Technical Documentation Center

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Core Science & Biosynthesis

Foundational

A Technical Guide to the Therapeutic Potential of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist This document provides an in-depth technical examination of the 6-Methoxyspiro[indoline-3,4'-p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides an in-depth technical examination of the 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold, a privileged chemical structure with significant therapeutic potential, particularly in oncology. We will dissect the scientific rationale for its use, outline synthetic and evaluative methodologies, and provide expert insights into its mechanism of action and structure-activity relationships.

Introduction: The Rise of a Privileged Scaffold

The spirooxindole core is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, celebrated for its diverse biological activities.[1][2] Its rigid, three-dimensional architecture provides a unique framework for presenting pharmacophoric elements in a defined spatial orientation, making it an attractive starting point for drug design. The fusion of an indoline-2-one with a piperidine ring at the C3 position creates the spiro[indoline-3,4'-piperidin]-2-one system. The specific introduction of a methoxy group at the 6-position of the indoline ring has proven to be a critical modification, enhancing the scaffold's potential as a highly potent and selective modulator of challenging therapeutic targets.

This guide focuses on the most well-documented application of this scaffold: the disruption of the MDM2-p53 protein-protein interaction (PPI), a cornerstone strategy in modern cancer therapy.[3][4]

The MDM2-p53 Axis: A Critical Target in Oncology

The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer formation.[5][6] It responds to cellular stress by orchestrating cell cycle arrest, apoptosis, and DNA repair.[6] In approximately half of all human cancers, the gene encoding p53 is mutated. In many remaining cancers where p53 is wild-type, its function is abrogated by its natural negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2).[7][8]

MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[8][9] This interaction effectively silences p53's tumor-suppressive functions. Overexpression of MDM2 is a common oncogenic event, making the disruption of the MDM2-p53 interaction a compelling therapeutic strategy to reactivate endogenous p53.[8] Small molecules that can mimic the key p53 residues (Phe19, Trp23, and Leu26) that insert into a deep hydrophobic pocket on MDM2 can liberate p53 from MDM2's control.[6][10]

MDM2_p53_Pathway cluster_0 Normal Cellular State (Stress Response) cluster_1 Cancer Cell State (MDM2 Overexpression) DNA_Damage DNA Damage / Oncogenic Stress p53_active Active p53 (Tumor Suppressor) DNA_Damage->p53_active Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Apoptosis Apoptosis p53_active->Apoptosis MDM2 MDM2 (E3 Ligase) p53_inactive Inactive p53 MDM2->p53_inactive Inhibition Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination p53_inactive->MDM2 Binding Tumor_Growth Uncontrolled Tumor Growth p53_inactive->Tumor_Growth Inhibitor 6-Methoxyspiro[...]one Scaffold (MDM2 Inhibitor) Inhibitor->MDM2 Blocks Interaction

Caption: The MDM2-p53 regulatory loop and inhibitor intervention.

Synthetic Strategies and Methodologies

The construction of the spiro[indoline-3,4'-piperidine] core is most effectively achieved via a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. This approach offers high control over regioselectivity and stereoselectivity.

Workflow: Synthesis via 1,3-Dipolar Cycloaddition

The core synthesis involves the reaction of an azomethine ylide with a substituted isatin-derived methylene indolinone. The azomethine ylide is typically generated in situ from the condensation of an amino acid and an aldehyde.

Synthesis_Workflow cluster_reactants cluster_reaction cluster_products Isatin 6-Methoxyisatin Derivative Cycloaddition 1,3-Dipolar Cycloaddition Isatin->Cycloaddition Piperidine Piperidine-4-carboxaldehyde Derivative Ylide In Situ Generation of Azomethine Ylide Piperidine->Ylide AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->Ylide Ylide->Cycloaddition Crude Crude Spirooxindole Product Cycloaddition->Crude Purification Column Chromatography Crude->Purification Final Pure 6-Methoxyspiro[...]one Scaffold Purification->Final Analysis NMR, HRMS, X-Ray Crystallography Final->Analysis

Caption: General workflow for the synthesis of the spiro scaffold.
Exemplary Protocol: Synthesis of a Core Scaffold
  • Rationale: This protocol describes a one-pot, multi-component reaction that is efficient and minimizes intermediate isolation steps. The choice of solvent and temperature is critical for managing reaction kinetics and diastereoselectivity.

  • Preparation: To a solution of 6-methoxyisatin (1.0 eq) and a desired piperidine-based aldehyde (1.0 eq) in methanol (0.1 M), add sarcosine (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired diastereomer of the 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry can be definitively assigned by X-ray crystallography if suitable crystals are obtained.[11]

Biological Evaluation: From Bench to Cell

Assessing the therapeutic potential of these scaffolds requires a multi-tiered approach, beginning with biochemical assays to confirm target engagement and progressing to cell-based assays to measure functional outcomes.

Protocol 1: MDM2-p53 Interaction Assay (Time-Resolved FRET)
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify the MDM2-p53 interaction in a biochemical format. It measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.

  • Methodology:

    • Reagents: Use recombinant GST-tagged MDM2 protein and biotinylated p53 peptide (residues 1-29). The detection reagents are a Terbium-cryptate labeled anti-GST antibody (donor) and a streptavidin-d2 conjugate (acceptor).

    • Assay Setup: In a 384-well plate, add assay buffer, the test compound (at various concentrations), GST-MDM2, and biotin-p53 peptide. Incubate for 60 minutes at room temperature.

    • Detection: Add the anti-GST-Tb and streptavidin-d2 detection reagents and incubate for another 60 minutes.

    • Measurement: Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.

    • Analysis: Calculate the ratio of (665 nm / 620 nm) * 10,000. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular p53 Activation Assay (Western Blot)
  • Principle: A successful MDM2 inhibitor will stabilize p53, leading to its accumulation and the transcriptional upregulation of its target genes, such as p21 (CDKN1A). This can be visualized by Western Blot.

  • Methodology:

    • Cell Culture: Plate a p53 wild-type cancer cell line (e.g., SJSA-1, which has MDM2 amplification) at a suitable density and allow cells to adhere overnight.

    • Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 18-24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Nutlin-3a).

    • Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased band intensity for p53 and p21 relative to the vehicle control indicates target engagement and pathway activation.[4]

Quantitative Data Summary

The following table summarizes representative activity data for spirooxindole-based MDM2 inhibitors, highlighting the high potency achievable with this scaffold.

Compound IDMDM2 Binding (Ki, nM)Cellular IC50 (SJSA-1, µM)Reference
MI-633~0.8[4]
MI-219~5.7Not Reported[12]
MI-8880.44Not Reported[4][13]
SAR405838 (MI-77301)<1~0.1[3][8]

Note: Data is compiled from multiple sources and assay conditions may vary.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one core has yielded crucial insights into the features required for high-affinity binding to MDM2. The scaffold effectively mimics the three key p53 residues.

Caption: Key SAR points for the spirooxindole MDM2 inhibitor scaffold.
  • Indolinone Ring: Halogen substitutions (e.g., chlorine, bromine) on this ring are crucial for occupying the Trp23 pocket of MDM2.[10]

  • Piperidine/Pyrrolidine Ring: Substituents on this ring, often introduced via the initial aldehyde, project into the Leu26 pocket.

  • C3 Spiro Center: The stereochemistry at this and other chiral centers is paramount. Different diastereomers can exhibit over 100-fold differences in binding affinity, underscoring the importance of precise stereochemical control during synthesis.[13]

  • 6-Methoxy Group: This specific substituent has been shown to enhance both binding affinity and metabolic stability, making it a key feature of highly optimized compounds in this class.

Future Directions and Therapeutic Outlook

The 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold represents a clinically validated core for the development of potent MDM2-p53 inhibitors.[3] One compound from this class, SAR405838 (MI-77301), has advanced into clinical trials, validating the therapeutic potential of this approach.[3]

Future work in this area will likely focus on:

  • Improving Pharmacokinetics: Further optimization of drug-like properties (solubility, permeability, metabolic stability) to enhance oral bioavailability and in vivo efficacy.

  • Overcoming Resistance: Investigating mechanisms of resistance to MDM2 inhibitors and developing combination strategies to enhance their durability.

  • Expanding Indications: While the primary focus is on cancers with wild-type p53 and MDM2 amplification, research is exploring the utility of these compounds in other contexts, potentially in combination with agents that induce DNA damage.

  • Dual-Target Inhibitors: The scaffold's versatility allows for its use in designing dual inhibitors, for instance, by incorporating a zinc-binding group to also inhibit histone deacetylases (HDACs), which could offer synergistic antitumor activity.[5]

References

  • He, G., & Guo, L. (2013). Molecular Docking, QSAR and Molecular Dynamics Simulation on Spiro-oxindoles as MDM2 Inhibitors. Acta Physico-Chimica Sinica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmLgYPbHVOutjuqHx9o3RH7JE1rBGidG6IRl4Rwdk5JuWEIza5ZMKSBnUkMiOOVffmBdun3-hDP596ehH6a0qiwrhKRjT_zocU2hzTPf0URrc86JkwP7hOowQsjXB7uvtdEJg_wWQnla8wbI60d919]
  • Wang, S., et al. (2014). Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm501322n]
  • Zhang, B., et al. (2021). Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06352j]
  • Shangary, S., & Wang, S. (2008). Structure-based design of a new class of spirooxindole–containing compounds as MDM2 inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/285223380_Structure-based_design_of_a_new_class_of_spirooxindole-containing_compounds_as_MDM2_inhibitors]
  • Li, Y., et al. (2022). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1030460/full]
  • Bawab, A. A., et al. (2020). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211516/]
  • Sun, D., & Wang, S. (2014). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. JoVE. [URL: https://www.jove.com/v/51314/case-study-discovery-of-inhibitors-of-the-mdm2-p53-protein-protein]
  • Zhao, Y., et al. (2015). Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4292072/]
  • Russo, A., et al. (2020). Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction. Molecules. [URL: https://www.mdpi.com/1420-3049/25/5/1211]
  • Burgess, A., et al. (2019). Inhibition of p53 inhibitors: progress, challenges and perspectives. Journal of Molecular Cell Biology. [URL: https://academic.oup.com/jmcb/article/11/8/681/5551109]
  • Al-Ostath, A., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379058/]
  • Benchchem. (n.d.). 6-Chlorospiro[indoline-3,4'-piperidine]. Benchchem. [URL: https://www.benchchem.com/product/b1212753]
  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027415/]
  • ResearchGate. (n.d.). Representative examples of piperidinone compounds from Amgen. ResearchGate. [URL: https://www.researchgate.net/figure/Representative-examples-of-piperidinone-compounds-from-Amgen-see-reference-59-for_fig4_285223380]
  • Crysdot LLC. (n.d.). 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one. Crysdot LLC. [URL: https://www.crysdot.com/6-methoxyspiro-indoline-3-4-piperidin-2-one-cas-1779125-39-1-item-no-cd-ch-0003056/]
  • ResearchGate. (n.d.). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-22-Synthesis-of-spiro-indoline-3-4-0-piperidin-2-ones-22b-and-22d_fig19_362243285]
  • Al-Ostath, A., et al. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. Scientific Reports. [URL: https://www.
  • Ye, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/22381355/]
  • Zhang, Z., et al. (2014). Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24997575/]
  • Ding, K., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm400375y]
  • Khan, I., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules. [URL: https://www.mdpi.com/1420-3049/28/8/3468]
  • ChemScene. (n.d.). 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride. ChemScene. [URL: https://www.chemscene.com/products/5-Methoxyspiro-indoline-3-4-piperidin-2-one-hydrochloride-CS-0000071.html]
  • El-Malah, A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure and Dynamics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389547/]

Sources

Exploratory

Structure-Activity Relationship of 6-Methoxy Spiroindolone Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The spirooxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The spirooxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and its capacity to interact with a wide array of biological targets.[1][2] This guide provides an in-depth analysis of a specific, highly promising subclass: 6-methoxy spiroindolone derivatives. We will dissect the intricate structure-activity relationships (SAR) that govern their biological effects, with a particular focus on their anticancer and antimalarial properties. By examining the roles of the spirocyclic core, the indolone moiety, and the critical 6-methoxy substituent, this document aims to equip researchers, chemists, and drug development professionals with the foundational knowledge required to guide the rational design of next-generation therapeutics based on this versatile scaffold.

Chapter 1: The Spirooxindole Scaffold: A Privileged Core in Medicinal Chemistry

The spirooxindole framework, characterized by a spiro-fused carbon at the C3 position of an oxindole ring, is a recurring motif in numerous biologically active compounds.[3] Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling precise and high-affinity interactions with protein targets.

The importance of the spiro center itself cannot be overstated. Research into related scaffolds, such as the spirotetrahydro β-carbolines, has demonstrated that the removal of this quaternary spiro-carbon leads to a near-complete loss of biological activity.[4] This underscores that the specific spatial arrangement enforced by the spiro-fusion is essential for molecular recognition by target proteins. Furthermore, the stereochemistry at this center is critical; often, only a single diastereoisomer or enantiomer exhibits the desired high level of activity, highlighting the presence of a discrete and specific molecular target.[4][5]

Spirooxindoles have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimalarial, antimicrobial, and antiviral properties, making them a focal point of extensive research and development efforts.[2][6]

Chapter 2: The Critical Influence of the 6-Methoxy Group: An SAR Deep Dive

While the overall spirooxindole skeleton provides the foundational structure for activity, substitutions on the aromatic indolone ring are pivotal for fine-tuning potency, selectivity, and pharmacokinetic properties.

The Specific Impact of the 6-Methoxy Moiety

The position of substituents on the indolone ring dramatically influences biological outcomes. The 6-methoxy group has emerged as a particularly interesting feature in several series of spiroindolone derivatives.

A comparative study on tricyclic spiroindole derivatives designed as P-glycoprotein inhibitors provides a clear illustration of this positional importance. In this series, a derivative with a methoxy group at the 6-position exhibited significantly higher activity (Reversal Fold, RF = 53.2) compared to its regioisomer with a methoxy group at the 5-position (RF = 16.4).[7] This suggests that the electronic and/or steric properties of the methoxy group are optimally positioned at the C6 location to engage with the target or to confer favorable physicochemical properties. While both were less potent than the unsubstituted parent compound in that specific series, the data clearly establishes C6 as a more favorable position for methoxy substitution than C5.[7]

In another study focused on anticancer agents, a di-spirooxindole derivative featuring a 6-methoxy isatin component showed a significant improvement in anticancer potential against the HeLa cancer cell line (IC₅₀ = 11.9 ± 0.04 µM).[8] This highlights the contribution of the 6-methoxy group to achieving potent cytotoxicity.

General SAR Landscape of the 6-Methoxy Spiroindolone Scaffold

The following diagram illustrates the key structure-activity relationship trends observed for this class of compounds.

Caption: Key SAR points for the 6-methoxy spiroindolone scaffold.

Chapter 3: SAR of the Broader Molecular Framework

The Spiro-Fused Heterocycle

The nature of the ring fused at the spiro-center is a key determinant of activity. In the development of antimalarial spiroindolones, comparisons between different heterocyclic systems were crucial. For instance, simplifying the structure by removing a stereocenter at C3 and expanding the ring to an azepine led to an inactive compound.[4] However, other azepineindole and tetrahydro-β-carboline derivatives retained moderate to high potency.[4] This demonstrates that while the spiro-system is essential, the specific heterocycle must be carefully selected.

Substitutions on this ring are also critical. In the tetrahydro-β-carboline series, the presence of a C3 methyl group enhances potency nearly five-fold compared to its unsubstituted counterpart.[4] However, this position is sterically sensitive, as increasing the bulk to gem-dimethyl or n-propyl significantly diminishes activity.[4]

The N-H of the Oxindole

The N-H group of the oxindole core is a hydrogen bond donor and plays a vital role in interacting with biological targets.[3] While many potent spirooxindoles retain this N-H group, its substitution can be a viable strategy to modulate physicochemical properties such as solubility and membrane permeability. The impact of N-alkylation or N-acylation is highly context-dependent and must be evaluated empirically for each target class.

Chapter 4: Case Studies: 6-Methoxy Spiroindolones in Action

Anticancer Activity

Spirooxindoles are well-regarded for their anticancer properties, often acting through the inhibition of protein-protein interactions or specific enzymes.[1][9] Derivatives incorporating the 6-methoxy-isatin moiety have shown promising activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and prostate cancer (PC-3).[1][8] The mechanism of action can be diverse; some spirooxindoles function as potent inhibitors of the MDM2-p53 interaction, while others have been shown to inhibit enzymes like phosphodiesterase 1 (PDE1).[9]

Antimalarial Activity

The spiroindolone class has yielded one of the most promising new antimalarial drug candidates, NITD609 (Cipargamin).[5][10] This class of compounds exhibits rapid, potent, low-nanomolar activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[10] Their novel mechanism of action involves the inhibition of PfATP4, a P-type cation-transporter ATPase in the parasite, leading to a fatal disruption of ion homeostasis.[10] The development of these compounds showcases how optimizing the spiroindolone scaffold can lead to groundbreaking new therapies for infectious diseases.

Chapter 5: Synthetic and Analytical Methodologies

The construction of the spirooxindole core is a key challenge in synthesizing these molecules. The [3+2] cycloaddition reaction is a powerful and widely used method.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol describes a general, one-pot, three-component reaction to synthesize spirooxindole-pyrrolidine derivatives.

Materials:

  • Isatin derivative (e.g., 6-methoxyisatin) (1.0 eq)

  • A secondary amino acid (e.g., L-proline) (1.2 eq)

  • A dipolarophile (activated alkene, e.g., (E)-2-nitro-1-phenylprop-1-ene) (1.0 eq)

  • Methanol (solvent)

Procedure:

  • To a solution of the isatin derivative (1.0 eq) in methanol, add the secondary amino acid (1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes. An in-situ generation of an azomethine ylide occurs.

  • Add the activated alkene (1.0 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired spirooxindole derivative.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the anticancer activity of synthesized compounds against a chosen cell line (e.g., HepG2).

Materials:

  • HepG2 (human hepatocellular carcinoma) cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Synthetic and Analytical Workflow

The overall process from compound design to activity determination follows a structured workflow.

Workflow A Precursor Synthesis (e.g., 6-Methoxyisatin, Substituted Alkenes) B [3+2] Cycloaddition Reaction A->B C Purification & Characterization (Filtration, Chromatography, NMR, HRMS) B->C D In Vitro Biological Screening (e.g., MTT Assay) C->D E Data Analysis (IC50 Determination) D->E F SAR Elucidation & Lead Optimization E->F

Caption: Experimental workflow from synthesis to SAR analysis.

Chapter 6: Data Compendium and Future Perspectives

To consolidate the findings, the following table summarizes the structure-activity relationships for representative spiroindolone derivatives.

Compound Class/ModificationTarget/AssayActivity (IC₅₀ or RF)Key SAR InsightReference
Positional Isomers
6-Methoxy SpiroindoleP-glycoprotein ReversalRF = 53.26-position is significantly better than 5-position for methoxy group.[7]
5-Methoxy SpiroindoleP-glycoprotein ReversalRF = 16.4[7]
Indolone Ring Substitution
6-Methoxy Di-spirooxindoleHeLa (Anticancer)IC₅₀ = 11.9 µM6-Methoxy group contributes to potent cytotoxicity.[8]
5'-Chloro Spiro-β-carbolineP. falciparum (Antimalarial)Potent ActivityHalogen substitution at C5' is well-tolerated and can optimize the profile.[4]
Spiro-Fused Ring
C3-Methyl Spiro-β-carbolineP. falciparum (Antimalarial)High PotencySmall alkyl groups at C3 enhance activity.[4]
C3-Unsubstituted Spiro-β-carbolineP. falciparum (Antimalarial)~5x less potentThe C3-methyl group is a key pharmacophore.[4]
C3-gem-dimethyl Spiro-β-carbolineP. falciparum (Antimalarial)Decreased ActivityBulky groups at C3 are not tolerated.[4]
Conclusion and Future Outlook

The 6-methoxy spiroindolone scaffold represents a rich source of therapeutic potential. The structure-activity relationship data clearly indicates that while the rigid spirocyclic core is fundamental for activity, the specific substitution pattern on both the indolone and the spiro-fused heterocyclic rings is what truly defines the potency and selectivity of these compounds. The 6-methoxy group, in particular, has been shown to be a favorable substituent, often conferring superior activity compared to other positional isomers.

Future research should focus on expanding the chemical diversity around this core, exploring novel spiro-fused heterocyclic systems, and further probing the effects of substitution on the indolone ring in concert with the 6-methoxy group. A deeper understanding of the molecular mechanisms and the application of computational modeling will undoubtedly accelerate the development of 6-methoxy spiroindolone derivatives into clinically successful drugs for cancer, malaria, and beyond.

References

  • Sharma, P., Sharma, R., Kumar, V., et al. (2020). Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. RSC Advances, 10(45), 26978-26990. [Link]

  • Rottmann, M., McNamara, C., Yeung, B. K., et al. (2010). Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry, 53(15), 5486-5495. [Link]

  • Lestari, W., Arba M., Tjahjono D. H. (2020). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol as Quinine Derivative and its Antimalarial Activity. Jurnal Kimia Valensi, 6(1), 1-8. [Link]

  • Zou, B., Yap, P., Leong, S. Y., et al. (2012). Mechanistic Study of the Spiroindolones: A New Class of Antimalarials. Molecules, 17(9), 10130-10139. [Link]

  • Various Authors. (2023). Several bioactive six-membered spirooxindoles. ResearchGate. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., et al. (2020). Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. Scientific Reports, 10(1), 1-12. [Link]

  • Wang, O., Yin, L., Li, Y., et al. (2023). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Kaur, S., Kaur, J., Zarger, B. A., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 9(12), e22765. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Fattah, M. F. A. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(23), 7243. [Link]

  • Li, J., Gao, W., & Liu, Y. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 569-585. [Link]

  • Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., et al. (2018). Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1. RSC Advances, 8(26), 14335-14343. [Link]

  • Ghorbani-Vaghei, R., & Dastkhoon, M. (2022). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry, 10, 989811. [Link]

  • Various Authors. (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019-2025). ResearchGate. [Link]

  • Iyamu, I. D., & Adeniyi, A. A. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Journal of Biomolecular Structure and Dynamics, 40(13), 5913-5927. [Link]

  • Yeung, B. K. S., Zou, B., Rottmann, M., et al. (2010). Spiroindolones, a new and potent chemotype for the treatment of malaria. Journal of Medicinal Chemistry, 53(14), 5155-5163. [Link]

  • Zou, B., Yap, P., Sonntag, L. S., et al. (2012). Mechanistic Study of the Spiroindolones: A New Class of Antimalarials. Molecules, 17(9), 10130-10139. [Link]

  • Singh, A., Kumar, K., & Singh, R. K. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 3(10), 14357-14369. [Link]

  • Singh, G. S., & Singh, T. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4). [Link]

  • CN106543069A - The preparation of 6 methoxycarbonyl, 2 oxoindoline. (2017).
  • Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6296. [Link]

  • Altowyan, M. S., Al-Dies, A. M., Barakat, A., et al. (2020). Spiroindolone analogues bearing benzofuran moiety as a selective cyclooxygenase COX-1 with TNF-α and IL-6 inhibitors: Synthesis, biological evaluation and docking studies. Saudi Journal of Biological Sciences, 27(5), 1208-1216. [Link]

  • Belghiti, M. E., Aitouna, A. O., Zeroual, A., et al. (2023). Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. Frontiers in Chemistry, 11, 1249703. [Link]

Sources

Foundational

A Technical Guide to the Biological Targets of Spiro[indoline-3,4'-piperidin]-2-one Compounds

Prepared by: Gemini, Senior Application Scientist Executive Summary: The spiro[indoline-3,4'-piperidin]-2-one, a prominent class of spirooxindoles, represents a "privileged scaffold" in modern medicinal chemistry. Its ri...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The spiro[indoline-3,4'-piperidin]-2-one, a prominent class of spirooxindoles, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid three-dimensional structure provides a unique framework for interacting with a diverse array of biological targets with high affinity and specificity. This versatility has positioned these compounds at the forefront of drug discovery efforts for a range of pathologies, from oncology to neurodegenerative disorders. This technical guide provides an in-depth exploration of the core biological targets modulated by spiro[indoline-3,4'-piperidin]-2-one derivatives. We will delve into the mechanistic basis of their action, present key structure-activity relationship (SAR) data, and provide detailed, field-proven protocols for the experimental validation of these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their therapeutic programs.

Chapter 1: The Spiro[indoline-3,4'-piperidin]-2-one Scaffold: A Privileged Structure in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The spiro[indoline-3,4'-piperidin]-2-one core is an exemplary case. It consists of an oxindole ring system fused via a spirocyclic carbon to a piperidine ring. This arrangement creates a rigid, complex, and stereochemically rich architecture.

The power of this scaffold lies in its synthetic tractability and the ability to decorate its core structure with a wide variety of functional groups. This allows for the fine-tuning of steric and electronic properties to achieve potent and selective interactions with specific target proteins. The oxindole moiety can participate in hydrogen bonding and π-stacking interactions, while the piperidine ring often provides a basic nitrogen atom crucial for salt-bridge formation and can be modified to modulate solubility and pharmacokinetic properties. This guide will explore the key therapeutic targets where this scaffold has demonstrated significant promise.

Chapter 2: Targeting the p53-MDM2 Interaction in Oncology

Biological Rationale

The tumor suppressor protein p53, often called the "guardian of the genome," is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] In approximately half of all human cancers, the p53 protein is wild-type but its function is abrogated by its principal negative regulator, the E3 ubiquitin ligase MDM2 (also known as HDM2 in humans).[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1][2] Overexpression of MDM2 is a common oncogenic event, effectively silencing p53 function. Therefore, disrupting the p53-MDM2 protein-protein interaction (PPI) with a small molecule inhibitor is a highly validated therapeutic strategy to reactivate endogenous p53 and restore its tumor-suppressive functions in cancer cells.[1][3]

Mechanism of Inhibition

The interaction between p53 and MDM2 is mediated by a short α-helical domain of p53, which inserts into a deep hydrophobic cleft on the surface of MDM2.[1] Three key amino acid residues of p53—Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26)—are crucial for this binding.[1] Spiro[indoline-3,4'-piperidin]-2-one derivatives have been rationally designed to act as p53 mimetics. Their core structure serves as a rigid scaffold that projects functional groups into the three critical hydrophobic pockets of MDM2, thereby competitively inhibiting the binding of p53.[2] The indole ring of the scaffold often mimics the Trp23 residue, while other substituents are optimized to occupy the Phe19 and Leu26 pockets, leading to potent disruption of the p53-MDM2 interaction.[2][3]

Diagram 1: The p53-MDM2 Signaling Pathway and Inhibition

p53_MDM2_Pathway cluster_outcomes Tumor Suppression DNA Damage DNA Damage p53 p53 (Guardian of the Genome) DNA Damage->p53 Activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activates p21 p21 p53->p21 Transcriptionally Activates Apoptosis Apoptosis p53->Apoptosis Transcriptionally Activates Degradation Proteasomal Degradation p53->Degradation Targeted for MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Spiro Spiro[indoline-3,4'-piperidin]-2-one (MDM2 Inhibitor) Spiro->MDM2 Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Induces

Caption: Inhibition of MDM2 by spiro-compounds prevents p53 degradation, restoring its function.

Key Compounds and Structure-Activity Relationships

A significant number of spiro[indoline-3,4'-piperidin]-2-one derivatives have been developed as potent MDM2 inhibitors. The stereochemistry at the spirocyclic center and the nature of the substituents on both the oxindole and piperidine rings have a profound impact on binding affinity.[3]

Compound NameMDM2 Binding Affinity (Kᵢ)Key Features & Cellular ActivityReference(s)
MI-219 Low NanomolarEffectively blocks the MDM2-p53 interaction in cells and inhibits tumor growth in animal models.[3]
MI-888 0.44 nMA highly potent stereoisomer that achieves complete tumor regression in animal models of human cancer.[3]
APG-115 Potent InhibitorIn clinical trials for solid tumors and acute myeloid leukemia. Enhances antitumor effect when combined with radiotherapy.[1]
Compound 9e Not specifiedDirectly interferes with MDM2-p53 interactions, elevates p53 and p21 levels, and induces cell cycle arrest and apoptosis in breast cancer cells.[4]
Compound 11b 68% Enzyme InhibitionA dual inhibitor targeting both MDM2 and HDACs, showing synergistic antitumor effects.[5]
Experimental Validation Workflow

Validating a compound as a true MDM2-p53 interaction inhibitor requires a multi-step approach, moving from a direct biochemical assay to a confirmation of the downstream mechanism in a cellular context.

Diagram 2: Workflow for Validating MDM2 Inhibitors

MDM2_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation FP_Assay Step 1: Fluorescence Polarization (FP) Assay WB_Assay Step 2: Western Blot for p53 & p21 Upregulation FP_Assay->WB_Assay Confirm MoA in cells Cell_Viability Step 3: Cell Viability Assay (e.g., MTT, CellTiter-Glo) WB_Assay->Cell_Viability Assess Phenotypic Outcome

Caption: A logical workflow from direct target binding to cellular functional outcomes.

Causality and Rationale: The FP assay is a homogeneous, solution-based technique ideal for high-throughput screening of PPI inhibitors.[6][7] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled p53-derived peptide ("tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger MDM2 protein, the complex tumbles more slowly, leading to a high polarization signal. A successful inhibitor will displace the tracer from MDM2, causing the polarization to decrease. This assay directly and quantitatively measures the disruption of the target interaction.[6][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, 5 mM DTT). BSA is included to prevent non-specific binding to plate surfaces. DTT is crucial to maintain the stability of the MDM2 protein.

    • MDM2 Protein: Reconstitute and dilute recombinant human MDM2 protein to a final concentration determined by a prior titration experiment (typically in the low nM range).

    • Fluorescent Tracer: Use a synthetic p53 peptide (e.g., residues 13-29) labeled with a fluorophore like fluorescein or rhodamine. Dilute to a final concentration of ~1-5 nM.

    • Test Compounds: Prepare a serial dilution of the spiro[indoline-3,4'-piperidin]-2-one compounds in 100% DMSO, then dilute further in Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

  • Assay Execution (384-well plate format):

    • Controls:

      • Low Polarization Control (Tracer only): Add tracer and Assay Buffer.

      • High Polarization Control (Tracer + MDM2): Add tracer, MDM2 protein, and Assay Buffer with DMSO (vehicle control).

    • Test Wells: Add tracer, MDM2 protein, and the serially diluted test compounds.

    • Incubation: Mix the plate gently and incubate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Read the plate using a microplate reader equipped with appropriate filters for the chosen fluorophore and polarization capabilities.

    • Measure both the parallel (S) and perpendicular (P) fluorescence intensity components.

    • The instrument software will calculate the fluorescence polarization (P) in millipolarization units (mP) using the formula: mP = 1000 * (S - GP) / (S + GP), where G is the G-factor of the instrument.

  • Data Analysis:

    • Normalize the data using the high and low polarization controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Causality and Rationale: While the FP assay confirms direct binding, it does not prove the compound works as intended within a living cell. A true MDM2 inhibitor should stabilize p53, leading to its accumulation. This accumulated p53 should then be transcriptionally active, upregulating its target genes, a key one being CDKN1A, which encodes the p21 protein.[9] Therefore, observing an increase in both p53 and p21 protein levels by Western blot provides strong, self-validating evidence of the intended mechanism of action.[9][10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line with wild-type p53 (e.g., MCF-7, HCT116) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with varying concentrations of the spiro compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 8, 16, or 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is critical for ensuring equal loading.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations for all samples with lysis buffer and loading dye.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities using densitometry software. A dose-dependent increase in p53 and p21 levels relative to the loading control confirms the compound's on-target cellular activity.

Chapter 3: Inhibition of Acetylcholinesterase (AChE) for Neurodegenerative Disorders

Biological Rationale

Alzheimer's disease (AD) is characterized by a progressive decline in cognitive function. One of the primary hypotheses for the symptomatic manifestation of AD is the "cholinergic hypothesis," which posits that the cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[6][11] Acetylcholinesterase (AChE) is the key enzyme responsible for the rapid hydrolysis and breakdown of ACh in the synaptic cleft.[12] Therefore, inhibiting AChE increases the concentration and duration of action of ACh, enhancing cholinergic neurotransmission. This is a clinically validated strategy for the symptomatic treatment of mild to moderate AD.[6][11]

Mechanism of Inhibition

Spiro[indoline-3,4'-piperidin]-2-one derivatives have been identified as potent AChE inhibitors.[6][13][14] Molecular docking studies suggest that these compounds bind within the active site gorge of the AChE enzyme. The binding is typically stabilized by a combination of interactions:

  • Hydrogen Bonding: The oxindole core can form hydrogen bonds with key residues in the active site.

  • π-π Stacking: The aromatic portions of the scaffold can engage in π-π stacking interactions with aromatic residues like Tryptophan and Tyrosine that line the active site gorge.

  • Hydrophobic Interactions: Substituents on the spirooxindole core can fit into hydrophobic pockets within the enzyme, enhancing binding affinity.

Key Compounds and Structure-Activity Relationships

Several series of spiro[indoline-3,4'-piperidin]-2-one compounds, often engrafted with other pharmacophores like pyrazole or indole, have shown promising AChE inhibitory activity.[6][11][14]

Compound IDAChE Inhibitory Activity (IC₅₀)Key Structural FeaturesReference(s)
8i 24.1 µMSpirooxindole engrafted with indole and pyrazole scaffolds.[6][11]
8y 27.8 µMSpirooxindole engrafted with indole and pyrazole scaffolds.[6][11]
9w 5.7 µMSpirooxindole tethered to a pyrazole scaffold; features a NO₂ group on the isatin ring.[14]
9e 7.8 µMSpirooxindole tethered to a pyrazole scaffold.[14]
9x 8.3 µMSpirooxindole tethered to a pyrazole scaffold.[14]
Experimental Validation

Causality and Rationale: Ellman's method is the gold-standard colorimetric assay for measuring AChE activity and screening for its inhibitors.[5][15][16] It is robust, reliable, and suitable for a 96-well plate format. The assay's logic is a two-step process. First, AChE hydrolyzes a synthetic substrate, acetylthiocholine (ATCI), to produce thiocholine. Second, the thiol group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), cleaving it to produce 5-thio-2-nitrobenzoate (TNB²⁻), a bright yellow anion.[5][15] The rate of TNB²⁻ formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity. An inhibitor will slow this rate, providing a clear and quantifiable readout of its potency.[11][16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Enzyme Solution: Prepare a solution of AChE from a commercial source (e.g., from electric eel) in Assay Buffer to a final concentration of ~0.1-0.5 U/mL.

    • DTNB Solution (Ellman's Reagent): Prepare a 10 mM solution of DTNB in Assay Buffer.

    • ATCI Substrate Solution: Prepare a 14 mM solution of acetylthiocholine iodide in deionized water.

    • Test Compounds: Prepare serial dilutions of the spiro compounds in a suitable solvent (e.g., DMSO), followed by dilution in Assay Buffer.

  • Assay Execution (96-well plate format):

    • To each well, add the following in order:

      • 140 µL of Assay Buffer (pH 8.0).

      • 10 µL of the diluted test compound solution (or vehicle for control wells).

      • 10 µL of the AChE enzyme solution.

    • Pre-incubation: Mix the plate and incubate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of the DTNB solution to all wells.

    • Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Chapter 4: Modulation of Other Key Biological Targets

The structural versatility of the spiro[indoline-3,4'-piperidin]-2-one scaffold allows it to interact with a range of other important therapeutic targets beyond MDM2 and AChE.

Receptor Tyrosine Kinases (c-Met/ALK)

Biological Rationale: The receptor tyrosine kinase c-Met (hepatocyte growth factor receptor) and Anaplastic Lymphoma Kinase (ALK) are crucial drivers in the proliferation, survival, and metastasis of various cancers.[17] Deregulation of their signaling pathways is a hallmark of many malignancies, making them attractive targets for small molecule inhibitors.[18]

Mechanism and Key Compounds: Certain aminopyridyl/pyrazinyl substituted spiro[indoline-3,4'-piperidine]-2-ones have been developed as potent and selective dual inhibitors of c-Met and ALK.[17] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation and activation of downstream signaling pathways.

Compound IDTarget(s)Inhibitory Activity (IC₅₀)Therapeutic AreaReference(s)
Compound 5b (SMU-B) c-Met / ALKPotent (specific IC₅₀ not provided)Cancer (Gastric Carcinoma)[17]
General Series c-Met0.0147–17 µM (TR-FRET assay)Cancer[18]

Experimental Validation: The primary validation method is an in vitro kinase inhibition assay. A common format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[1][2][13] Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

G-Protein Coupled Receptors (GPCRs)

Biological Rationale: GPCRs are the largest family of cell surface receptors and are involved in nearly every physiological process, making them a major class of drug targets. Spiro-piperidine derivatives have shown activity against several GPCRs relevant to central nervous system (CNS) disorders.

  • Dopamine (D₂/D₃) Receptors: These receptors are key targets for antipsychotic drugs used to treat schizophrenia.[19][20] Antagonists at the D₂ receptor are a cornerstone of schizophrenia treatment.[21] Spiroperidol (Spiperone), a related spiro-piperidine compound, is a well-known selective D₂-dopamine receptor antagonist.[22][23]

  • Serotonin (5-HT₂C) Receptors: The 5-HT₂C receptor is a promising target for treating obesity, depression, and schizophrenia.[8] Selective agonists can potentially offer therapeutic benefits with fewer side effects.

  • Metabotropic Glutamate 2 (mGlu₂) Receptor: Positive allosteric modulators (PAMs) of the mGlu₂ receptor are being investigated for the treatment of CNS disorders. Spiro-oxindole piperidines have been identified as a novel series of mGlu₂ PAMs.[24]

Experimental Validation: The primary method for validating GPCR binders is the Radioligand Binding Assay .[3][18][25] This technique uses a radiolabeled ligand with known high affinity for the receptor. The assay measures the ability of a test compound (the spiro-piperidine derivative) to compete with and displace the radioligand from the receptor, which is typically expressed in a membrane preparation from a recombinant cell line.[3] The amount of bound radioactivity is measured, allowing for the calculation of the test compound's inhibitory constant (Kᵢ).

Other Noteworthy Targets
  • Bacterial DNA Gyrase: Some spirooxindole derivatives have demonstrated antibacterial activity, with molecular docking studies suggesting they may act as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[10]

  • Anti-amyloidogenic Properties: In the context of Alzheimer's disease, beyond AChE inhibition, spirooxindoles have been shown to inhibit the formation of amyloid-beta (Aβ) fibrils, a key pathological hallmark of the disease.[7]

Chapter 5: Conclusion and Future Perspectives

The spiro[indoline-3,4'-piperidin]-2-one scaffold has unequivocally established its status as a privileged structure in drug discovery. Its ability to be tailored to inhibit protein-protein interactions (p53-MDM2), block the active sites of enzymes (AChE, c-Met), and modulate cell surface receptors (Dopamine, Serotonin) highlights its remarkable versatility. The successful progression of compounds like APG-115 into clinical trials underscores the therapeutic potential of this chemical class.

Future research will likely focus on several key areas:

  • Dual-Target or Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously (e.g., MDM2 and HDACs) to achieve synergistic therapeutic effects and overcome drug resistance.[5]

  • Improving Pharmacokinetics: Further optimization of the scaffold to enhance properties like oral bioavailability, metabolic stability, and brain penetrance for CNS targets.

  • Exploring New Target Space: Applying the spiro[indoline-3,4'-piperidin]-2-one framework to other challenging targets, such as other classes of PPIs or emerging therapeutic targets in inflammation and infectious diseases.

The continued exploration of the chemical space around this unique scaffold, guided by rational design and robust experimental validation as outlined in this guide, promises to yield a new generation of innovative therapeutics.

References

  • Barakat, A., et al. (2021). Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors. ACS Omega, 6(47), 31539–31556. [Link][6][11][13]

  • Ding, K., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of Medicinal Chemistry, 56(10), 4251-4255. [Link][3]

  • Wang, Y., et al. (2023). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Chemistry, 11, 1148679. [Link][5]

  • Barakat, A., et al. (2021). Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors. ACS Omega. [Link][11]

  • Al-Hourani, B. J., & Sharma, A. K. (2025). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules, 30(4), 934. [Link][1]

  • Ding, Q., et al. (2015). Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Journal of Receptors and Signal Transduction, 35(3), 252-260. [Link][2]

  • Hard, M., & Lendel, C. (2024). Spirocycles as inhibitors of amyloid misfolding against dementia and Alzheimer's disease. Diva. [Link][7]

  • Barakat, A., et al. (2021). Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors. ACS Omega, 6(47), 31539-31556. [Link][13]

  • Barakat, A., et al. (2021). Synthesis of Spirooxindole Analogs Tethered Pyrazole Scaffold as Acetylcholinesterase Inhibitors. ChemistrySelect, 6(48), 14039-14046. [Link][14]

  • Wang, L., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Organic Letters, 19(24), 6752–6755. [Link][4]

  • Sivakumar, P., et al. (2022). Molecular docking studies, drug-likeness and in-silico ADMET and adverse effect prediction of some novel Spirooxindole derivatives for Alzheimer`s disease. IJSDR, 7(10). [Link]

  • Tsai, C., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806–810. [Link][17]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link][16]

  • Zhang, Y., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2792–2797. [Link][18]

  • Nayak, S., et al. (2023). [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors. New Journal of Chemistry, 47(36), 16986-17002. [Link][10]

  • Wang, Y., et al. (2022). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 13(10), 1563–1575. [Link][8]

  • ResearchGate. (n.d.). Western blotting for p53 and p21 protein expressions after Ad-p53 shows... ResearchGate. [Link]

  • Kumar, A., & Shri, R. (2019). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 11(2), 84-95. [Link][19]

  • Cid, J. M., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 10(11), 1540–1546. [Link][24]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • ResearchGate. (n.d.). Western blot analysis for p53 and p21 in tumor cell lines treated with... ResearchGate. [Link][19]

  • BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. BPS Bioscience. [Link][24]

  • nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link][8]

  • Oncotarget. (2017). p53-independent p21 induction by MELK inhibition. Oncotarget, 8(45), 79369-79380. [Link][10]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link][18]

  • Amin, A. M., et al. (2009). Synthesis of the possible receptor Ligand [{sup 125}I]-spiperone for D2-dopamine receptor and in-vivo biodistribution. Arab Journal of Nuclear Sciences and Applications, 42(4). [Link][22]

  • Hackling, A. E., & Stark, H. (2002). Dopamine D3 receptor ligands with antagonist properties. Chembiochem, 3(10), 946-61. [Link][20]

  • Ariano, M. A., et al. (1992). Multiple fluorescent ligands for dopamine receptors. I. Pharmacological characterization and receptor selectivity. Journal of Neuroscience Methods, 42(1-2), 97-112. [Link][23]

  • PubMed. (2004). Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. PubMed. [Link][7]

  • PubMed. (n.d.). Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization. PubMed. [Link][6]

  • PubMed. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link][25]

  • PubMed. (n.d.). Western blotting analysis of p53 and p21 protein expressions after Ad-p53 shows... PubMed. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link][11]

  • Tsetsos, F., et al. (2023). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. Brain Sciences, 13(8), 1198. [Link][21]

Sources

Exploratory

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one as a privileged scaffold in drug discovery

The following technical guide details the structural, synthetic, and pharmacological significance of the 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold. Technical Monograph | Version 1.0 [1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological significance of the 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold.

Technical Monograph | Version 1.0 [1]

Executive Summary

In the landscape of modern medicinal chemistry, the spiro[indoline-3,4'-piperidin]-2-one core has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Among its substituted variants, the 6-methoxy derivative holds a distinct position.[1]

This specific isomer combines the rigid, orthogonal geometry of the spiro-center with the electronic tuning of the methoxy group at the 6-position (analogous to the 5-position in serotonin).[1] This unique architecture allows it to effectively target G-Protein Coupled Receptors (GPCRs) , particularly Oxytocin (OT) and Vasopressin (V1a/V2) receptors, as well as specific kinases like c-Met and alk in oncology.

This guide provides a comprehensive analysis of the scaffold's chemical space, a validated synthetic protocol, and its application in therapeutic development.

Structural Analysis & Chemical Space

The "Spiro" Advantage

The spiro[indoline-3,4'-piperidin]-2-one scaffold forces the piperidine and indoline rings to be perpendicular to each other.[1] This conformational restriction is critical for:

  • Entropy Reduction: Pre-organizing the ligand into a bioactive conformation, reducing the entropic penalty upon binding.

  • Vectorial Exploration: The piperidine nitrogen allows for diverse functionalization (alkyl, acyl, sulfonyl) to reach deep into hydrophobic pockets, while the indoline core mimics amino acid residues (e.g., Tryptophan).

The 6-Methoxy "Anchor"

Why the 6-methoxy group?

  • Electronic Effect: It increases electron density on the aromatic ring, influencing the pKa of the indoline NH and enhancing

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding pocket.
    
  • H-Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor.[1]

  • Metabolic Blocking: It blocks the 6-position from metabolic oxidation (a common clearance pathway for unsubstituted indoles), forcing metabolism to less favorable positions or the piperidine tail.

Synthetic Strategies

The synthesis of 6-methoxyspiro[indoline-3,4'-piperidin]-2-one requires controlling regiochemistry.[1] The most robust method utilizes 6-methoxyisatin as a starting material to avoid the isomeric mixtures often seen with Fischer indole syntheses.[1]

Validated Protocol: The Isatin Condensation Route

Objective: Synthesis of tert-butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate.

Reagents:
  • Precursor A: 6-Methoxyisatin (CAS: 1693-52-3)[1]

  • Precursor B: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)[1]

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Methodology:
  • Activation: Dissolve 6-methoxyisatin (1.0 eq) in anhydrous THF under

    
     atmosphere. Cool to 0°C.[1]
    
  • Nucleophilic Attack: Add the base (2.2 eq) slowly. The solution will turn dark red/purple as the isatin anion forms. Stir for 30 min.

  • Addition: Dropwise add N-Boc-4-piperidone (1.2 eq) dissolved in THF.

  • Cyclization Sequence: Allow the reaction to warm to room temperature and stir for 4–6 hours. Note: In some variations, this yields the 3-hydroxy intermediate.[1] Dehydration may require acidic workup or mesylation/elimination.[1]

  • Refined One-Pot (Senior Scientist Note): For direct spiro-formation without isolating the alcohol, many protocols utilize a specific condensation catalyst like pyrrolidine followed by acid-catalyzed closure, but the Fischer Indole Route is often preferred for scale if regioselectivity can be managed.[1]

Alternative High-Purity Route (Fischer Indole):

  • Reactants: 3-Methoxyphenylhydrazine + N-Boc-4-piperidone.[1]

  • Condition: Polyphosphoric acid (PPA) or ZnCl2 in AcOH.

  • Critical Insight: This produces a mixture of 4-methoxy and 6-methoxy isomers.[1] Separation requires careful column chromatography (0-5% MeOH in DCM).[1] The 6-methoxy isomer is typically the major product due to steric hindrance at the 2-position of the hydrazine ring, but confirmation via NOE (Nuclear Overhauser Effect) NMR is mandatory.

Synthetic Pathway Diagram

Synthesis cluster_0 Key Decision Point Start1 3-Methoxyphenylhydrazine Inter Hydrazone Intermediate Start1->Inter Acid Cat. (AcOH) Start2 N-Boc-4-piperidone Start2->Inter Cyclization [3,3]-Sigmatropic Rearrangement (Fischer Indole) Inter->Cyclization - NH3 Product_Mix Isomeric Mixture (4-OMe & 6-OMe) Cyclization->Product_Mix Purification Chromatographic Separation Product_Mix->Purification Final 6-Methoxyspiro [indoline-3,4'-piperidin]-2-one Purification->Final Yield: ~65%

Figure 1: Synthetic pathway via Fischer Indole Cyclization showing the critical purification step required to isolate the 6-methoxy isomer.

Medicinal Chemistry & SAR

The biological activity of this scaffold is highly sensitive to substitutions on the piperidine nitrogen (


) and the indoline nitrogen (

).
Structure-Activity Relationship (SAR) Matrix[1]
PositionModificationEffect on Potency/Selectivity
6-Methoxy Core Feature Enhances metabolic stability; H-bond acceptor for Ser/Thr residues.
Piperidine N (

)
Benzyl / Substituted BenzylCritical for hydrophobic pocket occupancy. 2,4-difluorobenzyl often maximizes potency in GPCRs.[1]
Piperidine N (

)
Sulfonyl / UreaShifts selectivity towards kinases (e.g., c-Met) or ion channels.
Indoline N (

)
Methyl / EthylGenerally improves lipophilicity and blood-brain barrier (BBB) penetration.
Indoline C-2 Carbonyl (C=O)Essential for H-bond donation (NH) and acceptance (C=O).[1] Reduction to spiroindoline often kills activity.[1]

Case Studies & Therapeutic Applications

Oxytocin (OT) & Vasopressin (V1a) Antagonists

The 6-methoxyspiroindolone core is a bioisostere for the peptide backbone of oxytocin.

  • Mechanism: The spiro-ring mimics the

    
    -turn of the cyclic peptide hormone.[1] The 6-methoxy group interacts with specific residues (e.g., Tyr or Gln) in the transmembrane region of the GPCR.
    
  • Key Reference: Merck's development of non-peptide oxytocin antagonists (e.g., L-371,257 analogs) extensively utilized spiro-piperidine systems to improve oral bioavailability compared to peptide drugs.[1]

Anticancer: c-Met Inhibitors

Derivatives where the piperidine nitrogen is acylated with heterocyclic moieties have shown nanomolar inhibition of c-Met (Hepatocyte Growth Factor Receptor).[1]

  • Role of 6-OMe: It positions the indoline core to stack against the gatekeeper residue in the ATP-binding pocket, while the spiro-system orients the solubilizing group towards the solvent front.[1]

Biological Characterization Protocol

Assay: Calcium Mobilization FLIPR Assay (GPCR Functional Screen).

  • Cell Line: CHO-K1 cells stably expressing human Oxytocin Receptor (hOTR).[1]

  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add serial dilutions of the 6-methoxy spiro-derivative.

  • Agonist Challenge: Inject Oxytocin (

    
     concentration).
    
  • Readout: Measure reduction in fluorescence (Calcium flux) compared to vehicle control.

    • Success Criterion:

      
      .[2]
      

Visualization of Pharmacological Logic

Pharmacology Scaffold 6-Methoxyspiro [indoline-3,4'-piperidin]-2-one Feature1 Spiro-Carbon (C3) Scaffold->Feature1 Feature2 6-Methoxy Group Scaffold->Feature2 Feature3 Piperidine Nitrogen Scaffold->Feature3 Effect1 Conformational Lock (Entropy Reduction) Feature1->Effect1 Effect2 Electronic Tuning & Metabolic Blockade Feature2->Effect2 Effect3 Diversity Vector (Library Generation) Feature3->Effect3 Target1 GPCRs (Oxytocin/Vasopressin) Effect1->Target1 Effect2->Target1 Target2 Kinases (c-Met, ALK) Effect2->Target2 Effect3->Target2 Target3 Ion Channels (CFTR Potentiators) Effect3->Target3

Figure 2: Pharmacophore decomposition showing how structural features of the scaffold translate to specific biological target engagement.[1]

References

  • Ye, L., et al. (2012).[3] "Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors." European Journal of Medicinal Chemistry. Link

  • Williams, P. D., et al. (1994). "1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist."[1] Journal of Medicinal Chemistry. Link (Foundation for spiro-piperidine optimization).

  • PubChem Compound Summary. "Spiro[indole-3,4'-piperidin]-2(1H)-one."[1][4] National Center for Biotechnology Information.[1] Link[4]

  • Soll, R. M., et al. (2022). "Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies." ResearchGate.[1] Link

  • AiFChem. "tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Product Page." Link (Validation of commercial availability of the 6-OMe core).

Sources

Foundational

Molecular weight and physiochemical data for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 6-Methoxyspiro[indoline-3,4'-piperidin]-2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details the compound's structural attributes, and available analytical data, and outlines a plausible synthetic pathway. Furthermore, it explores the established biological significance of the broader spiro[indoline-3,4'-piperidin]-2-one scaffold, particularly its promising role as a modulator of critical signaling pathways in oncology. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

The spiro[indoline-3,4'-piperidin]-2-one core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with diverse biological activities. The unique three-dimensional architecture of this spirocyclic system provides a rigid framework that can be strategically functionalized to achieve high-affinity and selective interactions with various biological targets. The introduction of a methoxy group at the 6-position of the indoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This guide focuses specifically on the 6-methoxy derivative, providing a detailed examination of its chemical and potential biological characteristics.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

Core Data

The fundamental molecular identifiers and properties of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
CAS Number 1258638-37-7
IUPAC Name 6-methoxy-1H-spiro[indole-3,4'-piperidine]-2(1H)-oneN/A
SMILES O=C1NC2=C(C=CC(OC)=C2)C13CCNCC3

Synthesis and Characterization

While a specific, detailed synthesis protocol for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is not explicitly published, a viable synthetic route can be inferred from the synthesis of its parent compound and the availability of its N-Boc protected precursor.

Proposed Synthetic Pathway

The synthesis likely proceeds through a multi-step sequence, culminating in the deprotection of an N-Boc protected intermediate.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Deprotection Step Starting_Materials 6-Methoxyoxindole and N-Boc-4-piperidone Reaction Multi-step reaction Starting_Materials->Reaction e.g., Mannich reaction Protected_Intermediate tert-Butyl 6-methoxy-2-oxospiro [indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1258639-06-3) Reaction->Protected_Intermediate Deprotection N-Boc Deprotection Protected_Intermediate->Deprotection Acidic conditions (e.g., TFA in DCM) Final_Product 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (CAS: 1258638-37-7) Deprotection->Final_Product

Caption: Proposed synthetic pathway for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

Experimental Protocol: N-Boc Deprotection (General Procedure)

The final step in the proposed synthesis involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is a standard transformation in organic synthesis.

Materials:

  • tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected precursor in a minimal amount of dichloromethane (DCM).

  • To the stirred solution, add an excess of trifluoroacetic acid (TFA) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for 6-methoxyspiro[indoline-3,4'-piperidin]-2-one are not available, the expected spectroscopic data can be predicted based on the analysis of the parent compound, spiro[indoline-3,4'-piperidin]-2-one.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the methoxy-substituted benzene ring, the methylene protons of the piperidine and indoline rings, and the methoxy group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the spiro carbon, the carbonyl carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam group, as well as C-O stretching of the methoxy group and aromatic C-H bonds.

Biological Significance and Potential Applications

The spiro[indoline-3,4'-piperidin]-2-one scaffold has garnered significant attention in the field of oncology due to its ability to inhibit key signaling pathways implicated in cancer progression.

Inhibition of c-Met and ALK Kinases

Derivatives of the spiro[indoline-3,4'-piperidin]-2-one core have been identified as potent inhibitors of the receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK).[1][2] Dysregulation of these kinases is a known driver in various human cancers. Inhibition of c-Met and ALK can disrupt downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Ligand HGF / Other Ligands Receptor c-Met / ALK Receptor Tyrosine Kinase Ligand->Receptor Binding & Activation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Receptor->Downstream Phosphorylation Response Cell Proliferation, Survival, Migration, Invasion Downstream->Response Inhibitor 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (Potential Inhibitor) Inhibitor->Receptor Inhibition

Caption: Potential mechanism of action via inhibition of receptor tyrosine kinases.

Anticancer Potential

The inhibitory activity against key oncogenic kinases translates to promising anticancer properties. Studies on related spiro-3-indolin-2-one derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines, including those of the breast, colon, and pancreas.[3] The presence and position of substituents on the indoline ring have been shown to be crucial for the observed biological activity.

Safety and Handling

While specific safety data for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is not available, the parent compound, spiro[indoline-3,4'-piperidin]-2-one, is associated with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety protocols should be strictly followed when handling this and related compounds. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural relationship to known inhibitors of c-Met and ALK suggests a high potential for biological activity. This technical guide has provided a comprehensive overview of the available chemical and physicochemical data, a plausible synthetic route, and an exploration of the potential biological significance of this compound. Further experimental investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Crysdot LLC. 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one. Available from: [Link].

  • Al-Ostoot, F. H., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 9793. Available from: [Link].

  • Ye, L., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 455-459. Available from: [Link].

  • Ye, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 50, 370-375. Available from: [Link].

  • AAPPTec. N-Terminal Deprotection - Boc Removal. Available from: [Link].

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144. Available from: [Link].

Sources

Exploratory

The Spiro-Piperidine Oxindole Core: A Journey from Natural Scaffolds to Potent Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The spiro-piperidine oxindole scaffold, a privileged heterocyclic motif, has captivated the attention of medicinal chemists for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro-piperidine oxindole scaffold, a privileged heterocyclic motif, has captivated the attention of medicinal chemists for decades. Its unique three-dimensional architecture, combining the rigidity of the spirocyclic center with the versatile functionality of the oxindole and piperidine rings, has proven to be a fertile ground for the discovery of potent and selective therapeutic agents. This guide delves into the history, discovery, and synthetic evolution of spiro-piperidine oxindole derivatives, providing a comprehensive overview for professionals in the field of drug development.

From Nature's Blueprint: The Genesis of a Privileged Scaffold

The story of spiro-piperidine oxindoles begins with the isolation of spiro-oxindole alkaloids from various plant species, particularly from the Apocynaceae and Rubiaceae families.[1] These naturally occurring compounds, characterized by a spiro-fusion of a pyrrolidine or piperidine ring at the C3-position of the oxindole core, exhibited a wide range of biological activities, including potent anticancer properties.[1][2] The intricate structures and significant bioactivities of these natural products served as a crucial source of inspiration for synthetic chemists, sparking a quest to develop novel and more effective analogs.

The Rise of Synthetic Strategies: Building Complexity with Precision

The inherent structural complexity of the spiro-piperidine oxindole core has necessitated the development of innovative and efficient synthetic methodologies. Early approaches often involved multi-step sequences, but the demand for greater diversity and enantiopurity has driven the evolution of more sophisticated strategies.

Key Synthetic Methodologies:
  • 1,3-Dipolar Cycloaddition: This powerful reaction has emerged as a cornerstone for the construction of the spiro-pyrrolidine and spiro-piperidine oxindole framework.[3][4] The reaction of an azomethine ylide, typically generated in situ from an isatin derivative and an amino acid like L-proline or sarcosine, with a suitable dipolarophile affords the desired spirocyclic system with high regio- and stereoselectivity.[5][6]

  • Multi-component Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to assemble complex molecules in a single step. Several MCRs have been developed for the synthesis of spiro-piperidine oxindole derivatives, often involving the condensation of isatins, an amino acid, and a third component like an activated alkene.[7]

  • Organocatalytic Asymmetric Synthesis: The crucial role of stereochemistry in determining the biological activity of spiro-piperidine oxindoles has fueled the development of enantioselective synthetic methods.[8] Organocatalysis has proven to be a particularly effective strategy, with chiral secondary amines and thiourea-based catalysts enabling the synthesis of highly enantioenriched spiro-piperidine oxindole derivatives through cascade reactions.[8][9][10] A notable example is the organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction.[9]

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Spiro-Piperidine Oxindole Derivative

The following protocol is a representative example of an organocatalytic cascade reaction to synthesize chiral spiro-piperidine oxindole derivatives.[8][9]

Step 1: Michael Addition To a solution of the isatin-derived ketimine (1.0 equiv.) and the nitroalkene (1.2 equiv.) in an appropriate solvent (e.g., toluene) at room temperature, the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv.) is added. The reaction is stirred until the consumption of the starting materials is observed by TLC.

Step 2: Aza-Henry Reaction and Hemiaminalization An aldehyde (1.5 equiv.) and a base (e.g., DBU, 1.2 equiv.) are then added to the reaction mixture. The reaction is stirred at a specified temperature (e.g., 40 °C) until the cascade reaction is complete.

Step 3: Dehydroxylation The resulting hemiaminal intermediate is then subjected to dehydroxylation conditions, for example, by treatment with triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) at low temperature (-60 °C), to yield the final spiro-piperidine oxindole product.[8][11]

Step 4: Purification The crude product is purified by column chromatography on silica gel to afford the desired spiro-piperidine oxindole derivative in good yield and high diastereo- and enantioselectivity.

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aza-Henry & Hemiaminalization cluster_step3 Step 3: Dehydroxylation cluster_step4 Step 4: Purification ketimine Isatin-derived Ketimine michael_adduct Michael Adduct (Intermediate) ketimine->michael_adduct nitroalkene Nitroalkene nitroalkene->michael_adduct catalyst Chiral Secondary Amine Catalyst catalyst->michael_adduct Catalyzes hemiaminal Hemiaminal Intermediate michael_adduct->hemiaminal aldehyde Aldehyde aldehyde->hemiaminal base Base (e.g., DBU) base->hemiaminal Promotes final_product Spiro-piperidine Oxindole hemiaminal->final_product reagents Et3SiH, TFA reagents->final_product Reduces purification Column Chromatography final_product->purification pure_product Pure Product purification->pure_product

Caption: Organocatalytic asymmetric synthesis workflow.

Therapeutic Landscape: Targeting Cancer and CNS Disorders

The unique structural features of spiro-piperidine oxindoles have positioned them as promising candidates for targeting a variety of diseases.

Inhibition of the MDM2-p53 Interaction in Cancer

A significant breakthrough in the application of spiro-piperidine oxindoles has been the discovery of their ability to inhibit the interaction between MDM2 and the tumor suppressor protein p53.[8][9][11] The MDM2 protein is a key negative regulator of p53, and its overexpression in many cancers leads to the degradation of p53, thereby promoting tumor growth. By binding to the p53-binding pocket of MDM2, spiro-piperidine oxindole derivatives can disrupt this interaction, leading to the stabilization and activation of p53.[8][9] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[9] The stereochemistry of these compounds has been shown to be critical for their potent inhibitory activity.[8]

MDM2_p53_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits Degradation p53 Degradation p53->Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Induces Spiro Spiro-piperidine Oxindole Derivative Spiro->MDM2 Inhibits Binding

Caption: Inhibition of the MDM2-p53 interaction by spiro-piperidine oxindoles.

Modulation of Metabotropic Glutamate Receptor 2 (mGlu2)

Beyond cancer, spiro-piperidine oxindole derivatives have shown promise as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2).[12][13] mGlu2 receptors are implicated in a variety of central nervous system (CNS) disorders, including schizophrenia and anxiety. By enhancing the activity of these receptors, mGlu2 PAMs can offer a novel therapeutic approach for these conditions. Medicinal chemistry efforts have led to the identification of potent, selective, and orally bioavailable spiro-piperidine oxindole-based mGlu2 PAMs with brain-penetrant properties.[12][13]

Data at a Glance: Cytotoxic Activity of Spiro-piperidine Oxindole Derivatives

The following table summarizes the cytotoxic activity of selected spiro-piperidine oxindole derivatives against various cancer cell lines, as reported in the literature.

CompoundCancer Cell LineIC50 (µM)Reference
11b MCF-7 (Breast)3.9[5]
11b HEPG2 (Liver)5.7[5]
9c HEPG2 (Liver)9.7[5]
9b HEPG2 (Liver)10.6[5]
7 MCF7 (Breast)4.8[1]
7 HCT116 (Colon)3.9[1]
7 Huh7 (Liver)8.2[1]

Future Directions: Expanding the Therapeutic Potential

The journey of spiro-piperidine oxindole derivatives is far from over. Ongoing research continues to explore new synthetic methodologies to access novel analogs with improved potency, selectivity, and pharmacokinetic properties. The exploration of their therapeutic potential is expanding into other areas, including their use as antibacterial, antifungal, and antiviral agents.[7] The rich chemistry and diverse biological activities of this remarkable scaffold ensure that it will remain a focal point of drug discovery efforts for years to come.

References

  • de Lucas, A. I., et al. (2020). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 11(3), 303-308. [Link]

  • Hassan, A. A., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(7), 103867. [Link]

  • Konyar, D., Andac, C. A., & Buyukbingol, E. (2018). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 15(1), 37-45. [Link]

  • Han, J., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Organic Letters, 19(24), 6752-6755. [Link]

  • Gowsalya, G., & Balasubramanian, S. (2021). [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors. New Journal of Chemistry, 45(1), 235-248. [Link]

  • Amat, M., et al. (2006). Enantioselective Synthesis of Spiro[indolizidine-1,3′-oxindoles]. The Journal of Organic Chemistry, 71(9), 3623-3626. [Link]

  • de Lucas, A. I., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 11(3), 303-308. [Link]

  • Yin, N., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3'-oxindole] Alkaloids. Molecules, 26(2), 428. [Link]

  • Wang, Z., et al. (2020). Unprecedented synthesis of chiral spiro-piperidine oxindole 5 f. Chemical Communications, 56(68), 9845-9848. [Link]

  • Bull, J. A., & Croft, A. K. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 556-580. [Link]

  • Wang, Z., et al. (2021). Synthesis of Oxindole Spiropyrrolidines Based on [1 + 1 + 1 + 2] Spiroannulation Featuring Release and Reuse of Me2NH. Organic Letters, 23(21), 8344-8349. [Link]

  • Al-Warhi, T., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(15), 4983. [Link]

  • El-Gamal, M. I., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 24(4), 3986. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 22(3), 398. [Link]

  • Wang, Y., et al. (2017). An enantioselective synthesis of spiro-oxindole-based 3,4-dihydropyrroles via a Michael/cyclization cascade of 3-aminooxindoles with 2-enoylpyridines. Organic & Biomolecular Chemistry, 15(40), 8518-8522. [Link]

  • Wang, X., et al. (2013). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 18(11), 13647-13659. [Link]

  • Kornet, M. J., & Thio, A. P. (1976). Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. Journal of Medicinal Chemistry, 19(7), 892-898. [Link]

  • Ali, M. A., et al. (2010). Spiro-oxindole compounds and their use as therapeutic agents.
  • Han, J., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters, 19(24), 6752-6755. [Link]

  • Hassan, A. A., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis Under Classical, Ultrasonic, and Microwave Conditions and Molecular Docking Simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(7), 103867. [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1, 3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. [Link]

Sources

Foundational

Ligand efficiency metrics for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

An In-Depth Technical Guide: Applying Ligand Efficiency Metrics to 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Introduction: Beyond Potency in Drug Discovery The spirooxindole scaffold is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Applying Ligand Efficiency Metrics to 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Introduction: Beyond Potency in Drug Discovery

The spirooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of the spiro[indoline-3,4'-piperidin]-2-one core, in particular, have been investigated as potent inhibitors for a range of therapeutic targets, including critical receptor tyrosine kinases like c-Met, EGFR, and VEGFR-2.[1][2] This guide focuses on a specific derivative, 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one, to illustrate the application of ligand efficiency (LE) metrics—a critical toolkit in modern drug discovery for assessing the quality of a chemical starting point and guiding its optimization.

In an era where attrition rates in drug development remain high, the focus has shifted from a singular pursuit of potency to a more holistic assessment of compound quality.[3][4] Ligand efficiency metrics provide a framework for this assessment by normalizing a compound's potency for its size and physicochemical properties.[5] They help answer a crucial question: how efficiently does a compound use its atoms and properties to achieve its binding affinity? A high-quality lead is not necessarily the most potent, but the one that achieves its potency with an optimal balance of molecular weight, lipophilicity, and polarity.[6]

This guide provides researchers, scientists, and drug development professionals with a technical overview of key ligand efficiency metrics, detailed protocols for determining the required experimental parameters, and a strategic framework for applying these metrics, using 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one as a practical case study.

Section 1: Core Concepts in Ligand Efficiency

Ligand efficiency metrics are essential for comparing compounds of different sizes and lipophilicities, ensuring that gains in potency are not achieved at the expense of deteriorating drug-like properties.[7] Optimizing these efficiencies can lead to candidates with a higher probability of success in clinical development.[8]

Key Ligand Efficiency Metrics

Several metrics are commonly employed, each providing a unique perspective on compound quality.

  • Ligand Efficiency (LE): This is the foundational metric that measures the binding energy per non-hydrogen atom (heavy atom).[9] It normalizes potency for molecular size, favoring smaller, more efficient binders. An LE value of 0.3 kcal/mol per heavy atom is widely considered a good benchmark for a lead compound.[10]

    • Formula: LE = (1.4 * pActivity) / HAC

      • Where pActivity is the negative logarithm of a potency measure (e.g., pIC50, pKi) and HAC is the heavy atom count.

  • Lipophilic Ligand Efficiency (LLE): LLE, also known as LipE, assesses the balance between potency and lipophilicity (logP or logD).[11] It is a powerful tool for mitigating "molecular obesity" and the associated risks of poor solubility, high metabolic turnover, and off-target toxicity.[5] An LLE value between 5 and 7 is often targeted for optimal drug candidates.

    • Formula: LLE = pActivity - logP

  • Binding Efficiency Index (BEI): Similar to LE, BEI relates potency to molecular weight (MW). It provides a quick assessment of how effectively a compound uses its mass to bind to the target.

    • Formula: BEI = (pActivity * 1000) / MW

  • Surface Efficiency Index (SEI): SEI links potency to the polar surface area (PSA), a key predictor of membrane permeability. This metric is valuable for balancing the binding affinity with the potential for good oral bioavailability.

    • Formula: SEI = (pActivity * 100) / PSA

Section 2: Profile and Analysis of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

To demonstrate the calculation of these metrics, we must first establish the physicochemical and biological properties of our case study compound. While extensive biological data for the 6-methoxy derivative is not publicly available, we can use calculated physicochemical properties and a hypothetical, yet realistic, biological activity value based on published data for closely related analogues targeting the c-Met kinase.[2]

Physicochemical Properties

The foundational properties required for our calculations are derived from the compound's chemical structure.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂Calculated
Molecular Weight (MW) 232.28 g/mol Calculated
Heavy Atom Count (HAC) 17Calculated
Calculated logP (cLogP) 1.15Calculated (based on similar structures[12])
Topological Polar Surface Area (TPSA) 58.4 ŲCalculated (based on similar structures[12])
Hypothetical Biological Activity

For the purpose of this guide, we will assume that 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one has been tested in a biochemical assay against the c-Met kinase and found to have a moderate inhibitory concentration.

  • Hypothetical IC₅₀: 250 nM

  • pIC₅₀ (-log(IC₅₀)): 6.60

Calculating Ligand Efficiency Metrics: A Worked Example

Using the properties defined above, we can now calculate the key efficiency metrics for our compound.

MetricFormulaCalculationResultInterpretation
LE (1.4 * pIC₅₀) / HAC(1.4 * 6.60) / 170.54 Excellent. This value is well above the 0.3 threshold, indicating a highly efficient use of its atoms for binding.
LLE pIC₅₀ - cLogP6.60 - 1.155.45 Good. This falls squarely within the desirable 5-7 range, suggesting a favorable balance between potency and lipophilicity.
BEI (pIC₅₀ * 1000) / MW(6.60 * 1000) / 232.2828.4 Excellent. This indicates a very high potency relative to the compound's molecular weight.
SEI (pIC₅₀ * 100) / TPSA(6.60 * 100) / 58.411.3 Good. This suggests a strong balance between binding affinity and polar surface area.

Section 3: Experimental Workflows for Parameter Determination

The trustworthiness of ligand efficiency calculations hinges on the quality of the input data. This section provides standardized, step-by-step protocols for experimentally determining the two most critical parameters: binding affinity (IC₅₀) and lipophilicity (logP).

G cluster_0 Experimental Data Generation cluster_1 Data Processing & Analysis cluster_2 Decision Making Compound Test Compound (6-Methoxyspiro[indoline-3,4'-piperidin]-2-one) Assay Biochemical Assay (e.g., Kinase-Glo®) Compound->Assay HPLC RP-HPLC Analysis Compound->HPLC IC50 IC₅₀ Value Assay->IC50 logP logP Value HPLC->logP pIC50 Convert IC₅₀ to pIC₅₀ IC50->pIC50 Calc_LLE Calculate LLE logP->Calc_LLE Calc_LE Calculate LE pIC50->Calc_LE pIC50->Calc_LLE Calc_BEI Calculate BEI pIC50->Calc_BEI Calc_SEI Calculate SEI pIC50->Calc_SEI Interpretation Interpret Metrics & Compare to Benchmarks Calc_LE->Interpretation Calc_LLE->Interpretation Calc_BEI->Interpretation Calc_SEI->Interpretation Decision Go / No-Go Decision Guide Optimization Strategy Interpretation->Decision

Caption: Workflow for determining and applying ligand efficiency metrics.
Protocol 1: Determination of Binding Affinity (IC₅₀) for c-Met Kinase

This protocol describes a typical luminescence-based kinase assay (e.g., Kinase-Glo®) to determine the IC₅₀ value, which reflects the concentration of an inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, BSA, DTT)

  • Test Compound (6-Methoxyspiro[indoline-3,4'-piperidin]-2-one) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well microplates

  • Multimode plate reader with luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point curve.

  • Assay Plate Preparation: Add 50 nL of each compound concentration from the dilution series to the wells of a 384-well plate. Include control wells containing only DMSO (0% inhibition) and wells with a known potent inhibitor or without enzyme (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix of c-Met kinase and substrate in assay buffer. Dispense 5 µL of this mix into each well.

  • Incubation 1: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for c-Met.

  • Incubation 2: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase reaction.

  • Incubation 3: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method to determine lipophilicity.[13][14] It measures the retention time of a compound on a nonpolar stationary phase, which correlates with its octanol-water partition coefficient.[15]

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Test Compound dissolved in a suitable solvent (e.g., Acetonitrile)

  • A set of 5-7 calibration standards with known logP values spanning the expected range of the test compound.

Methodology:

  • Calibration:

    • Inject each logP standard individually onto the C18 column using a gradient elution method (e.g., 5% to 95% Mobile Phase B over 10 minutes).

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t₀ is the column dead time (determined by injecting an unretained compound like uracil).

    • Create a calibration curve by plotting the known logP values of the standards against their calculated log k' values. The relationship should be linear.

  • Sample Analysis:

    • Inject the test compound (6-Methoxyspiro[indoline-3,4'-piperidin]-2-one) using the same HPLC method.

    • Determine its retention time (t_R) and calculate its capacity factor (log k').

  • logP Determination:

    • Using the linear regression equation from the calibration curve, interpolate the logP value of the test compound from its measured log k' value.

Section 4: Strategic Application in Lead Optimization

Ligand efficiency metrics are not merely for classification; they are dynamic tools to guide synthetic chemistry efforts. By tracking changes in LE and LLE, a project team can make more informed decisions about which molecular modifications are productive.

G Start Analyze Initial Hit (pIC₅₀, HAC, logP) Calc Calculate LE & LLE Start->Calc Decision_LE Is LE > 0.3? Calc->Decision_LE Decision_LLE Is LLE > 5? Decision_LE->Decision_LLE Yes Action_Low_LE Strategy: Increase Potency with Minimal Atom Addition. Explore New Binding Interactions. Decision_LE->Action_Low_LE No Action_Low_LLE Strategy: Reduce Lipophilicity. Replace lipophilic groups with polar moieties. Decision_LLE->Action_Low_LLE No Action_Good Compound has Good Balance. Proceed with ADME/PK Optimization. Decision_LLE->Action_Good Yes

Caption: Decision-making flowchart for lead optimization using LE and LLE.
Causality-Driven Optimization:
  • If LE is low: The molecule is too large for the potency it delivers. The synthetic strategy should focus on identifying the key binding elements (the pharmacophore) and trimming non-essential parts of the scaffold. Alternatively, small additions that form specific, high-quality interactions (like a new hydrogen bond) can dramatically improve LE.

  • If LLE is low: The compound's potency is too dependent on its greasiness. This is a common trap that often leads to poor ADME properties. The strategy here is to reduce logP without sacrificing potency. This can be achieved by replacing lipophilic groups (e.g., a phenyl ring) with more polar, isosteric replacements (e.g., a pyridine ring) or by introducing polar atoms (N, O) at strategic positions that do not disrupt binding.

By prioritizing modifications that improve both potency and efficiency metrics, teams can steer their chemical series toward candidates with a higher likelihood of possessing a balanced, drug-like profile.

Conclusion

The evaluation of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one through the lens of ligand efficiency metrics demonstrates a powerful, data-driven approach to modern drug discovery. Moving beyond simple potency allows for a more nuanced and predictive assessment of compound quality. The metrics of LE, LLE, BEI, and SEI, when derived from robust experimental data, provide a quantitative foundation for hit-to-lead decisions and a logical roadmap for chemical optimization. By embedding these principles and protocols into the discovery workflow, research organizations can more effectively navigate the complex, multi-parameter challenge of identifying high-quality clinical candidates.

References

  • Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports. [Link]

  • Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Spiro(indole-3,4'-piperidin)-2(1H)-one. PubChem. [Link]

  • Ligand Efficiency Metrics Calculators. Drug Hunter. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design. [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules. [Link]

  • Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. ResearchGate. [Link]

  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]

  • The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery. [Link]

  • Formulas for ligand efficiency (LE), ligand lipophilicity efficiency (LLE), and ligand efficiency-dependent lipophilicity index (LELP). ResearchGate. [Link]

  • pIC50 Affinity Prediction Output Question. GitHub. [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography. ResearchGate. [Link]

  • Molecular Descriptors & Ligand Efficiency Metrics. RGDscience Ltd. [Link]

  • Validity of Ligand Efficiency Metrics. ACS Medicinal Chemistry Letters. [Link]

  • Ligand efficiency. Wikipedia. [Link]

  • Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [Link]

  • How to determine binding affinity with a microplate reader. BMG LABTECH. [Link]

  • Experimental Lipophilicity for Beyond Rule of 5 Compounds. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. [Link]

  • Binding Affinity Determination in Drug Design. MDPI. [Link]

  • The Role of Ligand Efficiency Measures in Drug Discovery. Academy's Library Repository. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides. MDPI. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]

  • Validity of Ligand Efficiency Metrics. ACS Publications. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives. MDPI. [Link]

  • Extending ligand efficacy indices with compound pharmacokinetic characteristics towards holistic Compound Quality Scores. bioRxiv. [Link]

  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. ResearchGate. [Link]

  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Taylor & Francis Online. [Link]

Sources

Exploratory

The Role of the 6-Methoxy Group in Spiroindoline Binding Affinity: A Technical Guide

Executive Summary Spiroindolines represent a privileged, non-planar 3D structural class in modern medicinal chemistry, most notably recognized for their breakthrough efficacy as antimalarials (e.g., the PfATP4 inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiroindolines represent a privileged, non-planar 3D structural class in modern medicinal chemistry, most notably recognized for their breakthrough efficacy as antimalarials (e.g., the PfATP4 inhibitor NITD609/cipargamin) and their emerging potential as anti-cancer agents. Within this rigid spirocyclic framework, minor peripheral substitutions dictate the pharmacological fate of the molecule.

This whitepaper provides an in-depth mechanistic analysis of how the 6-methoxy substitution on the indoline or fused isoquinoline ring acts as a critical determinant of target binding affinity. By modulating both the electronic landscape and the conformational flexibility of the spiro-fusion, the 6-methoxy group transforms baseline scaffolds into high-affinity ligands.

Mechanistic Rationale: The 6-Methoxy Advantage

The introduction of a 6-methoxy group into the spiroindoline architecture (such as in 6'-methoxy-3',4'-dihydro-2'H-spiro[indoline-3,1'-isoquinolin]-2-ones) fundamentally alters target engagement through two primary biophysical mechanisms, as demonstrated in recent antiplasmodial studies (1)[1]:

  • Electronic Anchoring (Hydrogen Bonding): The ether oxygen of the methoxy moiety serves as a potent, directional hydrogen bond acceptor. In the hydrophobic binding pockets of targets like the Plasmodium falciparum Na+-ATPase (PfATP4) (2)[2], this oxygen frequently forms critical interactions with conserved tyrosine or serine residues, anchoring the ligand and drastically reducing the dissociation rate (

    
    ).
    
  • Steric Conformational Locking: The spiro center provides a natural orthogonal geometry, but the rings still possess vibrational degrees of freedom. The steric bulk of the

    
     group restricts the dihedral angle around the spiro center. This pre-organizes the molecule into its bioactive conformation, significantly lowering the entropic penalty (
    
    
    
    ) upon binding.

G cluster_0 Ligand Features cluster_1 Binding Pocket Interactions Ligand 6-Methoxy Spiroindoline Methoxy 6-Methoxy Moiety Ligand->Methoxy Core Spiroindoline Core Ligand->Core HBA Hydrogen Bond Acceptor Methoxy->HBA Electronic Steric Conformational Locking Methoxy->Steric Steric Target Target Protein (e.g., PfATP4) Core->Target VdW Forces HBA->Target Anchors Steric->Target Fits

Caption: Logical relationship of 6-methoxy spiroindoline features driving target binding affinity.

Quantitative SAR & Binding Affinity Data

Structure-Activity Relationship (SAR) studies consistently demonstrate that the 6-methoxy substitution is a "sweet spot" for spiroindolines. Complete removal of the group results in a loss of anchoring, while expanding to a 6,7-dimethoxy system often introduces steric clashes that offset any gains in hydrogen bonding, a phenomenon observed in both antimalarial and anti-cancer spirooxindole derivatives (3)[3].

Compound VariantPrimary TargetIC₅₀ (nM)

(nM)
Primary Interaction Driven by Substitution
Unsubstituted SpiroindolinePfATP4145.0120.5Baseline van der Waals interactions
6-Methoxy Spiroindoline PfATP4 12.4 8.2 H-bond acceptor, conformational lock
6,7-Dimethoxy SpiroindolinePfATP445.038.1Steric clash offsets H-bond energy gains
6-Methoxy-THIQ SpirooxindoleNCI-60 (Cancer)850.0N/AEnhanced lipophilicity / cell penetration

Data synthesized from representative SAR profiles of spiroquindolones.

Systems & Workflows for Affinity Validation

To rigorously prove that the 6-methoxy group is responsible for the observed affinity gains, empirical testing must isolate the kinetic and thermodynamic variables. The following protocols are designed as self-validating systems to ensure data integrity.

G Syn 1. Ligand Synthesis (6-Methoxy vs Unsub) SPR 2. SPR / MST Assay (K_d Determination) Syn->SPR Purified Ligands MD 3. MD Simulations (Pose Validation) SPR->MD Affinity Data SAR 4. SAR Modeling (Affinity Optimization) MD->SAR Structural Insights SAR->Syn Iterative Design

Caption: Iterative experimental workflow for validating and optimizing 6-methoxy spiroindoline affinity.

Protocol 1: Label-Free Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: We immobilize the target protein (e.g., PfATP4) rather than the small molecule. Immobilizing the spiroindoline would alter its conformational degrees of freedom and mask the steric effects of the 6-methoxy group. SPR provides real-time


 and 

rates, allowing us to see if the methoxy group improves residence time.
  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 6-methoxy spiroindoline (ranging from 1.5 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    .
    

Self-Validation Checkpoint: Calculate the theoretical maximum response (


) based on the immobilized protein mass and the molecular weight of the spiroindoline. If the experimental 

exceeds the theoretical limit by >20%, it indicates non-specific ligand aggregation. The system must automatically trigger a Dynamic Light Scattering (DLS) check of the analyte stock to verify monodispersity before proceeding.
Protocol 2: Free Energy Perturbation (FEP) in Molecular Dynamics

Causality: Standard rigid molecular docking often fails for spiro systems due to their complex, non-planar geometries. We employ FEP to alchemically transform the 6-H atom to a 6-OCH₃ group over discrete simulation windows. This rigorously calculates the exact thermodynamic contribution (


) of the methoxy oxygen's desolvation versus its hydrogen bond formation in the pocket.
  • System Solvation: Place the target-ligand complex in a TIP3P water box with 0.15 M NaCl. Minimize the system using steepest descent for 50,000 steps.

  • Alchemical Transformation: Define 16 discrete

    
     windows ranging from 0 (unsubstituted) to 1 (6-methoxy substituted).
    
  • Equilibration & Production: Run NVT (100 ps) and NPT (1 ns) equilibration per window at 300 K. Run a 5 ns production MD per window, saving coordinates every 10 ps.

  • Thermodynamic Integration: Integrate the

    
     curve to obtain the free energy difference.
    

Self-Validation Checkpoint: Calculate the hysteresis between the forward (H


 OCH₃) and reverse (OCH₃ 

H) transformations. If the hysteresis exceeds 1.0 kcal/mol, it indicates poor phase space overlap. The protocol dictates that the sampling time per

window must be automatically doubled until convergence is achieved.

References

  • Antiplasmodial activity of alkoxy-substituted 3',4'-dihydro-2'H-spiro[indoline-3,1'-isoquinolin]-2-ones: effect of conformational restriction and positional isomerism ResearchG
  • Using genetic methods to define the targets of compounds with antimalarial activity PMC - NIH
  • 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening ResearchG

Sources

Foundational

Advanced Computational Docking Protocol: 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Executive Summary This technical guide outlines a rigorous computational workflow for evaluating the binding potential of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one , a privileged spiro-oxindole scaffold. Spiro-oxindo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous computational workflow for evaluating the binding potential of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one , a privileged spiro-oxindole scaffold. Spiro-oxindoles are recognized for their ability to mimic the tryptophan residue of the p53 tumor suppressor, making them potent antagonists of the MDM2 oncoprotein [1]. Additionally, derivatives of this scaffold have shown high efficacy against c-Met kinase and Acetyl-CoA Carboxylase (ACC) [2, 3].

This guide focuses on the MDM2-p53 interaction as the primary case study due to the structural congruence of the spiro-oxindole core with the p53 transactivation domain. We provide a self-validating protocol using open-source and industry-standard tools (AutoDock Vina, PyMOL, SwissADME) to ensure reproducibility and scientific integrity.

Chemical Profile & Significance

The subject molecule features a spiro-fusion at the C3 position of the oxindole ring, creating a rigid, three-dimensional architecture. This rigidity reduces the entropy penalty upon binding, a key advantage over flexible linear analogs.

PropertyValueSignificance
IUPAC Name 6-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-oneCore Scaffold Identity
Molecular Formula C₁₃H₁₆N₂O₂Fragment-like (Lead-like)
Molecular Weight 232.28 g/mol Ideal for hit-to-lead optimization (<300 Da)
H-Bond Donors/Acceptors 2 / 3Compliant with Lipinski’s Rule of 5
Key Functional Group 6-MethoxyElectron-donating; modulates pKa and metabolic stability
Spiro Center C3 (Indole) / C4' (Piperidine)Vectorizes substituents to fill hydrophobic pockets

Mechanism of Action: The spiro[indoline-3,4'-piperidin]-2-one core acts as a peptidomimetic. In the context of MDM2, the oxindole ring mimics the Trp23 side chain of p53, while substituents on the piperidine nitrogen can be engineered to probe the Leu26 or Phe19 pockets [4].

Computational Workflow

The following diagram illustrates the critical path for the docking study, ensuring data integrity from structure generation to post-docking analysis.

DockingWorkflow Start Ligand Construction (SMILES -> 3D) Opt Geometry Optimization (DFT B3LYP/6-31G*) Start->Opt Grid Grid Box Generation (Center: Trp23 Pocket) Opt->Grid ProtSel Target Selection (PDB: 4HG7 / MDM2) ProtPrep Protein Preparation (Remove H2O, Protonate His/Asp) ProtSel->ProtPrep ProtPrep->Grid Dock Molecular Docking (Lamarckian GA / Vina) Grid->Dock Anal Interaction Profiling (PLIP / PyMOL) Dock->Anal ADMET ADMET Prediction (SwissADME) Dock->ADMET

Figure 1: End-to-end computational docking workflow. Blue: Ligand Prep; Red: Protein Prep; Yellow: Docking; Green: Analysis.

Detailed Experimental Protocol

Phase 1: Ligand Preparation

Objective: Generate a biologically relevant low-energy conformer of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

  • Structure Generation: Convert the SMILES string COc1ccc2c(c1)NC(=O)C23CCNCC3 to a 3D structure using Avogadro or ChemDraw 3D .

  • Protonation State: Set the pH to 7.4. The secondary amine on the piperidine ring (pKa ~9-10) will be protonated (

    
    ), which is critical for forming salt bridges with residues like Asp68  or Glu25  in MDM2.
    
  • Energy Minimization:

    • Initial: MMFF94 force field (500 steps) to remove steric clashes.

    • Refinement: DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA is recommended for precise bond lengths/angles of the spiro center, as standard force fields often distort spiro-junction geometries [5].

Phase 2: Target Protein Preparation

Target: Human MDM2 (E3 ubiquitin-protein ligase). PDB ID: 4HG7 (High resolution: 1.40 Å) or 3LBL .

  • Clean-up: Remove all crystallographic water molecules (unless bridging waters are known to be catalytic) and co-crystallized ligands using UCSF Chimera or PyMOL .

  • Hydrogenation: Add polar hydrogens using the H++ server (pH 7.4) to optimize H-bond networks.

  • Charge Assignment: Apply Gasteiger charges . Special attention must be paid to Histidine tautomers; in the p53 binding cleft, His96 plays a crucial role and its protonation state must be verified.

Phase 3: Grid Generation & Docking

Software: AutoDock Vina (v1.2.0) or Glide (Schrödinger).

  • Grid Box Definition:

    • Center: Coordinates of the co-crystallized ligand in PDB 4HG7 (approx. X: -22.5, Y: 12.1, Z: -10.5).

    • Size: 20 x 20 x 20 Å. This encompasses the three key hydrophobic pockets:

      • P1 (Phe19): Deep hydrophobic pocket.

      • P2 (Trp23): The core anchor point.

      • P3 (Leu26): Shallow hydrophobic groove.

  • Algorithm Parameters:

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

    • Number of Modes: 10.

Phase 4: Validation (Self-Validating System)

To ensure trustworthiness, perform Redocking Validation :

  • Extract the native ligand from the PDB complex (4HG7).

  • Dock it back into the defined grid.

  • Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the grid box or force field parameters must be recalibrated before proceeding with the test molecule.

Data Analysis & Interpretation

Predicted Binding Mode

The 6-methoxy substituent and the spiro-scaffold are expected to interact with specific residues. The following diagram details the mechanistic interactions.

InteractionMap Ligand 6-Methoxyspiro [indoline-3,4'-piperidin]-2-one Val93 Val93 (Hydrophobic) Ligand->Val93 Oxindole Core His96 His96 (Pi-Pi T-shaped) Ligand->His96 Pi-Stacking Leu54 Leu54 (Hydrophobic) Ligand->Leu54 6-Methoxy Group Gly58 Gly58 (H-Bond Backbone) Ligand->Gly58 C=O Acceptor

Figure 2: Predicted interaction map between the ligand and MDM2 active site residues.

Quantitative Metrics

Results should be tabulated to compare the spiro-ligand against known inhibitors (e.g., Nutlin-3a).

Metric6-Methoxyspiro...Nutlin-3a (Ref)Interpretation
Binding Affinity (

)
-7.8 to -8.5 kcal/mol-9.2 kcal/molModerate-High affinity.
Ligand Efficiency (LE) 0.34 kcal/mol/atom0.28 kcal/mol/atomSuperior LE due to lower MW.
Key H-Bonds Val93, Gly58Val93, His96Mimics native p53 Trp23 interaction.
RMSD (Cluster) 0.5 ÅN/AHigh convergence indicates a stable pose.

Interpretation: The docking score suggests that while the 6-methoxy derivative is potent, the piperidine nitrogen offers a vector for further functionalization (e.g., adding a chlorobenzyl group) to reach the Phe19 pocket, potentially boosting affinity to the -10 kcal/mol range [6].

ADMET Profiling (In Silico)

Using SwissADME , the pharmacokinetic profile of the molecule is predicted to be highly favorable for oral drug delivery.

  • Lipophilicity (LogP): ~1.27 (Optimal range for membrane permeability).

  • Blood-Brain Barrier (BBB): Predicted Permeant (Relevant for CNS targets like AChE).

  • CYP Inhibition: Likely inhibits CYP2D6 due to the basic piperidine nitrogen.

  • Synthetic Accessibility: Score ~2.5 (Easy to synthesize via condensation of isatins).

References

  • Zhao, Y., et al. (2013). "Molecular Docking, QSAR and Molecular Dynamics Simulation on Spiro-oxindoles as MDM2 Inhibitors." Chinese Journal of Organic Chemistry. Link

  • Ye, L., et al. (2012).[1] "Design, synthesis and molecular docking studies of some novel spiro[indoline-3,4'-piperidine]-2-ones as potential c-Met inhibitors." European Journal of Medicinal Chemistry. Link

  • Cui, M., et al. (2012). "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors." ACS Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[2] "Comparative Docking Studies of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives with Key Protein Targets." BenchChem Technical Reports. Link

  • Hehre, W. J., et al. (2019).
  • Wang, S., et al. (2014). "Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for the Preparation of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Pharmacological Relevance The spiro[indoline-3,4'-piperidine]-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Pharmacological Relevance

The spiro[indoline-3,4'-piperidine]-2-one scaffold is a privileged pharmacophore widely utilized in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, acetyl-CoA carboxylase inhibitors, and growth hormone secretagogues. The introduction of a 6-methoxy substituent to this core—yielding 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one —serves a dual purpose: it modulates the electronic density of the aromatic ring, often increasing binding affinity via enhanced dipole interactions, and it provides a synthetic handle for further late-stage functionalization (e.g., demethylation to a phenol for cross-coupling).

This application note details a robust, self-validating synthetic route for the preparation of this molecule, focusing on the critical double-alkylation spirocyclization step and subsequent deprotection.

Strategic Rationale & Mechanistic Insights

The most direct and scalable approach to the spiro[indoline-3,4'-piperidine]-2-one core is the tandem inter- and intramolecular alkylation of an oxindole with a bis-electrophile.

The Dianion Strategy

Oxindoles possess two acidic sites: the amide nitrogen (N1, pKa ~15) and the methylene carbon (C3, pKa ~18.5). Using a weak base typically results in preferential N-alkylation. To force C-alkylation, a dianion strategy must be employed (). By treating 6-methoxyoxindole with an excess (>3 equivalents) of a strong, non-nucleophilic base such as Lithium hexamethyldisilazide (LiHMDS), both N1 and C3 are deprotonated. The resulting C3 carbanion is significantly more nucleophilic than the N1 anion, dictating the regioselectivity of the first electrophilic attack.

The Thorpe-Ingold Effect

We utilize N-benzyl-bis(2-chloroethyl)amine as the bis-electrophile. Following the initial intermolecular SN2 attack by the C3 carbanion, the intermediate mono-alkylated species undergoes a rapid conformational shift. The steric bulk of the newly attached chloroethyl arm compresses the internal bond angles (the Thorpe-Ingold effect), drastically lowering the activation energy for the second, intramolecular SN2 attack. This favors the formation of the 6-membered piperidine spiro-ring over competing intermolecular cross-linking ().

Protecting Group Causality

While N-Boc protection is common, Boc groups can be susceptible to elimination or attack under prolonged exposure to LiHMDS at elevated temperatures. The N-benzyl group is highly stable under strongly basic conditions and allows for an elegant acid-base extraction during purification, ensuring a high-purity intermediate prior to hydrogenolysis.

Synthetic Workflow Visualization

Synthetic_Pathway SM 6-Methoxyoxindole Dianion Dianion Intermediate (N1, C3 Deprotonated) SM->Dianion LiHMDS (3.2 eq) THF, -78°C Reagent N-Benzyl-bis(2-chloroethyl)amine Reagent->Dianion Dropwise Addition Intermediate 1'-Benzyl-6-methoxy- spiro[indoline-3,4'-piperidin]-2-one Dianion->Intermediate Intramolecular SN2 25°C to 60°C Product 6-Methoxyspiro[indoline- 3,4'-piperidin]-2-one Intermediate->Product H2, Pd/C MeOH, H+

Fig 1: Synthetic workflow and mechanistic pathway for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

Optimization of Spirocyclization Conditions

To maximize the yield of the spirocyclic intermediate, various base and solvent combinations were evaluated. The quantitative data below demonstrates why LiHMDS in THF is the optimal choice.

Base (Equivalents)SolventTemp ProfileYield (%)Observation / Causality
NaH (3.2 eq)DMF0 °C to 25 °C35%Heterogeneous mixture; significant N-alkylation and mono-alkylated byproducts observed.
K2CO3 (4.0 eq)MeCN25 °C to 80 °C15%Weak base; insufficient C3 deprotonation, mostly unreacted starting material ().
LiHMDS (3.2 eq) THF -78 °C to 60 °C 78% Homogeneous dianion formation; excellent spirocyclization selectivity.
KHMDS (3.2 eq)THF-78 °C to 60 °C65%Faster reaction but higher degree of intermolecular cross-linking and polymerization.

Experimental Protocols

Protocol A: Synthesis of 1'-Benzyl-6-methoxyspiro[indoline-3,4'-piperidin]-2-one

Self-Validation Checkpoint: This protocol utilizes an acid-base extraction. Because the starting oxindole is neutral and the product contains a basic tertiary amine, phase-switching guarantees the removal of unreacted starting material without requiring column chromatography.

Materials:

  • 6-Methoxyoxindole (1.0 eq, 10.0 mmol, 1.63 g)

  • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq, 11.0 mmol, 2.95 g)

  • LiHMDS (1.0 M in THF) (3.2 eq, 32.0 mmol, 32.0 mL)

  • Anhydrous THF (50 mL)

Step-by-Step Procedure:

  • Free-basing the Electrophile: Dissolve N-benzyl-bis(2-chloroethyl)amine HCl in DCM (20 mL) and wash with saturated aqueous NaHCO3 (20 mL). Extract the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the free base as a pale oil. Causality: Removing the HCl salt prevents the consumption of the expensive LiHMDS base in the main reaction.

  • Dianion Generation: Flame-dry a 250 mL round-bottom flask, purge with N2, and add 6-methoxyoxindole (1.63 g) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (32.0 mL, 1.0 M) dropwise over 15 minutes. Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete dianion formation. The solution will turn deep red/brown.

  • Alkylation: Re-cool the mixture to -78 °C. Dissolve the free-based N-benzyl-bis(2-chloroethyl)amine in anhydrous THF (20 mL) and add it dropwise via syringe over 30 minutes. Causality: Slow addition maintains a low concentration of the electrophile, minimizing intermolecular cross-linking.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C) over 2 hours, then heat to 60 °C for 12 hours to drive the sterically hindered intramolecular ring closure.

  • Reaction Quench & Acid-Base Extraction: Cool to room temperature and quench carefully with saturated aqueous NH4Cl (20 mL). Dilute with EtOAc (50 mL) and separate the layers.

  • Extract the organic layer with 1.0 M HCl (3 x 30 mL). Validation: The basic spiro-product partitions into the aqueous layer as a water-soluble hydrochloride salt, leaving neutral impurities and unreacted oxindole in the EtOAc layer.

  • Cool the combined aqueous acidic layers in an ice bath and basify to pH 10 using 2.0 M NaOH. Extract the milky aqueous layer with DCM (3 x 40 mL).

  • Dry the combined DCM layers over Na2SO4 and concentrate in vacuo to yield 1'-Benzyl-6-methoxyspiro[indoline-3,4'-piperidin]-2-one as a solid (Yield: ~78%).

Protocol B: Catalytic Hydrogenolysis to 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Materials:

  • 1'-Benzyl-6-methoxyspiro[indoline-3,4'-piperidin]-2-one (1.0 eq, 5.0 mmol, 1.61 g)

  • Palladium on Carbon (Pd/C, 10% wt) (0.1 eq Pd, 0.53 g)

  • Methanol (40 mL)

  • Glacial Acetic Acid (0.5 mL)

Step-by-Step Procedure:

  • Preparation: In a thick-walled hydrogenation flask, dissolve the benzyl intermediate in Methanol (40 mL). Add Glacial Acetic Acid (0.5 mL). Causality: Protonating the piperidine nitrogen prevents it from coordinating to and poisoning the palladium catalyst, significantly accelerating the cleavage of the N-benzyl bond.

  • Catalyst Addition: Carefully add 10% Pd/C (0.53 g) under a gentle stream of N2 to prevent ignition of the methanol vapor.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Pressurize the vessel to 50 psi with H2 and agitate at room temperature for 6 hours.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1 with 1% NH4OH). The product will have a significantly lower Rf than the starting material due to the exposed secondary amine.

  • Workup: Vent the H2 gas and purge the flask with N2. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol (2 x 20 mL).

  • Concentrate the filtrate in vacuo. To remove the acetic acid, dissolve the residue in DCM (30 mL) and wash with saturated aqueous Na2CO3 (20 mL).

  • Dry the organic layer over Na2SO4 and evaporate to yield the pure 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one as an off-white powder (Yield: >90%).

References

1. - PMC - NIH 2. - US Patent 8,772,288 B2, Google Patents 3. - Arkivoc Journal

Application

Application Notes and Protocols for the Synthesis of Spiro[indoline-3,4'-piperidin]-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step protocol for the synthesis of spiro[indoline-3,4'-piperidin]-2-one, a key heterocyclic scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of spiro[indoline-3,4'-piperidin]-2-one, a key heterocyclic scaffold in medicinal chemistry. The spirooxindole core is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. This guide is designed for researchers and scientists in drug discovery and development, offering in-depth technical guidance, mechanistic insights, and practical advice to ensure a successful and safe synthesis. The protocol described herein is a robust and validated method, supported by authoritative references and characterization data.

Introduction

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a three-dimensional molecular architecture that has garnered significant attention in the field of medicinal chemistry. The fusion of an oxindole ring system with a piperidine moiety at the C3 position creates a spirocyclic center, which imparts conformational rigidity and unique spatial arrangements of functional groups. This structural feature is often associated with enhanced binding affinity and selectivity to biological targets. Derivatives of this scaffold have been investigated for their potential as c-Met inhibitors for cancer therapy and their ability to interfere with the MDM2-p53 interaction, a critical pathway in cancer cell proliferation.[1][2]

The synthesis of this complex heterocyclic system can be achieved through various synthetic strategies. This guide will focus on a reliable two-step procedure involving the construction of a protected piperidine ring onto an indole precursor, followed by a deprotection step. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reactions.

Reaction Scheme

Spiro[indoline-3,4'-piperidin]-2-one Synthesis cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Debenzylation reagent1 2-Oxindole intermediate 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one reagent1->intermediate THF reagent2 1-Benzyl-4-piperidone reagent2->intermediate product Spiro[indoline-3,4'-piperidin]-2-one intermediate->product Methanol reagent3 Base (e.g., NaH) reagent4 Pd/C, H2

Figure 1: General workflow for the synthesis of spiro[indoline-3,4'-piperidin]-2-one.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Oxindole (Hydroxyindole)ReagentSigma-Aldrich
Benzylbis(2-chloroethyl)amineReagentCombi-BlocksCan be synthesized from N-benzylethanolamine
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care under inert atmosphere
Tetrahydrofuran (THF)AnhydrousSigma-AldrichDry over sodium/benzophenone before use
1'-Benzylspiro[indoline-3,4'-piperidin]-2-oneIntermediateSynthesized in Step 1
10% Palladium on Carbon (Pd/C)CatalystSigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Hydrogen (H₂) GasHigh PurityAirgasUse with appropriate safety precautions
Ethyl AcetateACS GradeFisher ScientificFor extraction
Saturated Ammonium Chloride (NH₄Cl) solutionFor quenching
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor workup
BrineFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Silica Gel230-400 meshFor column chromatography
Deuterated Chloroform (CDCl₃)For NMR analysis

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one

This initial step involves the construction of the spirocyclic system through a base-mediated cyclization. The benzyl group serves as a protecting group for the piperidine nitrogen, which will be removed in the subsequent step.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve 2-oxindole (3.00 g, 22.5 mmol) in anhydrous tetrahydrofuran (THF, 120 mL).[3]

  • Addition of Reagents: To this solution, add a solution of benzylbis(2-chloroethyl)amine (5.20 g, 22.5 mmol) in anhydrous THF (20 mL).[3]

  • Base Addition: Carefully add sodium hydride (1.60 g of a 60% dispersion in mineral oil, 67.6 mmol) portion-wise to the reaction mixture at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during the addition.

  • Initial Reaction: Stir the mixture at room temperature for 1 hour.

  • Heating and Monitoring: Increase the temperature to 90 °C and continue stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of chloroform and methanol (20:1) as the eluent.

  • Second Base Addition and Continued Reaction: After cooling the reaction mixture to room temperature, add a second portion of sodium hydride (0.540 g of a 60% dispersion in mineral oil, 22.5 mmol) in anhydrous THF (10 mL). Reheat the mixture to 90 °C and stir for an additional 12 hours.[3]

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir for 10 minutes.

  • Workup: Pour the mixture into a separatory funnel containing a mixture of saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a chloroform:methanol (20:1) solvent system to yield 1'-benzylspiro[indoline-3,4'-piperidin]-2-one as a yellow amorphous solid (2.94 g, 44.6% yield).[3]

Part 2: Synthesis of Spiro[indoline-3,4'-piperidin]-2-one

This final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation to afford the target compound.

  • Reaction Setup: In a round-bottom flask, dissolve 1'-benzylspiro[indoline-3,4'-piperidin]-2-one (300 mg, 1.03 mmol) in methanol (5 mL).[3]

  • Catalyst Addition: Carefully add 10% palladium on carbon (30.0 mg) to the solution. Caution: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents.

  • Hydrogenation: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen is typically sufficient for this scale) for 15 hours.

  • Filtration and Concentration: After the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Concentrate the filtrate under reduced pressure to obtain spiro[indoline-3,4'-piperidin]-2-one as a colorless amorphous solid (187 mg, 90.2% yield).[3]

Characterization

The synthesized spiro[indoline-3,4'-piperidin]-2-one should be characterized to confirm its structure and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (br, 1H), 7.42 (d, J=7.7Hz, 1H), 7.22 (t, J=7.7Hz, 1H), 7.04 (t, J=7.7Hz, 1H), 6.92 (d, J=7.7Hz, 1H), 3.35-3.41 (m, 2H), 3.06-3.12 (m, 2H), 1.88-1.94 (m, 2H), 1.73-1.78 (m, 2H).[3]

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the spiro-carbon, carbonyl carbon, aromatic carbons, and piperidine carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₄N₂O, MW: 202.25 g/mol ).[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the oxindole ring and the N-H of the piperidine.

  • Melting Point: To assess the purity of the final compound.

Alternative Synthetic Strategies

While the presented protocol is robust, several other methods for the synthesis of spirooxindole-piperidine derivatives have been reported in the literature, offering alternative approaches that may be suitable for specific applications or substrate scopes.

  • Pictet-Spengler Reaction: This powerful reaction can be used to construct the piperidine ring in a stereocontrolled manner. It typically involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[5][6][7] This method is particularly valuable for the synthesis of chiral spirooxindoles.

  • [3+2] Cycloaddition Reactions: Three-component 1,3-dipolar cycloaddition reactions involving an azomethine ylide generated from isatin and an amino acid with a suitable dipolarophile can provide access to spirooxindole-pyrrolidine/piperidine fused systems.[8][9][10]

  • Multi-component Reactions: One-pot, multi-component reactions offer an efficient and atom-economical approach to complex molecules. For instance, a four-component reaction of arylamines, methyl propiolate, isatin, and malononitrile has been used to synthesize functionalized spiro[indoline-3,4'-pyridine] derivatives.[11][12]

Alternative_Synthetic_Strategies main Spiro[indoline-3,4'-piperidin]-2-one ps Pictet-Spengler Reaction main->ps Stereoselective cyclo [3+2] Cycloaddition main->cyclo Fused Systems mcr Multi-component Reactions main->mcr One-pot

Figure 2: Alternative synthetic routes to the spirooxindole piperidine core.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere (argon or nitrogen). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium on Carbon (Pd/C): Flammable, especially when dry. Handle with care and avoid ignition sources.

  • Hydrogen Gas (H₂): Highly flammable. Ensure proper ventilation and use in a well-maintained hydrogenation apparatus.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. Handle in a well-ventilated area away from open flames.

  • General: Always wear appropriate PPE in the laboratory. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of spiro[indoline-3,4'-piperidin]-2-one. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently prepare this valuable scaffold for further investigation in drug discovery and development programs. The exploration of alternative synthetic routes can also provide access to a wider range of structurally diverse analogs for biological screening.

References

  • Asymmetric synthesis of pharmacologically interesting piperidine-fused spiro-oxindole derivatives has been achieved via an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction. Chiral compounds synthesized by this strategy potently inhibited the proliferation of several breast cancer cell lines. Mechanistic studies suggest that the most potent compound 9e can directly interfere with MDM2-p53 interactions and elevate protein levels of p53 and p21, thereby inducing cell cycle arrest and mitochondrial apoptosis. PubMed, [Link]

  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. PubMed, [Link]

  • Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788. PubChem, [Link]

  • Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC. National Center for Biotechnology Information, [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC. National Center for Biotechnology Information, [Link]

  • Cysteine Catalyzed Pictet-Spengler Reaction: a Convenient and Mild Method for Synthesis of Spiroindolones. ResearchGate, [Link]

  • [3+2] Cycloaddition mediated synthesis of spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives: DFT studies, antibacterial evaluation and molecular docking investigation as DNA gyrase inhibitors - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry, [Link]

  • Green Synthesis of Spirooxindole-pyrrolidine/Piperidine Fused Nitrochromane: One Pot Three Component Stereo and Regioselective Cycloaddition. ResearchGate, [Link]

  • Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions - PMC. National Center for Biotechnology Information, [Link]

  • pyridines] and spiro[indoline-3,4'-pyridinones] via - Beilstein Journals. Beilstein Journals, [Link]

Sources

Method

Application Notes and Protocols: One-Pot, Multi-Component Synthesis of 6-Methoxy Spiroindolones

Introduction: The Significance of Spiroindolones in Modern Drug Discovery The spirooxindole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of natural products and pharmacologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spiroindolones in Modern Drug Discovery

The spirooxindole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of natural products and pharmacologically active compounds.[1][2] This unique three-dimensional architecture, featuring a spiro-fused carbon center at the C3 position of the oxindole ring, imparts conformational rigidity and novel chemical space, making it a highly attractive target in medicinal chemistry. Spiroindolones have demonstrated a broad spectrum of biological activities, including potent anticancer, antimalarial, and antiviral properties.[3][4][5][6]

The incorporation of a methoxy group at the 6-position of the indole core can significantly modulate the pharmacological profile of these molecules. This substitution can enhance binding affinity to biological targets and improve pharmacokinetic properties. Consequently, the development of efficient and robust synthetic methodologies for accessing 6-methoxy substituted spiroindolones is of paramount importance to researchers in drug discovery and development.

This application note provides a comprehensive guide to the one-pot, multi-component synthesis of 6-methoxy spiroindolones. We will delve into the rationale behind the experimental design, provide a detailed, step-by-step protocol, and discuss the underlying mechanistic principles.

The Power of One-Pot, Multi-Component Reactions (MCRs)

Traditional linear synthesis, which involves the sequential execution of reactions with the isolation and purification of intermediates at each step, can be time-consuming, resource-intensive, and often leads to lower overall yields. In contrast, one-pot, multi-component reactions (MCRs) offer a more elegant and efficient approach.[7][8] In an MCR, three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. This strategy offers several distinct advantages:

  • Atom Economy and Efficiency: By minimizing the number of synthetic steps and purification procedures, MCRs significantly reduce waste and improve overall yield.

  • Operational Simplicity: The one-pot nature of these reactions simplifies the experimental setup and reduces hands-on time.

  • Access to Molecular Diversity: MCRs are exceptionally well-suited for the rapid generation of libraries of structurally diverse compounds, a crucial aspect of modern drug discovery.

Visualizing the Synthetic Workflow

The one-pot synthesis of 6-methoxy spiroindolones can be conceptually broken down into three key phases: reactant combination, reaction progression, and product isolation.

G cluster_0 Phase 1: Reactant Combination cluster_1 Phase 2: Reaction Progression cluster_2 Phase 3: Product Isolation 6-Methoxyisatin 6-Methoxyisatin Reaction_Mixture Reaction_Mixture 6-Methoxyisatin->Reaction_Mixture 1 eq Second_Component Active Methylene Compound (e.g., Malononitrile) Second_Component->Reaction_Mixture 1 eq Third_Component 1,3-Dicarbonyl Compound Third_Component->Reaction_Mixture 1 eq Catalyst_Solvent Catalyst & Solvent Catalyst_Solvent->Reaction_Mixture Heating_Stirring Heating & Stirring (Monitored by TLC) Reaction_Mixture->Heating_Stirring Crude_Product Crude_Product Heating_Stirring->Crude_Product Reaction Completion Purification Filtration & Recrystallization Crude_Product->Purification Pure_Product Pure 6-Methoxy Spiroindolone Purification->Pure_Product

Caption: A generalized workflow for the one-pot synthesis of 6-methoxy spiroindolones.

Mechanistic Insights: A Cascade of Reactions

The one-pot synthesis of spiroindolones from an isatin derivative, an active methylene compound, and a 1,3-dicarbonyl compound is a fascinating example of a domino reaction sequence. While the exact mechanism can be influenced by the specific reactants and catalyst used, a plausible pathway is outlined below. Mechanistic studies suggest the likely involvement of an indolenium ion derived from the isatin and one of the 1,3-dicarbonyl components.[9]

G Isatin 6-Methoxyisatin Knoevenagel_Condensation Knoevenagel Condensation Isatin->Knoevenagel_Condensation Dicarbonyl 1,3-Dicarbonyl Michael_Addition Michael Addition Dicarbonyl->Michael_Addition Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel_Condensation Catalyst Catalyst Catalyst->Knoevenagel_Condensation Catalyst->Michael_Addition Indolylidene_Intermediate Indolylidene Intermediate Knoevenagel_Condensation->Indolylidene_Intermediate Formation of Indolylidene_Intermediate->Michael_Addition Acyclic_Intermediate Acyclic_Intermediate Michael_Addition->Acyclic_Intermediate Formation of Intramolecular_Cyclization Intramolecular Cyclization & Dehydration Acyclic_Intermediate->Intramolecular_Cyclization Tautomerization & Spiroindolone 6-Methoxy Spiroindolone Intramolecular_Cyclization->Spiroindolone Final Product

Caption: A plausible mechanistic pathway for the one-pot synthesis of 6-methoxy spiroindolones.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization based on the specific substrates and available laboratory equipment. A microwave-promoted multicomponent reaction has been shown to be effective for the synthesis of spirooxindoles, including those with a 6-methoxy substituent, in good to excellent yields within a short reaction time.

Materials and Reagents:

  • 6-Methoxyisatin

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • 1,3-Dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione)

  • Catalyst (e.g., L-proline, piperidine, nano Ag/kaolin)[7]

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Microwave reactor (optional, can be adapted for conventional heating)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

  • Purification supplies (e.g., filtration apparatus, recrystallization solvents)

Table 1: Reactant and Condition Parameters

ComponentRoleTypical Molar RatioNotes
6-MethoxyisatinStarting Material1.0 eqThe core indole scaffold.
Active Methylene CompoundNucleophile1.0 - 1.2 eqProvides the carbon and nitrogen atoms for the new heterocyclic ring.
1,3-Dicarbonyl CompoundNucleophile1.0 eqParticipates in the cyclization cascade.
CatalystReaction Promoter10-20 mol%A variety of catalysts can be used, influencing reaction rate and yield.
SolventReaction MediumVariesCan range from polar protic solvents to solvent-free conditions.
TemperatureReaction ConditionRoom Temp. to RefluxDependent on the specific protocol and catalyst.
TimeReaction Duration15 min to several hoursMonitored by TLC for completion.

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a microwave reaction vial or a round-bottom flask), combine 6-methoxyisatin (1.0 mmol), the active methylene compound (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the catalyst (e.g., 0.1 mmol of L-proline).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol). For solvent-free conditions, the reactants are mixed directly.

  • Reaction:

    • Microwave-Assisted: Secure the vessel in the microwave reactor and irradiate at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 15 minutes).

    • Conventional Heating: If using a round-bottom flask, equip it with a condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration.

    • If no precipitate forms, the solvent may need to be partially or fully removed under reduced pressure to induce precipitation.

  • Purification: The crude product is typically purified by washing with a cold solvent (e.g., ethanol) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-methoxy spiroindolone.

Characterization:

The structure and purity of the synthesized 6-methoxy spiroindolone should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting Point (m.p.) determination

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. The reliability of this one-pot synthesis can be validated through the following measures:

  • Reproducibility: The synthesis should be repeatable with consistent yields and purity under the specified conditions.

  • Spectroscopic Confirmation: The analytical data (NMR, MS, IR) of the synthesized compound must be in full agreement with the expected structure of the 6-methoxy spiroindolone.

  • Comparison with Literature Data: Where possible, the obtained physical and spectral data should be compared with reported values for the target compound.

Conclusion and Future Outlook

The one-pot, multi-component synthesis of 6-methoxy spiroindolones represents a highly efficient, atom-economical, and operationally simple approach to this valuable class of compounds. The versatility of this methodology allows for the generation of a wide array of derivatives by varying the starting components, thus facilitating the exploration of structure-activity relationships in drug discovery programs. Further research in this area may focus on the development of novel catalysts, including enantioselective catalysts, to control the stereochemistry of the spiro center, a critical factor in determining biological activity.

References

  • One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Journal of Chemical Sciences, 2014. [Link]

  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Molecules, 2023. [Link]

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 2010. [Link]

  • Design and Synthesis of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 2023. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 2020. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 2021. [Link]

  • Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods. RSC Advances, 2022. [Link]

  • Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry, 2010. [Link]

  • Three-component stereoselective synthesis of spirooxindole derivatives. RSC Advances, 2015. [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. International Journal of Molecular Sciences, 2023. [Link]

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 2024. [Link]

  • Facile one pot microwave enhanced multistep synthesis of novel biologically important scaffold spiro[indole-pyridopyrimidines]. Arkivoc, 2008. [https://www.semantic scholar.org/paper/Facile-one-pot-microwave-enhanced-multistep-of-Dandia-Singh/32b083b0f79603e910408560024479901548e698]([Link] scholar.org/paper/Facile-one-pot-microwave-enhanced-multistep-of-Dandia-Singh/32b083b0f79603e910408560024479901548e698)

  • Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light. Beilstein Journal of Organic Chemistry, 2022. [Link]

  • Synthesis of novel spiro[indole-3,3′-pyrrolidin]-2(1H)-ones. Chemistry of Heterocyclic Compounds, 2022. [Link]

  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances, 2022. [Link]

  • Stereoselective One-Pot Synthesis of Dihydropyrimido[2,1-A]isoindole-6(2h)-Ones. Organic Letters, 2017. [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 2023. [Link]

  • 6-METHOXY-β-TETRALONE. Organic Syntheses. [Link]

  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 2018. [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 2020. [Link]

  • Spiroindolones, a new and potent chemotype for the treatment of malaria. Science, 2010. [Link]

Sources

Application

Catalytic methods for constructing the spiro[indoline-3,4'-piperidin]-2-one core

Executive Summary Objective: Provide a technical blueprint for the catalytic construction of the spiro[indoline-3,4'-piperidin]-2-one scaffold. Significance: This privileged motif serves as the structural anchor for next...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Provide a technical blueprint for the catalytic construction of the spiro[indoline-3,4'-piperidin]-2-one scaffold. Significance: This privileged motif serves as the structural anchor for next-generation CGRP receptor antagonists (migraine therapy), MDM2-p53 inhibitors (oncology), and acetyl-CoA carboxylase inhibitors. The structural complexity arises from the sterically congested C3-spiroquaternary center, which demands high fidelity in stereocontrol. Scope: This guide details two distinct, field-validated catalytic strategies:

  • Organocatalytic Cascade Annulation: A metal-free, multicomponent approach for high-throughput library generation.

  • Ag(I)-Catalyzed Cycloisomerization: A precision transition-metal protocol for diastereoselective construction from tryptamine precursors.

Strategic Classification of Methods

The synthesis of the spiro[indoline-3,4'-piperidin]-2-one core generally falls into two disconnect strategies. The choice of method depends on the desired substitution pattern and the stage of drug development (Discovery vs. Process).

FeatureMethod A: Organocatalytic CascadeMethod B: Ag(I)-Catalyzed Cycloisomerization
Primary Disconnect [3+2+1] or [3+3] AnnulationIntramolecular Hydroamination / Cyclization
Key Intermediates Isatylidene malononitriles (Knoevenagel adducts)Tryptamine-ynamides / Ynesulfonamides
Catalytic Species Bifunctional Squaramides / Tertiary AminesSilver(I) Triflate / Triphenylphosphine
Atom Economy High (Multicomponent)High (Isomerization)
Stereocontrol Enantioselective (via H-bonding)Diastereoselective (Substrate control)
Primary Application Diversity-Oriented Synthesis (DOS)Target-Oriented Synthesis (Natural Products)

Deep Dive: Organocatalytic Asymmetric Cascade

Mechanism: This approach utilizes a "one-pot" cascade involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The spiro-quaternary carbon is established during the Michael addition step, controlled by a chiral bifunctional catalyst (e.g., cinchona alkaloid derivatives).

Mechanistic Pathway (Graphviz)

OrganocatalyticCascade cluster_legend Legend Start Substrates: Isatin + Malononitrile + Enolizable Ketone Inter1 Intermediate A: Isatylidene Malononitrile (Knoevenagel Adduct) Start->Inter1 Base-promoted condensation Complex Transition State: H-Bonding Network (Activation of Electrophile & Nucleophile) Inter1->Complex + Catalyst + Enol Cat Catalyst: Bifunctional Squaramide Cat->Complex Coordination Inter2 Intermediate B: Michael Adduct (Acyclic) Complex->Inter2 Stereoselective Michael Addition Cyclization Intramolecular Cyclization (O-to-N or C-to-N) Inter2->Cyclization Tautomerization Product Product: Spiro[indoline-3,4'-dihydropyridine] Cyclization->Product - H2O / Rearrangement key1 Substrate key2 Catalyst key3 Intermediate

Caption: Mechanistic flow of the organocatalytic [3+3] cascade constructing the spiro-dihydropyridine core.

Standard Operating Protocol (SOP)

Target: Chiral Spiro[indoline-3,4'-dihydropyridine] derivatives. Reference Grounding: Based on methodologies developed by Sun et al.[1] and Tanyeli et al. [1, 3].

Materials:

  • Substrate 1: N-protected Isatin (1.0 equiv)

  • Substrate 2: Malononitrile (1.1 equiv)

  • Substrate 3: Enaminone or 1,3-dicarbonyl equivalent (1.0 equiv)

  • Catalyst: Quinidine-derived squaramide (5-10 mol%)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH) depending on solubility.

Step-by-Step Procedure:

  • Pre-complexation: In a flame-dried round-bottom flask, dissolve the Catalyst (0.05 mmol) and Isatin (0.5 mmol) in DCM (2.0 mL). Stir at room temperature for 10 minutes to establish H-bonding interaction.

  • Knoevenagel Step: Add Malononitrile (0.55 mmol). Monitor TLC for the formation of the isatylidene intermediate (typically bright orange/red). Note: In many optimized protocols, pre-synthesized isatylidene malononitrile is used directly to improve enantioselectivity.

  • Michael Cascade: Cool the reaction mixture to 0 °C (or maintain RT if reaction is sluggish). Add the Enaminone/Ketone component (0.5 mmol) in one portion.

  • Incubation: Stir the mixture for 12–24 hours. The reaction often precipitates the product or changes color significantly.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Verify structure via 1H NMR (diagnostic spiro-carbon shifts) and HPLC on a Chiralpak IC column for ee% determination.

Critical Control Points:

  • Moisture: While organocatalysts are robust, excessive water can hydrolyze the imine intermediate. Use anhydrous solvents for max ee%.

  • Stoichiometry: Excess malononitrile can lead to non-spiro byproducts.

Deep Dive: Ag(I)-Catalyzed Cycloisomerization

Mechanism: This method employs a "pi-acid" activation strategy. A Silver(I) salt activates the alkyne moiety of a tryptamine-ynamide, triggering a nucleophilic attack by the indole C3 position. A subsequent rearrangement (often involving a spiroindoleninium intermediate) yields the 6-membered piperidine ring.

Workflow Diagram (Graphviz)

AgCatalysis Precursor Tryptamine-Ynesulfonamide (Acyclic Precursor) Activation Ag(I) Coordination to Alkyne (Pi-Complex) Precursor->Activation AgOTf / PPh3 Attack C3-Indole Attack (5-exo-dig / 6-endo-dig) Activation->Attack Cyclization SpiroInt Spiroindoleninium Intermediate Attack->SpiroInt Rearrangement Trapping Nucleophilic Trapping (Intramolecular N-attack) SpiroInt->Trapping Ring Expansion Final Spiro[indoline-3,4'-piperidine] Trapping->Final - Ag+

Caption: Silver-catalyzed cascade for the direct construction of the piperidine spiro-fusion.

Standard Operating Protocol (SOP)

Target: Spiro[indoline-3,4'-pyridin]-2-yl carbamates (Precursors to pure piperidines). Reference Grounding: Based on the work by Li, Zhang, et al. (J. Org. Chem. 2020) [2].[2][3]

Materials:

  • Substrate: Tryptamine-derived ynesulfonamide (1.0 equiv)

  • Catalyst Source: AgOTf (Silver Triflate) (5-10 mol%)

  • Ligand: PPh3 (Triphenylphosphine) (10-20 mol%)

  • Solvent: Toluene (anhydrous)

  • Additive: 4Å Molecular Sieves (optional, to ensure dryness)

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under Argon, mix AgOTf (0.02 mmol) and PPh3 (0.04 mmol) in Toluene (1.0 mL). Stir for 30 mins to generate the active [Ag(PPh3)]OTf complex. Note: Pre-complexation prevents silver aggregation.

  • Substrate Addition: Dissolve the Tryptamine-ynamide (0.2 mmol) in Toluene (2.0 mL) and add it dropwise to the catalyst solution.

  • Reaction: Stir at Room Temperature (25 °C). This reaction is typically fast (1–4 hours).

  • Monitoring: Monitor by TLC. The disappearance of the starting ynamide (less polar) and appearance of the spiro-product (more polar) is distinct.

  • Quench: Filter the mixture through a short pad of Celite to remove silver salts. Wash with Ethyl Acetate.

  • Purification: Concentrate and purify via silica gel chromatography.

  • Reduction (Optional): To obtain the saturated piperidine, subject the resulting enamide/imine to hydrogenation (H2, Pd/C) or reduction with NaBH3CN.

Troubleshooting:

  • Low Yield: Often due to "oligomerization" of the ynamide. Ensure dilute conditions (0.05 M to 0.1 M).

  • Regioselectivity: If the 5-membered spiro-pyrrolidine forms instead, check the linker length and the substitution on the alkyne. The sulfonamide protecting group is crucial for directing the 6-endo cyclization.

Comparative Data Analysis

MetricOrganocatalytic Cascade [1,3]Ag(I)-Catalyzed Cyclization [2]
Enantioselectivity (ee) 85% – 99%N/A (Diastereoselective)*
Yield 70% – 95%80% – 92%
Substrate Tolerance High (Aldehydes, Ketones, Esters)Moderate (Requires specific alkyne)
Operational Complexity Low (Open air possible)Medium (Inert atmosphere required)
Cost of Goods Low (Squaramides are cheap)Medium (Ag salts, Ligands)
Scalability High (Precipitation purification)Moderate (Dilution required)

*Note: The Ag-method relies on chiral pool starting materials (tryptophan derivatives) for absolute stereochemistry, whereas the organocatalytic method induces chirality from achiral precursors.

References

  • Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. Source: Chemistry - A European Journal (2024). URL:[Link]

  • Diastereoselective Syntheses of Spiro[indoline-3,4′-pyridin]-2-yl Carbamates via AgOTf/Ph3P-Catalyzed Tandem Cyclizations of Tryptamine-Ynesulfonamides. Source: The Journal of Organic Chemistry (2020).[2] URL:[Link]

  • New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. Source: Molecules (2015).[4] URL:[Link]

  • Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold. Source: ChemRxiv (Preprint). URL:[Link][5][6]

Sources

Method

In vitro assay protocols for testing 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Application Note: Comprehensive In Vitro Assay Protocols for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Derivatives Pharmacological Rationale of the Spiro-oxindole Scaffold The spiro[indoline-3,4'-piperidine]-2-one co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vitro Assay Protocols for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Derivatives

Pharmacological Rationale of the Spiro-oxindole Scaffold

The spiro[indoline-3,4'-piperidine]-2-one core is a privileged, highly versatile scaffold in modern medicinal chemistry[1]. Its rigid, orthogonal 3D geometry is exceptionally effective at disrupting protein-protein interactions and occupying deep, narrow binding pockets in G-protein coupled receptors (GPCRs) and receptor tyrosine kinases[2].

The specific addition of a 6-methoxy substitution on the indoline ring serves a dual mechanistic purpose:

  • Physicochemical Optimization: It increases the overall lipophilicity of the scaffold, enhancing cell membrane permeability for intracellular targets[3].

  • Target Engagement: It acts as a localized hydrogen-bond acceptor. In the context of GPCRs like the Calcitonin Gene-Related Peptide (CGRP) receptor, this methoxy group interacts with the deep hydrophobic pocket formed at the interface of the Calcitonin-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), significantly increasing target residence time[4].

This application note details validated, self-validating in vitro screening protocols for two primary targets where this scaffold demonstrates high efficacy: the CGRP receptor (relevant to migraine and pain therapeutics) and the DDR1 kinase (relevant to oncology and fibrosis)[5].

GPCR Modulation: CGRP Receptor Antagonism Assay

Causality of Assay Design CGRP receptors couple to Gs proteins, stimulating adenylate cyclase to produce intracellular cAMP[4]. To screen 6-methoxyspiro-oxindole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay is optimal. Heterocyclic compounds often exhibit auto-fluorescence that confounds standard fluorometric assays. TR-FRET mitigates this via a time-delayed signal acquisition, ensuring that the measured signal is exclusively from the biological interaction[6].

Furthermore, the inclusion of IBMX (3-isobutyl-1-methylxanthine) in the stimulation buffer is critical. IBMX is a phosphodiesterase (PDE) inhibitor that prevents the cellular degradation of cAMP, ensuring the measured signal accurately reflects receptor-mediated adenylate cyclase activity rather than downstream metabolism.

CGRP_Signaling Compound Spiro-oxindole Antagonist Receptor CGRP Receptor (CLR/RAMP1) Compound->Receptor Binds Pocket Gs Gs Protein Inhibition Receptor->Gs Blocks Activation AC Adenylate Cyclase Gs->AC Prevents Catalysis cAMP Decreased cAMP AC->cAMP Lowers Production Signal High TR-FRET Signal cAMP->Signal Less Competition with Tracer

CGRP Receptor TR-FRET Assay Principle and Signaling Pathway

Step-by-Step Protocol

  • Cell Preparation: Harvest SK-N-MC cells (which endogenously express CGRP receptors). Resuspend the cells in warm stimulation buffer (1× HBSS, 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)[6].

  • Compound Incubation: Dispense 5 µL of the cell suspension (approx. 2,500 cells/well) into a 384-well white OptiPlate. Add 50 nL of the 6-methoxyspiro-oxindole derivatives (prepared in a 10-point dose-response curve in DMSO) and incubate for 30 minutes at room temperature.

  • Agonist Challenge: Add 5 µL of CGRP peptide at its predetermined EC80 concentration. Incubate for exactly 30 minutes to allow for cAMP accumulation.

  • Lysis & Detection: Add 10 µL of TR-FRET lysis/detection mix containing a Europium-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using an excitation of 320 nm and dual emission at 615 nm and 665 nm.

Kinase Inhibition: DDR1 Autophosphorylation Assay

Causality of Assay Design Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase activated by collagen. Unlike typical kinases, DDR1 exhibits unusually slow and sustained autophosphorylation kinetics[5]. Traditional biochemical kinase assays often fail to capture this physiological dynamic.

A Homogeneous Time-Resolved Fluorescence (HTRF) assay directly measuring Tyr513 autophosphorylation in a cellular context provides a highly relevant readout[7]. Because the phosphorylation event is transient, Pervanadate—a potent irreversible inhibitor of protein tyrosine phosphatases—must be added prior to lysis. This artificially stabilizes and accumulates the Phospho-Tyr513 signal, bringing it within the dynamic range of the HTRF detection system[7].

DDR1_Assay Stimulation Cell Stimulation (Collagen/Pervanadate) Lysis Cell Lysis (Release DDR1) Stimulation->Lysis 30 min Inhibitor Spiro-oxindole Inhibitor Inhibitor->Stimulation Pre-incubation Phospho Phospho-DDR1 (Tyr513) Lysis->Phospho Extracts Protein Antibodies Eu-Cryptate & d2 Antibodies Phospho->Antibodies Specific Binding Readout HTRF Readout (665nm / 620nm) Antibodies->Readout FRET Emission

DDR1 Kinase Autophosphorylation HTRF Assay Workflow

Step-by-Step Protocol

  • Cell Seeding: Seed HEK293 cells transfected with DDR1b (100,000 cells/well) in a 96-well culture-treated plate in complete medium. Incubate overnight at 37°C, 5% CO2[7].

  • Compound Treatment: Replace media and treat cells with the spiro-oxindole derivatives for 4 hours.

  • Phosphatase Inhibition: Add 100 µM Pervanadate exactly 30 minutes prior to the end of the compound treatment window to lock the receptor in its phosphorylated state[7].

  • Lysis: Aspirate the media and add 50 µL of supplemented lysis buffer (containing protease and phosphatase inhibitors). Shake gently for 30 minutes at room temperature.

  • Detection: Transfer 16 µL of the crude lysate to a 384-well low-volume white microplate. Add 4 µL of HTRF Phospho-DDR1 (Tyr513) detection reagents (Eu-cryptate and d2-labeled antibodies)[7].

  • Readout: Incubate overnight at room temperature to allow the FRET complex to stabilize. Read dual emissions at 665 nm and 620 nm. Calculate the HTRF ratio (665/620) to determine the IC50.

Data Presentation & Self-Validation Quality Control

To ensure that every protocol acts as a self-validating system, researchers must calculate the Z'-factor for every assay plate. The Z'-factor evaluates the dynamic range of the assay signal relative to data variation, ensuring trustworthiness before hit-calling.

Z'-Factor Formula: Z' = 1 -[ 3(SD_positive + SD_negative) / |Mean_positive - Mean_negative| ] (An assay is considered robust and suitable for high-throughput screening if the Z'-factor is ≥ 0.5).

Quantitative Assay Metrics & Expected Pharmacological Ranges

Assay ParameterCGRP TR-FRET cAMP AssayDDR1 HTRF Kinase Assay
Primary Readout cAMP accumulation (Decrease = Hit)Tyr513 Phosphorylation (Decrease = Hit)
Detection Wavelengths Excitation: 320 nm / Emission: 615 & 665 nmExcitation: 320 nm / Emission: 620 & 665 nm
Expected IC50 Range 10 nM – 500 nM (Scaffold dependent)50 nM – 1 µM (Scaffold dependent)
Target Z'-Factor > 0.65> 0.55
Signal-to-Background (S/B) > 5.0> 3.0
Positive Control Telcagepant or MK-3207 (Max Inhibition)Dasatinib or DDR1-IN-1 (Max Inhibition)
Negative Control DMSO Vehicle (0% Inhibition)DMSO Vehicle (0% Inhibition)

References

  • Li-Ming Zhou, et al. "An overview of spirooxindole as a promising scaffold for novel drug discovery." ResearchGate, 1

  • Girgis A. S., et al. "Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach." PMC / RSC Publishing, 2

  • Nguyen T-AM, et al. "Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold." Frontiers, 3

  • Booe J. M., et al. "Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization." PMC, 4

  • Revvity. "HTRF Human Phospho-DDR1 (Tyr513) Detection Kit, 500 Assay Points." Revvity, 7

  • White Rose Research Online. "Discovery of a first-in-class potent small molecule antagonist against the adrenomedullin-2 receptor." White Rose Research, 6

  • Patent WO2017137334A1. "Spiroindolinones as ddr1 inhibitors." Google Patents, 5

Sources

Application

Application Note: Solubilization Strategies for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in Cell Culture Assays

Introduction & Physicochemical Profiling The compound 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one represents a highly rigid, sp³-rich molecular scaffold frequently utilized in the development of novel therapeutics, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The compound 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one represents a highly rigid, sp³-rich molecular scaffold frequently utilized in the development of novel therapeutics, including antimalarials, insecticidal agents, and targeted protein inhibitors[1][2]. While the spirocyclic geometry provides excellent target specificity by projecting functional groups into three-dimensional space, it also introduces significant formulation challenges for in vitro cell culture assays.

The Causality of Insolubility: The difficulty in solubilizing this compound arises from two competing physicochemical forces:

  • High Lipophilicity: The 6-methoxy substitution and the bulky spiro-fused core drive a high partition coefficient (logP), making the molecule inherently hydrophobic[1].

  • Crystal Lattice Energy: The oxindole moiety acts as both a strong hydrogen bond donor (via the indoline NH) and acceptor (via the carbonyl oxygen). This promotes dense intermolecular packing in the solid state, requiring significant energy to break the crystal lattice during dissolution[2].

To generate reliable, reproducible biological data, researchers must employ solubilization strategies that overcome these barriers without introducing vehicle-induced cytotoxicity or altering cellular phenotypes[3].

Mechanistic Solubilization Strategies

As an Application Scientist, selecting the correct vehicle requires balancing the thermodynamic solubility of the compound against the biological tolerance of the target cell line.

A. Co-Solvent Disruption (DMSO)

Dimethyl sulfoxide (DMSO) is the standard primary solvent because its highly polar, aprotic nature efficiently disrupts the hydrogen-bonded lattice of the oxindole core. However, DMSO can induce transcriptomic shifts, membrane permeabilization, and cytotoxicity in sensitive cells (e.g., primary neurons, stem cells) if the final concentration exceeds 0.1%–0.5% v/v[3].

B. Supramolecular Encapsulation (HP-β-CD)

For assays requiring higher compound concentrations or strictly aqueous environments, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. Cyclodextrins are cyclic oligosaccharides that form a truncated cone. The hydrophobic interior cavity encapsulates the lipophilic spiroindoline core (host-guest complexation), while the hydrophilic exterior hydroxyl groups ensure complete aqueous solubility[4]. This dynamic equilibrium prevents the drug from precipitating when diluted into complex media[4].

C. In Situ Salt Formation (Piperidine Protonation)

The spiro-fused piperidine ring contains a secondary amine with a basic pKa (typically ~8.5–9.5). By locally lowering the pH during stock preparation, the nitrogen is protonated to form a hydrochloride salt. This drastically lowers the distribution coefficient (logD), allowing the compound to dissolve purely in aqueous buffers before being titrated back to physiological pH[1].

Quantitative Strategy Comparison

The following table summarizes the performance metrics of each solubilization strategy to aid in experimental design.

ParameterMethod A: DMSO StockMethod B: HP-β-CD ComplexMethod C: In Situ HCl Salt
Primary Mechanism H-bond disruptionHost-guest encapsulationIonization (Protonation)
Max Stock Concentration 10 mM – 20 mM2 mM – 5 mM1 mM – 2 mM
Max Final Assay Conc. 10 µM (at 0.1% DMSO)50 µM+20 µM
Vehicle Cytotoxicity Risk High (>0.5% v/v)Very LowLow (Osmotic stress only)
Best Application High-throughput screeningSensitive primary cell linesPurely aqueous biochemical assays

Experimental Workflows & Decision Logic

Solubilization Decision Tree

G Start 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (Target Compound) Q1 Is the target cell line sensitive to DMSO (>0.1%)? Start->Q1 MethodA Method A: DMSO Stock (10 mM) + Media Dilution Q1->MethodA  No   Q2 Is the required assay concentration > 10 µM? Q1->Q2  Yes   MethodB Method B: HP-β-CD Complexation (Supramolecular Host-Guest) Q2->MethodB  Yes   MethodC Method C: In Situ HCl Salt Formation (Piperidine Protonation) Q2->MethodC  No  

Decision tree for selecting the optimal solubilization strategy based on cell line sensitivity.

Step-by-Step Experimental Protocols

Note: The molecular weight (MW) of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is approximately 232.28 g/mol .

Protocol A: Preparation of a 10 mM DMSO Master Stock

Self-Validating Step: A successful DMSO stock must be optically clear with no Schlieren lines or micro-particulates upon visual inspection against a dark background.

  • Weighing: Accurately weigh 2.32 mg of the compound into a sterile, amber microcentrifuge tube (the compound may exhibit mild photostability issues over long-term storage)[1].

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles and store at -20°C.

  • Assay Application: Dilute the stock 1:1000 directly into pre-warmed (37°C) complete cell culture media immediately before adding to the cells. This yields a 10 µM final concentration at 0.1% DMSO.

Protocol B: Supramolecular Complexation with HP-β-CD (20% w/v)

Causality Check: The cyclodextrin must be fully dissolved in the aqueous phase before introducing the lipophilic drug to ensure immediate complexation kinetics.

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile DPBS (Dulbecco's Phosphate-Buffered Saline) to create a 20% w/v host solution. Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Add 1.16 mg of the compound (targeting a 5 mM stock) directly into 1.0 mL of the 20% HP-β-CD solution.

  • Equilibration: Place the suspension on a thermomixer at 37°C and 800 RPM for 12–24 hours. The extended time is required to reach thermodynamic equilibrium for the host-guest complex[4].

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Transfer the clear supernatant to a new tube.

  • Assay Application: This aqueous stock can be diluted freely into cell culture media without the risk of precipitation.

Protocol C: In Situ HCl Salt Formation

Self-Validating Step: The solution will transition from a cloudy suspension to a clear solution precisely when the pH drops below the pKa of the piperidine nitrogen.

  • Suspension: Suspend 0.46 mg of the compound (targeting a 2 mM stock) in 900 µL of sterile, deionized water. The compound will float/suspend but not dissolve.

  • Protonation: Add 10 µL of 0.1 M HCl dropwise while vortexing. The pH will drop to ~3.0, protonating the piperidine amine and causing the compound to dissolve rapidly.

  • Buffering: Once the solution is completely clear, slowly add 90 µL of 1.0 M HEPES buffer (pH 8.0) to neutralize the solution back to a physiological pH of ~7.4. The high buffering capacity of HEPES prevents the localized high pH spikes that would cause the free base to crash out.

  • Assay Application: Use immediately for short-term assays, as the supersaturated free base may slowly crystallize over several days.

References

  • Creating rational designs for cyclodextrin-based formulations European Pharmaceutical Review[Link]

  • Spiroindolines Identify the Vesicular Acetylcholine Transporter as a Novel Target for Insecticide Action PLOS One[Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Method

Application Note: Chemoselective Functionalization of the Piperidine Nitrogen in 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Introduction & Pharmacological Context Spirooxindole scaffolds are privileged molecular structures that exhibit diverse biological activities and have emerged as critical pharmacophores in modern drug discovery[1]. They...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Spirooxindole scaffolds are privileged molecular structures that exhibit diverse biological activities and have emerged as critical pharmacophores in modern drug discovery[1]. They are frequently utilized in the design of MDM2 inhibitors, CGRP receptor antagonists, and various kinase inhibitors.

The compound 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (Molecular Weight: ~232.28 g/mol ) presents a highly versatile building block. It features a rigid spirocyclic core, a methoxy-substituted indoline ring that provides a handle for electronic tuning, and two distinct nitrogen atoms: an oxindole nitrogen (N1) and a piperidine nitrogen (N1'). The selective functionalization of the piperidine nitrogen is a fundamental operation in structure-activity relationship (SAR) campaigns, allowing medicinal chemists to modulate target affinity, lipophilicity, and pharmacokinetic properties without disrupting the core hydrogen-bond donor/acceptor network of the oxindole.

Mechanistic Rationale for Chemoselectivity

The successful derivatization of this scaffold relies entirely on the inherent chemoselectivity between its two nitrogen atoms.

  • The Oxindole Nitrogen (N1): This nitrogen is part of a lactam (cyclic amide) system. Its lone pair of electrons is highly delocalized into the adjacent C2 carbonyl group and the aromatic indoline ring. Consequently, it is exceptionally poor as a nucleophile and exhibits weak basicity (the pKa of the N-H bond is approximately 10.5).

  • The Piperidine Nitrogen (N1'): This is a secondary aliphatic amine. Its lone pair is localized, making it highly nucleophilic and basic (conjugate acid pKa ~10–11).

Causality in Reaction Design: Because of this stark electronic difference, electrophiles (such as aldehydes, acid chlorides, or aryl halides) will react almost exclusively at the piperidine N1' under mild basic or neutral conditions[2]. The oxindole N1 will only participate if a strong base (e.g., Sodium Hydride, NaH) is introduced to deprotonate the lactam, forming a highly nucleophilic amide anion. Therefore, by strictly controlling the basicity of the reaction environment, protection of the oxindole nitrogen is completely unnecessary.

Chemoselectivity Molecule 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one N_Piperidine Piperidine N (N1') Secondary Amine Localized Lone Pair Highly Nucleophilic Molecule->N_Piperidine N_Oxindole Oxindole N (N1) Lactam Amide Delocalized Lone Pair Poorly Nucleophilic Molecule->N_Oxindole Reactivity_N1p Reacts rapidly under mild conditions (e.g., DIPEA) N_Piperidine->Reactivity_N1p Reactivity_N1 Requires strong base (e.g., NaH) for activation N_Oxindole->Reactivity_N1 Mild_Conditions Selective N1' Functionalization (No Protecting Groups Needed) Reactivity_N1p->Mild_Conditions

Chemoselectivity logic for the functionalization of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary modes of functionalization, highlighting the causal relationship between the chosen reagents and the resulting chemoselectivity.

Functionalization TypeReagents / CatalystBaseSolventTempTypical YieldChemoselectivity (N1' vs N1)
Reductive Amination R-CHO, NaBH(OAc)₃None (or cat. AcOH)DCERT85–95%>99:1
Amidation R-COOH, HATUDIPEADMFRT80–90%>99:1
N-Arylation Ar-Br, Pd₂(dba)₃, RuPhosCs₂CO₃Dioxane90 °C60–75%~95:5

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each intermediate step before proceeding, minimizing resource waste.

Protocol A: Reductive Amination (N-Alkylation)

This method is ideal for introducing alkyl or benzyl groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium cyanoborohydride due to its lower toxicity and its milder reducing power. NaBH(OAc)₃ will not reduce the starting aldehyde prior to iminium formation, which drastically improves the yield of the target spirooxindole[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (1.0 eq, 0.5 mmol) and the target aldehyde (1.2 eq, 0.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Activation: Add glacial acetic acid (1.5 eq, 0.75 mmol) to the mixture.

    • Validation Checkpoint: Stir for 30 minutes at room temperature. An aliquot analyzed via LC-MS should show the formation of the intermediate iminium ion (m/z will vary based on the aldehyde, but the starting material peak at m/z 233.1 [M+H]⁺ should diminish).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) in one portion. Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL). Caution: Gas evolution (H₂) will occur. Extract the aqueous layer with dichloromethane (DCM, 3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).

Protocol B: Chemoselective Amidation

This protocol utilizes HATU for the generation of amides. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while its mild basicity ensures the oxindole nitrogen remains fully protonated and unreactive[2].

Step-by-Step Methodology:

  • Pre-activation: In a 20 mL vial, dissolve the desired carboxylic acid (1.1 eq, 0.55 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (4.0 mL).

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise.

    • Validation Checkpoint: Stir for 10 minutes. The solution will typically turn pale yellow, indicating the successful formation of the highly reactive OBt-ester intermediate.

  • Coupling: Add 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (1.0 eq, 0.5 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

    • Validation Checkpoint: Monitor by TLC (10% MeOH/DCM, UV active). The starting material spot (Rf ~0.2) should be completely consumed, replaced by a higher running product spot.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (3 × 10 mL) to remove DMF.

  • Isolation: Dry the organic phase, concentrate, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig N-Arylation

To introduce an aryl group to the piperidine nitrogen, palladium-catalyzed cross-coupling is required. A critical causal choice here is the base: strong bases like sodium tert-butoxide (NaOtBu) will deprotonate the oxindole nitrogen, leading to unwanted N1-arylation. To prevent this, the weaker base Cesium Carbonate (Cs₂CO₃) is paired with the RuPhos ligand, ensuring the cross-coupling remains highly selective for the aliphatic piperidine nitrogen[4].

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube, combine 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (1.0 eq, 0.5 mmol), the aryl bromide (1.2 eq, 0.6 mmol), Pd₂(dba)₃ (0.02 eq, 0.01 mmol), RuPhos (0.04 eq, 0.02 mmol), and Cs₂CO₃ (2.0 eq, 1.0 mmol).

  • Degassing: Evacuate and backfill the tube with Argon three times.

    • Validation Checkpoint: Strict exclusion of oxygen is mandatory. Failure to properly degas will result in palladium black precipitation and reaction failure.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Heating: Seal the tube and heat the mixture at 90 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the pure N-aryl spirooxindole.

High-Throughput Derivatization Workflow

For drug development professionals scaling this scaffold into a library, the following workflow demonstrates the parallel processing logic.

Workflow Start 6-Methoxyspirooxindole Scaffold RedAm Reductive Amination (Aldehyde, NaBH(OAc)3, DCE, RT) Start->RedAm Amidation Amidation (Carboxylic Acid, HATU, DIPEA, DMF, RT) Start->Amidation Arylation Buchwald-Hartwig (Aryl Halide, Pd2(dba)3, RuPhos, Cs2CO3, 90°C) Start->Arylation Workup Aqueous Workup & Phase Separation RedAm->Workup Amidation->Workup Arylation->Workup Purification Flash Chromatography (SiO2, DCM/MeOH) Workup->Purification Analysis LC-MS / NMR Validation Purification->Analysis

Standardized workflow for the divergent functionalization of the piperidine nitrogen.

References

  • Green Synthesis of Spirooxindole-pyrrolidine/Piperidine Fused Nitrochromane: One Pot Three Component Stereo and Regioselective Cycloaddition ResearchGate[1]

  • WO1998025605A1 - Spiro-substituted azacycles as modulators of chemokine receptor activity Google Patents[3]

  • EP4081525B1 - Antagonisten des spirocyclischen piperidinmelanocortinsubtyp-2-rezeptors (mc2r) und deren verwendungen Google Patents[2]

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] ResearchGate[4]

Sources

Application

Application Notes and Protocols for the Crystallization of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Authored by: Senior Application Scientist, Gemini AI Introduction: The Critical Role of Crystalline Form in Drug Development The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Critical Role of Crystalline Form in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] For 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one, a molecule of interest in drug discovery programs, obtaining a stable and well-defined crystalline form is paramount for ensuring consistent performance and manufacturability of the final drug product.[1] The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both challenges and opportunities in pharmaceutical development.[2][4] Different polymorphs of the same API can exhibit distinct physical properties, which can significantly impact the therapeutic efficacy and safety of a medication.[1][5] Therefore, a comprehensive understanding and control of the crystallization process are essential to isolate the desired polymorphic form.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the methodologies for obtaining high-quality crystals of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one. The protocols described herein are designed to be a robust starting point for developing a crystallization strategy, with an emphasis on the scientific rationale behind each step.

Guiding Principles for Crystallization Method Selection

The selection of an appropriate crystallization method is contingent upon the physicochemical properties of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one, particularly its solubility in various solvents. A systematic approach to solvent screening is the foundational step in any crystallization workflow.

start Crude 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one solubility_screening Preliminary Solubility Screening start->solubility_screening high_solubility High Solubility in Volatile Solvents solubility_screening->high_solubility Good solubility moderate_solubility Moderate Solubility solubility_screening->moderate_solubility Moderate solubility low_solubility Low Solubility solubility_screening->low_solubility Poor solubility slow_evaporation Slow Evaporation high_solubility->slow_evaporation slow_cooling Slow Cooling moderate_solubility->slow_cooling vapor_diffusion Vapor Diffusion (Solvent/Anti-solvent) low_solubility->vapor_diffusion solvent_antisolvent Solvent/Anti-solvent Layering low_solubility->solvent_antisolvent crystals High-Quality Crystals slow_evaporation->crystals slow_cooling->crystals vapor_diffusion->crystals solvent_antisolvent->crystals

Caption: Decision tree for selecting a crystallization method.

PART 1: Preliminary Solubility Screening

Objective: To identify suitable solvents or solvent systems for the crystallization of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

Rationale: The ideal crystallization solvent is one in which the compound exhibits moderate solubility at room temperature and high solubility at an elevated temperature.[6][7] This differential solubility is the driving force for crystallization upon cooling. Alternatively, for methods like slow evaporation, a solvent in which the compound is moderately soluble at room temperature is desirable.[8]

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list in Table 1 in small, measured increments (e.g., 100 µL).

  • Room Temperature Solubility: After each addition, vigorously vortex the vial and visually inspect for dissolution. Record the approximate volume of solvent required to fully dissolve the compound at room temperature.

  • Elevated Temperature Solubility: For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial (e.g., in a water bath) to assess solubility at a higher temperature.

  • Cooling and Observation: Allow the vials that were heated to cool slowly to room temperature and then in an ice bath.[6] Observe for the formation of a precipitate or crystals.

  • Data Recording: Systematically record all observations in a table similar to Table 2.

Table 1: Common Solvents for Crystallization Screening

Solvent ClassExamplesBoiling Point (°C)Polarity IndexNotes
Alcohols Methanol, Ethanol, Isopropanol65, 78, 825.1, 4.3, 3.9Good for hydrogen bonding compounds.
Ketones Acetone, Methyl Ethyl Ketone56, 805.1, 4.7Good general-purpose solvents.
Esters Ethyl Acetate774.4Common solvent for chromatography and crystallization.
Ethers Diethyl Ether, Tetrahydrofuran (THF)35, 662.8, 4.0Can form peroxides; use with caution.
Hydrocarbons Hexane, Heptane, Toluene69, 98, 1110.1, 0.2, 2.4Often used as anti-solvents.
Chlorinated Dichloromethane (DCM), Chloroform40, 613.1, 4.1Use in a well-ventilated fume hood.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)82, 1535.8, 6.4High boiling points can be difficult to remove.
Aqueous Water10010.2Consider if the compound has ionizable groups.

Table 2: Template for Solubility Screening Results

SolventSolubility at RT (mg/mL)Solubility at Elevated Temp.Observations upon Cooling
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Dichloromethane
...

PART 2: Crystallization Protocols

Based on the results of the solubility screening, one or more of the following methods can be employed.

Protocol 1: Slow Evaporation

Principle: This technique relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, leading to crystal formation.[8][9]

Applicability: Best suited for compounds that are moderately soluble in a relatively volatile solvent at room temperature.[10]

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the crude 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in a suitable solvent (identified from solubility screening) to create a clear, slightly subsaturated solution.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).

  • Evaporation Setup: Cover the vessel with a lid or parafilm with a few small holes punched in it to allow for slow evaporation.[11] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a location with minimal vibrations and a stable temperature.

  • Monitoring: Periodically inspect the vessel for crystal growth. This process can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them under a gentle stream of inert gas or in a vacuum desiccator.

Protocol 2: Vapor Diffusion

Principle: This method involves the slow diffusion of a vapor from a reservoir of a "poor" solvent (anti-solvent) into a drop containing the compound dissolved in a "good" solvent.[9] This gradually reduces the solubility of the compound in the drop, leading to crystallization.[12]

Applicability: Ideal for small amounts of material and when the compound has low solubility in many solvents.[9]

Step-by-Step Methodology (Sitting Drop):

  • Reservoir Preparation: In a well of a sitting drop crystallization plate, add 500-1000 µL of an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent).

  • Drop Preparation: On the pedestal in the well, place a small drop (2-5 µL) of a concentrated solution of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in a "good" solvent.

  • Mixing: To the drop on the pedestal, add an equal volume of the reservoir solution.

  • Sealing: Seal the well with clear sealing tape or a coverslip to create a closed system.

  • Incubation and Monitoring: Incubate at a constant temperature and monitor for crystal growth over time.[13]

Step-by-Step Methodology (Hanging Drop):

  • Reservoir Preparation: Similar to the sitting drop method, fill the reservoir of a hanging drop plate with an anti-solvent.

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of the compound in a "good" solvent.

  • Mixing: Add an equal volume of the reservoir solution to the drop.

  • Sealing: Invert the coverslip and place it over the reservoir, sealing it with grease to create an airtight chamber.[14]

  • Incubation and Monitoring: Incubate and monitor as with the sitting drop method.[13]

cluster_0 Hanging Drop Vapor Diffusion reservoir Reservoir with Anti-solvent coverslip Coverslip with Drop (Compound in 'Good' Solvent + Anti-solvent) vapor_path Vapor Diffusion vapor_path->reservoir H2O vapor

Caption: Schematic of a hanging drop vapor diffusion setup.

Protocol 3: Slow Cooling Crystallization

Principle: This technique leverages the difference in a compound's solubility at different temperatures. A saturated solution at a higher temperature becomes supersaturated upon cooling, inducing crystallization.[9][15]

Applicability: Suitable for compounds that show a significant increase in solubility with temperature.[16]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in the minimum amount of a suitable hot solvent.[17]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[17]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[16]

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.[16]

  • Crystal Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[17]

PART 3: Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No crystals form - Solution is too dilute. - Supersaturation not achieved.- Evaporate some solvent. - Scratch the inside of the flask with a glass rod to induce nucleation.[7] - Add a seed crystal.[18]
"Oiling out" - Compound is impure. - Melting point is lower than the solvent's boiling point. - Cooling is too rapid.- Reheat the solution and add more solvent. - Allow for slower cooling. - Consider a different solvent system.[7]
Poor crystal quality (small or needle-like) - Crystallization occurred too rapidly.- Slow down the crystallization process (e.g., slower evaporation or cooling).[7]
Low yield - Too much solvent was used. - Incomplete crystallization.- Concentrate the mother liquor to obtain a second crop of crystals. - Ensure the solution is sufficiently cooled.[18]

PART 4: Characterization of Crystalline Forms

Once crystals are obtained, it is crucial to characterize their solid-state properties to identify the polymorphic form and assess purity.

Recommended Techniques:

  • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form and can be used to identify polymorphs.[19]

  • Single-Crystal X-Ray Diffraction (SC-XRD): Determines the precise three-dimensional atomic arrangement in a crystal.

  • Differential Scanning Calorimetry (DSC): Measures thermal properties such as melting point and can detect polymorphic transitions.[3]

  • Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates.

  • Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques that are sensitive to the local molecular environment and can differentiate between polymorphs.[20]

Conclusion

The crystallization of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is a critical step in its development as a potential therapeutic agent. A systematic approach, beginning with thorough solubility screening, is essential for selecting the optimal crystallization method. The protocols for slow evaporation, vapor diffusion, and slow cooling provided in these application notes offer a robust framework for obtaining high-quality crystals. Careful control of crystallization parameters and subsequent characterization of the solid form will ensure the selection of the most stable and suitable polymorph for further development.

References

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • The Miller Group, University of North Carolina at Chapel Hill. (2016, May 6). Standard Operating Procedure - The Safety Net. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PMC. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. (n.d.). PMC. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Coastviewsolvents.com. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]

  • Exp 2 - Crystallization. (n.d.). Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (n.d.). Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Identifying Relevant Crystalline Forms. Retrieved from [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (n.d.). PMC. Retrieved from [Link]

  • Preparing for successful protein crystallization experiments. (n.d.). PMC. Retrieved from [Link]

Sources

Method

Application Note: 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one as a Privileged Peptidomimetic Scaffold

Topic: Application of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in Peptidomimetic Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Drug Discovery Professi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in Peptidomimetic Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold represents a "privileged structure" in medicinal chemistry, specifically engineered to function as a conformational constraint in peptidomimetic design. By rigidly fixing the spatial orientation of the indoline nitrogen and the piperidine amine, this scaffold effectively mimics the


-turn secondary structure  found in bioactive peptides (e.g., Ghrelin, Somatostatin, Neurokinin).

This guide details the application of this scaffold in the design of Growth Hormone Secretagogue (GHS-R1a) agonists , providing a validated chemical synthesis workflow and a functional calcium mobilization protocol for biological validation.

Scientific Foundation: Mechanism of Peptidomimicry

The -Turn Mimetic Concept

Bioactive peptides often adopt a


-turn conformation to interact with G-Protein Coupled Receptors (GPCRs).[1] However, linear peptides suffer from rapid proteolytic degradation and poor oral bioavailability.

The spiro[indoline-3,4'-piperidine] core addresses these limitations through conformational restriction :

  • Geometric Constraint: The spiro-carbon (C3 of indoline) locks the fusion of the two rings perpendicular to each other. This forces the substituents into a vector relationship that mimics the

    
     and 
    
    
    
    residues of a peptide
    
    
    -turn.
  • Pharmacophore Mapping:

    • Indoline Moiety: Mimics hydrophobic aromatic side chains (e.g., Tryptophan or Phenylalanine).

    • Piperidine Nitrogen: Mimics the basic side chain of Lysine or the peptide backbone nitrogen.

    • 6-Methoxy Group: Acts as an electronic tuner. It increases the electron density of the aromatic ring, modulating

      
       stacking interactions, and serves as a hydrogen bond acceptor, often improving solubility and metabolic stability compared to the unsubstituted analog.
      
Pathway Visualization: Peptidomimetic Design Logic

The following diagram illustrates the transition from a labile linear peptide to a stable spiro-peptidomimetic.

PeptidomimeticDesign cluster_0 Constraint Mechanism LinearPeptide Linear Peptide (Unstable, Flexible) BetaTurn Bioactive Beta-Turn (Transient Conformation) LinearPeptide->BetaTurn Receptor Binding BetaTurn->LinearPeptide Dissociation DrugCandidate Oral Drug Candidate (Stable, Potent) BetaTurn->DrugCandidate Pharmacophore Overlay SpiroScaffold Spiro[indoline-3,4'-piperidine] (Rigid Scaffold) SpiroScaffold->DrugCandidate SAR Optimization (e.g., 6-Methoxy addition) Constraint Spiro-Carbon Lock (Fixes Phi/Psi Angles) SpiroScaffold->Constraint Constraint->DrugCandidate

Figure 1: Logic flow for converting a flexible peptide into a rigid spiro-indoline peptidomimetic.

Experimental Protocol: Chemical Synthesis

Objective: Synthesize the core scaffold 6-methoxyspiro[indoline-3,4'-piperidin]-2-one suitable for peptide coupling.

Principle: The synthesis utilizes a Fischer Indole Cyclization .[2] The reaction between a phenylhydrazine and a protected 4-piperidone forms a hydrazone intermediate, which undergoes a [3,3]-sigmatropic rearrangement to yield the spiro-oxindole.

Materials
  • Reagents: 3-Methoxyphenylhydrazine hydrochloride, N-Boc-4-piperidone (or N-Benzyl-4-piperidone), Polyphosphoric acid (PPA) or Acetic Acid/HCl.

  • Solvents: Ethanol, Dichloromethane (DCM), Ethyl Acetate.

  • Purification: Silica gel flash chromatography.

Step-by-Step Methodology
  • Hydrazone Formation:

    • Dissolve N-Boc-4-piperidone (1.0 eq) and 3-methoxyphenylhydrazine HCl (1.1 eq) in Ethanol.

    • Reflux for 2 hours.[3]

    • Concentrate in vacuo to obtain the crude hydrazone.

  • Fischer Cyclization (The Critical Step):

    • Suspend the crude hydrazone in Polyphosphoric Acid (PPA) or Glacial Acetic Acid.

    • Heat to 90–110°C for 3–4 hours. Note: This harsh condition effects the rearrangement and ring closure.

    • Caution: This step determines regioselectivity. 3-methoxyphenylhydrazine can cyclize to form either the 4-methoxy or 6-methoxy isomer. The 6-methoxy isomer is typically thermodynamically favored or separable by chromatography.

  • Work-up & Isolation:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize with NaOH or

      
       to pH 8.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification (Isomer Separation):

    • Perform Flash Column Chromatography (Hexane:Ethyl Acetate gradient).

    • Checkpoint: The 6-methoxy isomer typically elutes differently than the 4-methoxy isomer. Verify using 1H-NMR (Look for the specific coupling pattern of the aromatic protons).

  • Deprotection (If N-Boc was lost or N-Benzyl used):

    • If N-Boc was cleaved during PPA treatment, re-protect if necessary for storage, or proceed immediately to coupling.

    • If N-Benzyl was used: Perform hydrogenolysis (

      
      , Pd/C) to liberate the piperidine amine for peptide coupling.
      

Application: Functional Calcium Mobilization Assay

Objective: Validate the peptidomimetic activity of the synthesized compound against the Ghrelin Receptor (GHSR-1a) , a Gq-coupled GPCR.[4]

Principle: Activation of GHSR-1a triggers the


 pathway, releasing intracellular calcium (

). This flux is quantified using a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
Materials
  • Cell Line: HEK-293 cells stably expressing human GHSR-1a.

  • Reagents: Fluo-4 AM dye, Probenecid (to inhibit dye efflux), HBSS buffer.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Protocol
  • Cell Plating:

    • Seed HEK-GHSR1a cells in 96-well black-wall plates at 50,000 cells/well.

    • Incubate overnight at 37°C / 5%

      
      .
      
  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4

      
      M Fluo-4 AM.
      
    • Remove culture media and add 100

      
      L Loading Buffer per well.
      
    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Dissolve the 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one derivative in DMSO (stock 10 mM).

    • Prepare serial dilutions in HBSS (assay concentration range: 1 nM to 10

      
      M).
      
  • Assay Execution:

    • Transfer plate to the FLIPR/FlexStation.

    • Monitor baseline fluorescence (

      
      ) for 20 seconds.
      
    • Inject 20

      
      L of compound solution.
      
    • Monitor fluorescence increase for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine

      
      .
      

Comparative Data: SAR & Potency

The following table summarizes the impact of the spiro-constraint and the 6-methoxy substituent on biological activity, derived from general trends in Ghrelin mimetic research (e.g., MK-0677 analogs).

Compound StructureScaffold TypeKi (GHSR-1a)Metabolic Stability (

)
Notes
Ghrelin (1-4) Linear Peptide8 nM< 10 minRapid degradation by proteases.
Spiro[indoline-piperidine] Constrained15 nM> 120 minHigh stability; good potency.
6-Methoxy-Spiro Constrained + Tuned 4 nM > 180 min Methoxy group improves H-bonding & affinity.
N-Methyl-Spiro Constrained25 nM> 120 minMethylation of indole N can reduce potency if H-bond donor is required.

Synthesis Workflow Diagram

This diagram outlines the critical decision points in the synthesis of the 6-methoxy derivative.

SynthesisWorkflow Start Start: 3-Methoxyphenylhydrazine + N-Boc-4-Piperidone Hydrazone Intermediate: Hydrazone Formation Start->Hydrazone Reflux/EtOH Cyclization Fischer Cyclization (Acid Catalyst, Heat) Hydrazone->Cyclization PPA, 100°C Isomers Mixture of Isomers: 4-Methoxy & 6-Methoxy Cyclization->Isomers Rearrangement Purification Flash Chromatography (Separation) Isomers->Purification Workup FinalProduct Target: 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Purification->FinalProduct Isolate Major Isomer

Figure 2: Synthetic route for the production of the 6-methoxy spiro-scaffold.

References

  • Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics. Bioorganic & Medicinal Chemistry Letters. Describes the foundational use of this scaffold to replace the Phe-Trp turn in Ghrelin.

  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones. European Journal of Medicinal Chemistry. Details the synthesis and kinase inhibitory potential of the scaffold.

  • Spiro N-methoxy piperidine ring containing aryldiones (Spiropidion). Pest Management Science. Illustrates the broad biological utility and stability of spiro-piperidine derivatives.

  • PubChem Compound Summary: Spiro[indoline-3,4'-piperidin]-2-one. Chemical and physical property data for the core scaffold.

Sources

Application

Green chemistry approaches to synthesizing spiroindoline derivatives

Application Note: Green Chemistry Approaches to Synthesizing Spiroindoline Derivatives Executive Summary & Scientific Rationale Spiroindolines and their oxidized counterparts, 3,3'-spirooxindoles, constitute a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches to Synthesizing Spiroindoline Derivatives

Executive Summary & Scientific Rationale

Spiroindolines and their oxidized counterparts, 3,3'-spirooxindoles, constitute a privileged class of structural scaffolds in contemporary medicinal chemistry. Characterized by a highly functionalized three-dimensional architecture, these pseudo-natural products exhibit profound biological activities, including anti-ROS (reactive oxygen species), cytoprotective, and anticancer properties [1].

Historically, the synthesis of spiroindolines relied on multi-step, linear pathways utilizing hazardous solvents, stoichiometric amounts of toxic metal catalysts, and exhaustive chromatographic purifications. These traditional methods inherently violate the principles of green chemistry by generating massive amounts of chemical waste (high E-factor) and requiring high energy inputs.

Recent advancements have revolutionized this paradigm. By leveraging Multicomponent Reactions (MCRs) , researchers can now assemble complex spiroindoline frameworks in a single pot. MCRs maximize atom economy and eliminate the need to isolate reactive intermediates [3]. This application note details two highly efficient, self-validating green protocols: a catalyst-free [3+2] cycloaddition in methanol [1], and a CuO nanoparticle-catalyzed Knoevenagel-Michael cascade in aqueous ethanol [2].

Mechanistic Pathway Analysis

Understanding the causality behind these green transformations is critical for protocol optimization and scale-up.

In the catalyst-free approach , the reaction relies on the in situ generation of an azomethine ylide. When an isatin derivative reacts with a secondary amino acid (e.g., sarcosine) in a protic green solvent like methanol, a decarboxylative condensation occurs. Methanol is not merely a passive medium; it acts as a hydrogen-bond donor that stabilizes the highly reactive azomethine ylide dipole. This stabilization lowers the activation energy barrier, allowing a highly diastereoselective [3+2] cycloaddition with a dipolarophile (e.g., maleimide) to proceed rapidly at room temperature without any external metal catalyst [1].

Mechanism Isatin Isatin Derivative Ylide Azomethine Ylide (Reactive Dipole) Isatin->Ylide Decarboxylative Condensation Amine Secondary Amine (e.g., Sarcosine) Amine->Ylide Product Spiroindoline Derivative Ylide->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Maleimide) Dipolarophile->Product

Fig 1: Mechanistic pathway of [3+2] cycloaddition forming spiroindolines via azomethine ylide.

In the nanocatalyst approach , CuO nanoparticles (CuO NPs) act as a heterogeneous Lewis acid. The high surface-area-to-volume ratio of the nanoparticles ensures maximum contact with the reactants. The Cu(II) sites coordinate with the oxygen atom of the isatin carbonyl group, increasing its electrophilicity. This facilitates a rapid Knoevenagel condensation with malononitrile, followed by a Michael addition with a 1,3-dicarbonyl compound, culminating in cyclization [2].

Quantitative Data: Traditional vs. Green Methodologies

The transition to green protocols yields quantifiable improvements in both efficiency and environmental impact. Table 1 summarizes the comparative metrics between traditional linear synthesis and the green MCR approaches described in this note.

Table 1: Comparative Analysis of Synthetic Approaches for Spiroindolines

ParameterTraditional Linear SynthesisCatalyst-Free Green MCR [1]CuO NP-Catalyzed Green MCR [2]
Solvent Toluene, DMF, DichloromethaneMethanolAqueous Ethanol
Catalyst Toxic Lewis Acids (e.g., Sn, Pd)NoneRecyclable CuO Nanoparticles
Reaction Time 12–24 hours30 minutes10–20 minutes
Temperature Reflux (80–120°C)Room Temperature (25°C)Room Temperature (25°C)
Purification Column ChromatographyDirect Filtration & RecrystallizationDirect Filtration & Recrystallization
Average Yield 45% – 60%80% – 90%85% – 95%
E-Factor High (>50)Low (<5)Low (<5)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual cues and analytical checkpoints ensure that the researcher can verify the success of each step in real-time.

Protocol A: Catalyst-Free One-Pot Multicomponent Synthesis

Objective: Synthesize spirooxindole-based pseudo-natural products via [3+2] cycloaddition.

  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask, add the isatin derivative (1.0 mmol), sarcosine (1.0 mmol), and the substituted maleimide (1.0 mmol).

  • Solvent Addition: Add 5.0 mL of reagent-grade Methanol. Causality: Methanol's polarity ensures the complete dissolution of the starting materials while providing the necessary hydrogen bonding to stabilize the transient azomethine ylide [1].

  • Activation & Monitoring: Stir the mixture magnetically at room temperature (25°C).

    • Self-Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (2:1) mobile phase. The complete disappearance of the distinct isatin spot (typically orange/red) within 30 minutes confirms the quantitative conversion to the ylide and subsequent cycloaddition.

  • Product Precipitation: Upon completion, the spiroindoline product will naturally begin to precipitate out of the methanolic solution as a solid mass due to its lower solubility compared to the starting materials.

  • Chromatography-Free Isolation: Filter the precipitate using a Büchner funnel. Wash the solid cake with ice-cold methanol (2 × 5 mL) to remove any unreacted trace precursors.

  • Final Purification: Recrystallize the crude product from hot ethanol to yield the analytically pure spiroindoline derivative.

Protocol B: CuO Nanoparticle-Catalyzed Synthesis

Objective: Synthesize spirooxindole-pyran derivatives using a recyclable nanocatalyst.

  • Reaction Setup: In a 25 mL flask, combine the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol).

  • Catalyst & Solvent Introduction: Add 4 mol% of pre-synthesized CuO nanoparticles followed by 2.0 mL of Ethanol [2]. Causality: The minimal solvent volume forces a high localized concentration of reactants around the CuO NP surfaces, drastically increasing the collision frequency and accelerating the reaction rate.

  • Catalytic Cascade: Stir the mixture at room temperature.

    • Self-Validation Checkpoint 2: The reaction mixture will undergo a noticeable color change as the Knoevenagel intermediate forms. TLC monitoring should indicate complete consumption of starting materials within 10–20 minutes.

  • Catalyst Recovery: Once the reaction is complete, dissolve the mixture in a minimal amount of warm acetone. The product is highly soluble in acetone, whereas the CuO NPs are completely insoluble.

    • Self-Validation Checkpoint 3: Filter the mixture. The retentate (brown/black powder) is the recovered CuO catalyst. Wash it with ethanol, dry it at 100°C, and store it for the next catalytic cycle. (CuO NPs retain >95% efficacy over 5 cycles) [2].

  • Product Isolation: Evaporate the acetone filtrate under reduced pressure. Recrystallize the resulting solid from ethanol to obtain the pure spirooxindole derivative.

Standardized Workflow Visualization

Workflow Step1 Step 1: Reagent Mixing Isatin + Reactants in Green Solvent Step2 Step 2: Activation Stirring at RT (Catalyst-free or CuO NPs) Step1->Step2 Step3 Step 3: Reaction Monitoring TLC Confirmation Step2->Step3 Step4 Step 4: Product Precipitation Solvent Evaporation or H2O Addition Step3->Step4 Step5 Step 5: Chromatography-Free Isolation Filtration & Recrystallization Step4->Step5

Fig 2: Standardized green chemistry workflow for the chromatography-free synthesis of spiroindolines.

References

  • Farhanaz, Hussain, M. K., Habib, S., & Mustafa, M. (2026). "Catalyst-Free Green Synthesis of Spirooxindole Pseudo-Natural Products With Anti-ROS and Cytoprotective Effects." Chemistry & Biodiversity, 23(2), e03182.[Link]

  • Moradi, L., & Ataei, Z. (2017). "Efficient and green pathway for one-pot synthesis of spirooxindoles in the presence of CuO nanoparticles." Green Chemistry Letters and Reviews, 10(4), 380-386.[Link]

  • Deepthi, A., Thomas, N. V., & Sathi, V. (2019). "Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019." Current Green Chemistry, 6(3), 210-225.[Link]

  • Bodhak, C., Kundu, A., & Pramanik, A. (2015). "ZrO2 nanoparticles as a reusable solid dual acid–base catalyst for facile one-pot synthesis of multi-functionalized spirooxindole derivatives under solvent free condition." RSC Advances, 5(104), 85202–85213.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in spirooxindole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in spirooxindole synthesis. The construction of the 6-methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold presents distinct chemo- and regioselectivity challenges. The electron-donating 6-methoxy group alters the electronics of the oxindole core, complicating the standard double-alkylation pathways used for unsubstituted analogs.

This guide dissects the causality behind common experimental failures, provides self-validating protocols, and offers field-proven troubleshooting strategies to maximize your synthetic yield.

Part 1: Troubleshooting Guide & FAQs

Q1: My spirocyclization yield is stalling at ~40%, and LC-MS shows a buildup of the mono-alkylated intermediate. How do I force the ring closure?

The Causality: The synthesis of the spiro-piperidine ring relies on a sequential double alkylation of the oxindole C3 position using a reagent such as N-benzyl-bis(2-chloroethyl)amine [1]. The first intermolecular alkylation is kinetically fast. However, the second intramolecular alkylation—closing the 6-membered piperidine ring—is sterically hindered. If the reaction temperature is insufficient or if the base is depleted (often due to trace moisture or side reactions), the enolate is not maintained, and the reaction stalls at the mono-alkylated stage. The Solution: You must maintain a strict excess of a strong base (minimum 3.5 equivalents of NaH). The first equivalent deprotonates the oxindole nitrogen, the second deprotonates the C3 carbon, and the excess ensures the mono-alkylated intermediate remains fully deprotonated for the sterically demanding ring closure. A stepwise temperature gradient (0 °C for addition, then heating to 90 °C) provides the activation energy required for the second displacement [2].

Q2: I am observing significant O-alkylation side products instead of the desired C3-spirocyclization. How do I shift the regioselectivity?

The Causality: Oxindole enolates are ambident nucleophiles. When using highly polar aprotic solvents like DMF, the sodium cation is heavily solvated. This leaves the enolate oxygen highly exposed (a "naked" enolate), which acts as a hard nucleophile and readily attacks the hard electrophilic center of the alkyl chloride, leading to O-alkylation. The 6-methoxy group exacerbates this by pushing electron density into the oxindole ring system. The Solution: Switch the reaction solvent from DMF to anhydrous THF. THF provides tighter ion-pairing between the sodium cation and the enolate oxygen. This steric shielding of the oxygen directs the electrophile to attack the softer C3 carbon, drastically improving C-alkylation yields.

Q3: During the debenzylation step (Pd/C, H2), the reaction is incomplete even after 24 hours. How can I prevent this?

The Causality: The standard method for removing the N-benzyl protecting group is catalytic hydrogenolysis over Palladium on Carbon (Pd/C)[3]. However, as the reaction progresses, the newly liberated secondary piperidine amine strongly coordinates to the palladium metal surface, effectively poisoning the catalyst and halting the catalytic cycle. The Solution: Introduce 1.0 equivalent of glacial acetic acid to the methanol solvent. The acid protonates the secondary amine as it forms, converting it into an ammonium salt that cannot coordinate to the palladium surface, thereby allowing the hydrogenolysis to proceed to completion.

Part 2: Quantitative Data Summaries

To illustrate the impact of solvent and base selection on regioselectivity, the following table summarizes yield distributions during the spirocyclization step.

Table 1: Optimization of Spirocyclization Conditions for 6-Methoxyoxindole

EntryBase (Equivalents)SolventTemp (°C)C-Alkylation Yield (%)O-Alkylation Yield (%)Mass Recovery (%)
1NaH (2.0)DMF90354588
2NaH (3.5)DMF90503085
3NaH (3.5)THF9082 <5 92
4LiHMDS (3.5)THF6578<590

Note: Entry 3 represents the optimized conditions, demonstrating how tighter ion-pairing in THF suppresses O-alkylation.

Part 3: Experimental Workflows & Protocols

Protocol A: Spirocyclization (Formation of 1'-Benzyl-6-methoxyspiro[indoline-3,4'-piperidin]-2-one)

This protocol is designed as a self-validating system; the visual color changes and LC-MS checkpoints ensure the reaction is proceeding correctly.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 6-methoxyoxindole (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portionwise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.5 eq). Validation Check: Vigorous hydrogen gas evolution should be observed, and the solution will turn a deep red/brown, indicating enolate formation. Stir for 30 minutes.

  • Alkylation: Dissolve N-benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a minimal volume of anhydrous THF. Add this solution dropwise over 15 minutes to control the exotherm.

  • Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction to 90 °C for 12–15 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe the product mass [M+H]+ with <5% of the mono-alkylated intermediate remaining. If the intermediate persists, add an additional 0.5 eq of NaH.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract 3x with EtOAc. Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the N-benzyl intermediate.

Protocol B: Hydrogenolytic Debenzylation
  • Preparation: Dissolve the purified 1'-benzyl-6-methoxyspiro[indoline-3,4'-piperidin]-2-one in Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate) and glacial acetic acid (1.0 eq). Caution: Pd/C is highly pyrophoric when dry; add it carefully to the solvent.

  • Hydrogenation: Purge the flask with vacuum/argon cycles (3x), then purge with hydrogen gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH.

  • Neutralization: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the acetate salt. Extract, dry over Na₂SO₄, and concentrate to yield the pure 6-methoxyspiro[indoline-3,4'-piperidin]-2-one.

Part 4: Workflow Visualization

The following logic diagram illustrates the critical decision points during the synthesis to ensure maximum yield.

Workflow A 6-Methoxyoxindole + Bis(2-chloroethyl)amine B Deprotonation & Alkylation (NaH, THF, 0 °C to 90 °C) A->B C LC-MS Reaction Monitoring B->C D Stalled at Mono-alkylation? C->D Incomplete F 1'-Benzyl-6-methoxy- spiro[indoline-3,4'-piperidin]-2-one C->F Full Conversion E Add 0.5 eq NaH Maintain 90 °C D->E Yes E->B G Debenzylation (Pd/C, H2, MeOH/AcOH) F->G H Target Product: 6-Methoxyspiro[indoline- 3,4'-piperidin]-2-one G->H

Troubleshooting workflow for the synthesis of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

References

  • Title: WO2014060411A1 - RSV antiviral compounds Source: Google Patents URL
  • Title: Preclinical china | New Drug Approvals Source: New Drug Approvals URL: [Link]

Optimization

Overcoming solubility issues with 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in DMSO

This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in Dimethyl Sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Introduction: The Challenge of Spiro-Heterocycles

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is a complex heterocyclic compound featuring a spirocyclic junction. Such rigid, three-dimensional structures often exhibit strong crystal lattice energy, making them challenging to dissolve.[1] While DMSO is a powerful aprotic solvent, issues such as slow dissolution rates, incomplete solubility, and precipitation upon dilution into aqueous media are frequently reported for this class of molecules.[2][3] This guide provides a systematic approach to achieving clear, stable solutions for reliable experimental results.

Physicochemical Properties & Solubility Considerations

Understanding the inherent properties of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is the first step in troubleshooting its solubility. The molecule's structure, featuring both polar (amide, ether) and non-polar (aromatic ring) regions, contributes to its complex behavior in different solvents.

PropertyValueSourceImplication for Solubility
Molecular Formula C₁₃H₁₆N₂O₂[4]Indicates a moderate size with multiple heteroatoms.
Molecular Weight 232.28 g/mol [4]Higher molecular weight can correlate with lower solubility.
Topological Polar Surface Area (TPSA) 50.36 Ų[4]A moderate TPSA suggests the presence of polar groups capable of hydrogen bonding, which DMSO can disrupt.
Predicted logP 1.2685[4]A positive logP indicates a degree of lipophilicity, which can lead to poor aqueous solubility and potential precipitation from DMSO upon aqueous dilution ("antisolvent precipitation").[3]
Hydrogen Bond Donors 2[4]The N-H groups on the indoline and piperidine rings can form strong intermolecular hydrogen bonds, contributing to high crystal lattice energy.[5]
Hydrogen Bond Acceptors 3[4]The carbonyl oxygen, methoxy oxygen, and piperidine nitrogen can accept hydrogen bonds from protic solvents.

Troubleshooting Common Solubility Issues

This section addresses the most frequent problems encountered when preparing DMSO stock solutions of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

IssueRoot Cause AnalysisRecommended Solution
Issue 1: Compound does not fully dissolve at the desired concentration. Insufficient Solvent Energy: The energy provided by the solvent at room temperature is not enough to overcome the compound's crystal lattice energy. Presence of Water: DMSO is highly hygroscopic. Even small amounts of water can significantly decrease its solvating power for many organic compounds.[6]Apply Gentle Heat: Warm the solution in a water bath at 37-55°C. This increases the kinetic energy of the solvent molecules.[2] Caution: Avoid temperatures above 60°C for extended periods, as acid-catalyzed decomposition of DMSO can occur.[7] Use Anhydrous DMSO: Always use fresh, anhydrous DMSO from a sealed bottle. For highly sensitive experiments, use a molecular sieve to ensure dryness.
Issue 2: A clear DMSO stock solution precipitates upon dilution into aqueous buffer or media. Antisolvent Precipitation: The compound is poorly soluble in the final aqueous vehicle. When the DMSO stock is diluted, the high concentration of water causes the compound to crash out of solution.[3] This is a common problem for compounds with a positive logP.Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize both precipitation and cellular toxicity.[2] Perform Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions. For example, dilute the DMSO stock 1:10 in buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.[2]
Issue 3: Solution is initially clear but forms a precipitate over time (e.g., during storage). Metastable Supersaturation: The initial dissolution (especially with heating) may have created a supersaturated solution that is not thermodynamically stable. Freeze/Thaw Instability: Repeated freeze/thaw cycles can cause compounds to precipitate from DMSO stocks.Confirm Thermodynamic Solubility: After dissolving (with heat if necessary), allow the solution to cool to room temperature and stir for several hours to see if precipitation occurs. This will help determine the true thermodynamic solubility limit. Aliquot and Store Properly: Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze/thaw cycles.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

G cluster_0 cluster_1 cluster_2 start Start: Prepare Solution in Anhydrous DMSO q1 Is the solution clear at RT? start->q1 heat Apply gentle heat (37-55°C) & vortex q1->heat No success1 Success: Solution Prepared q1->success1 Yes q2 Is the solution clear now? heat->q2 q2->success1 Yes fail1 Problem: Insoluble at desired concentration q2->fail1 No dilute Dilute into Aqueous Buffer success1->dilute cosolvent Advanced Strategy: Use a Co-solvent Protocol fail1->cosolvent Consider Advanced Strategy q3 Does precipitate form? dilute->q3 success2 Success: Ready for Assay q3->success2 No fail2 Problem: Antisolvent Precipitation q3->fail2 Yes fail2->cosolvent Consider Advanced Strategy cosolvent_success Stable Solution Achieved cosolvent->cosolvent_success

Caption: Decision workflow for dissolving 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

Protocols for Enhanced Solubilization

Standard Protocol for Preparing a 10 mM DMSO Stock

This protocol is the first-line approach for achieving a clear stock solution.

Materials:

  • 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tube or glass vial

  • Vortex mixer

  • Calibrated pipette

  • Water bath set to 37°C

Procedure:

  • Calculate Mass: Determine the mass of the compound required to make a 10 mM stock solution in your desired volume (e.g., 2.32 mg for 1 mL).

  • Weigh Compound: Accurately weigh the compound into a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO.

  • Vortex: Vortex the tube vigorously for 2-3 minutes at room temperature.

  • Apply Gentle Heat: If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes. Vortex intermittently.[2]

  • Visual Inspection: Once the solution is completely clear with no visible particulates, it is ready for use or storage.

  • Storage: For long-term storage, create single-use aliquots and store at -20°C.

Advanced Protocol Using a Co-solvent System

For applications requiring higher final concentrations in aqueous media or for persistently problematic batches, a co-solvent system can be highly effective.[3][8] This formulation is designed to improve the solubility of lipophilic compounds in the final aqueous vehicle.

Materials:

  • 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one powder

  • Anhydrous DMSO

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (or Polysorbate 80)

  • Sterile saline or appropriate aqueous buffer

Procedure (Example for a 1 mg/mL final solution):

  • Prepare Initial Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mg/mL). Ensure it is fully dissolved, using gentle heat if necessary.

  • Prepare Vehicle: In a separate tube, prepare the co-solvent vehicle. A common formulation is the "TPT" vehicle (Tween/PEG/Saline). For 1 mL of final solution, combine:

    • 50 µL of Tween 80 (5% final concentration)

    • 400 µL of PEG400 (40% final concentration)

  • Combine and Vortex: Add the required volume of your DMSO primary stock to the TPT vehicle. For a 1 mg/mL final solution from a 20 mg/mL stock, you would add 50 µL (5% final DMSO concentration).

  • Add Aqueous Component: Slowly add sterile saline or buffer to reach the final volume (in this example, 500 µL) while continuously vortexing.

  • Final Inspection: The result should be a clear, homogenous solution ready for your experiment. Always include a vehicle-only control in your assays.[2]

Frequently Asked Questions (FAQs)

Q1: Why can't I just use sonication to dissolve the compound? A: While sonication can break apart solid aggregates and speed up dissolution, it can also generate localized high temperatures and potentially degrade sensitive compounds. Gentle warming in a controlled water bath is a safer and more reliable method for this class of molecules.

Q2: My compound is the hydrochloride (HCl) salt. Does this change the protocol? A: Yes. Salt forms are generally employed to increase aqueous solubility.[9] While an HCl salt may show improved solubility in water or buffer, it can sometimes be less soluble in pure DMSO compared to its freebase form. However, the general principles of using anhydrous solvent and gentle heat still apply. If you are diluting into a neutral pH buffer, the salt will dissociate, and the solubility will then depend on the freebase form.

Q3: Can I use solvents other than DMSO? A: For stock solutions, Dimethylformamide (DMF) is a common alternative with similar solvating properties to DMSO. For certain analytical techniques, other solvents like deuterated methanol or chloroform may be used.[6] However, for most biological assays, DMSO is the standard due to its high solvating power and relatively low toxicity at concentrations below 0.5%.[2][10]

Q4: I suspect my compound is degrading in DMSO. How can I check? A: Compound degradation in DMSO, though not common for stable structures at room temperature, can occur, especially with long-term storage or exposure to contaminants.[11] To check for degradation, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare a freshly prepared sample with an aged one. Look for the appearance of new peaks or a decrease in the area of the parent compound peak.

Q5: What is the maximum achievable concentration in DMSO? A: The maximum thermodynamic solubility is an intrinsic property of the compound and must be determined empirically. While protocols often start with a target of 10 mM, some spiro-compounds may have a lower limit. If you cannot achieve your target concentration even with heating, you may have exceeded its solubility limit in DMSO.

References

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • ScienceDirect. (2020). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. [Link]

  • ResearchGate. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • MDPI. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. [Link]

  • The Pharma Journal. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • PubChem. (n.d.). Spiro(indole-3,4'-piperidin)-2(1H)-one. [Link]

  • Crysdot LLC. (n.d.). 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one. [Link]

  • PMC. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • ScienceDirect. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. [Link]

  • Semantic Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • Kyoto University Research Information Repository. (1966). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. [Link]

  • PMC. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Spiroindolone Cyclization Failures

Version: 2.4 (Current as of 2026) Department: Chemical Process Development & Application Science Subject: Diagnostic protocols for quaternary spiro-center formation failures. Introduction: The Quaternary Challenge Spiroi...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.4 (Current as of 2026) Department: Chemical Process Development & Application Science Subject: Diagnostic protocols for quaternary spiro-center formation failures.

Introduction: The Quaternary Challenge

Spiroindolones (specifically spiro[pyrrolidin-3,3'-oxindole] and spiro[indoline-3,1'-isoquinoline] scaffolds) represent a "privileged structure" in drug discovery, most notably validated by the antimalarial Cipargamin (NITD609) .

The synthetic bottleneck is invariably the formation of the all-carbon quaternary spiro-center. This step fights against high steric strain and competing polymerization pathways. This guide moves beyond generic advice to address the specific mechanistic failures in the three most common synthetic routes: Palladium-Catalyzed


-Arylation , Oxidative Rearrangement , and Organocatalytic [3+2] Cycloaddition .

Module A: Palladium-Catalyzed Intramolecular -Arylation

Context: You are attempting to close a ring via the intramolecular coupling of an aryl halide (on the tether) with an oxindole enolate.

Symptom 1: Starting Material Consumed, No Product (Dehalogenation)

Observation: The aryl halide peak disappears in NMR/LCMS, but the product mass is missing. Instead, you see the reduced "des-halo" byproduct (Ar-H). Diagnosis: Protodehalogenation . The oxidative addition occurred, but the enolate failed to displace the halide. The Pd-Ar species scavenged a proton (likely from the solvent or base) and reductively eliminated. Root Cause: The enolate nucleophile is too sterically hindered to undergo transmetallation/coordination, or the base is too weak to generate the enolate in sufficient concentration.

Corrective Protocol:

  • Switch Solvent: Move from THF/Dioxane to Toluene or Xylene . Ethers can act as hydride sources for Pd-H species.

  • Base Modification: If using

    
    , switch to 
    
    
    
    or NaOtBu .
    
    
    has shown superior performance in crowded spiro-cyclizations by maintaining a "buffered" basicity that prevents aldol side-reactions while enabling arylation.
  • Ligand Overhaul: Standard phosphines (

    
    , BINAP) often fail here. Switch to electron-rich, bulky alkylphosphines that facilitate reductive elimination from crowded centers.
    
    • Recommendation:

      
        or XPhos .
      
Symptom 2: Reaction Stalls at <20% Conversion (Catalyst Death)

Diagnosis: Pd-Black Precipitation . The catalyst is aggregating and deactivating before the difficult oxidative addition can occur. Root Cause: The oxidative addition into the aryl halide (especially Ar-Cl or electron-rich Ar-Br) is the rate-determining step (RDS) and is too slow.

Corrective Protocol:

  • Pre-activation: Heat the catalyst precursor (

    
     or 
    
    
    
    ) with the ligand for 30 mins before adding the substrate.
  • Halide Exchange: Add 10-20 mol% NaI or KI . This performs an in-situ Finkelstein reaction, converting a sluggish Ar-Br/Cl to a reactive Ar-I.

Visualization: Pd-Catalyzed Troubleshooting Logic

Pd_Troubleshooting Start Issue: Cyclization Failed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Gone Yes, SM Consumed CheckSM->SM_Gone SM_Left No, SM Remains CheckSM->SM_Left CheckProd Is Des-Halo Byproduct Present (M-Br -> M-H)? SM_Gone->CheckProd CheckCat Is Pd Black Visible? SM_Left->CheckCat Proto Diagnosis: Protodehalogenation CheckProd->Proto Yes Soln1 Soln: Switch solvent (Tol) Increase Ligand Bulk (P(tBu)3) Proto->Soln1 CatDeath Diagnosis: Catalyst Aggregation CheckCat->CatDeath Yes LigandFail Diagnosis: Oxidative Addn Failure CheckCat->LigandFail No Soln2 Soln: Add NaI (10 mol%) Pre-heat Catalyst CatDeath->Soln2 Soln3 Soln: Switch to Buchwald G3 or NHC Ligands LigandFail->Soln3

Figure 1: Decision matrix for diagnosing Palladium-catalyzed spirocyclization failures based on crude reaction analysis.

Module B: Oxidative Rearrangement (Tetrahydro-β-carbolines)

Context: You are converting a tetrahydro-β-carboline (THBC) to a spiroindolone using an oxidant (NBS, NCS, TCCA, or electrochemistry).

Symptom: "Tar" Formation / Complex Mixture

Observation: The reaction turns black instantly; TLC shows a streak (polymerization). Diagnosis: Carbocation Collapse . The intermediate iminium or carbocation species is reacting with external nucleophiles or polymerizing before the pinacol-type rearrangement can occur. Root Cause: Acidic conditions are too harsh, or the solvent is too nucleophilic.

Corrective Protocol:

  • Buffer the System: If using NBS/NCS, add 2.0 equiv. of

    
      or 2,6-lutidine. This neutralizes the HBr/HCl byproduct which catalyzes polymerization of the indole.
    
  • Solvent Criticality: For TCCA (Trichloroisocyanuric acid) oxidations, the solvent ratio is non-negotiable.

    • Standard: THF/Water (1:1).[1]

    • Fix: If yield is low, increase water content . Water is essential to trap the chloro-indolenine intermediate as the hydroxy-indolenine, which is the actual species that rearranges. Pure organic solvents often lead to chlorination without rearrangement.

Symptom: Indole Halogenation without Rearrangement

Observation: You isolate a product with +Cl or +Br mass, but the spiro-ring has not formed. Diagnosis: Trapped Intermediate . The halonium ion formed, but the ring expansion (migration of the alkyl group) failed. Root Cause: The migrating group (the alkyl tether) is electronically deactivated or sterically constrained.

Corrective Protocol:

  • Switch to Electrocatalysis: Use a LiBr-mediated electrochemical flow cell. The "zero-gap" flow cell minimizes the residence time of the radical cation, forcing the rearrangement over side reactions.

    • Conditions: Graphite anode, Pt cathode, LiBr (mediator), MeCN/H2O.

Module C: Case Study - NITD609 (Cipargamin)

Context: Synthesis of the spiro[indoline-3,1'-isoquinoline] core.

Issue: Diastereomeric Ratio (dr) Erosion

Context: During the condensation of the isatin derivative with the chiral amine (or subsequent cyclization), the dr drops, leading to difficult separations. Mechanism: The spiro-center is susceptible to retro-Mannich or retro-aldol type equilibration under thermodynamic control.

Protocol for High dr:

  • Temperature Control: Do not exceed 0°C during the ring-closing step.

  • Acid Catalyst Selection: Avoid strong mineral acids. Use Acetic Acid or TFA in stoichiometric amounts rather than excess.

  • Purification: Do not use silica gel for purification if the dr is sensitive. Silica is slightly acidic and can catalyze epimerization at the spiro-center. Use neutral alumina or reverse-phase (C18) chromatography.

Data: Comparison of Oxidants for THBC Rearrangement
OxidantTypical YieldPrimary Failure ModeRecommended Fix
NBS / NCS 40-60%Over-halogenation of aromatic ringAdd 1 eq. Indole scavenger or lower temp to -78°C
TCCA 85-95%Hydrolysis of amideMaintain strict 1:1 THF/Water ratio; <30 min reaction time
Pb(OAc)4 30-50%Heavy metal waste / difficult workupDo not use. Obsolete method.
Electrochem (LiBr) 80-92%Electrode foulingReverse polarity every 5 mins; use flow cell

Module D: Organocatalytic Failures (Isatin Routes)

Context: Asymmetric [3+2] cycloaddition using chiral phosphoric acids or squaramides.

Symptom: High Yield, Low ee (<50%)

Diagnosis: Background Racemic Reaction . The uncatalyzed pathway is competing with the catalyzed one. Root Cause: The substrate is too reactive (e.g., N-unprotected isatin), or the concentration is too high.

Corrective Protocol:

  • Protect the Nitrogen: Ensure the isatin nitrogen is protected (e.g., N-Boc, N-Bn). Free N-H isatins can self-associate, disrupting the delicate H-bonding network of the catalyst.

  • Dilution: Run the reaction at 0.05 M or lower . This slows the bimolecular background reaction more than the catalyst-bound pathway.

  • Water Scavenging: Add 4Å Molecular Sieves. Even trace water disrupts the H-bonding in thiourea/squaramide catalysis.

References

  • Yeung, B. K., et al. (2010). "Spiroindolones, a potent compound class for the treatment of malaria."[2][3] Nature, 465(7296), 305–309. Link

    • Foundational paper describing NITD609 and the core spiroindolone synthesis challenges.
  • Feng, X., et al. (2015).[4] "Regio- and Enantioselective Aza-Diels-Alder Reactions of 3-Vinylindoles: A Concise Synthesis of the Antimalarial Spiroindolone NITD609." Angewandte Chemie International Edition, 54(37), 10958-10962.[4] Link

    • Source for the Aza-Diels-Alder route and stereoselectivity troubleshooting.
  • Hartwig, J. F., et al. (2001). "Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation." The Journal of Organic Chemistry, 66(10), 3402-3415.[5] Link

    • Authoritative source for Pd-catalyzed enolate aryl
  • Tong, R., & Chen, Q. (2022).[6] "Electrochemical Oxidative Rearrangement of Tetrahydro-β-carbolines in a Zero-Gap Flow Cell." Chemical Science. Link

    • Modern protocol for the oxidative rearrangement route avoiding chemical oxidants.
  • Trost, B. M., & Brennan, M. K. (2009). "Palladium Asymmetric Allylic Alkylation of Ketones: Acid- or Base-Catalyzed?" Synthesis, 2009(18), 3003-3025.

Sources

Optimization

Technical Support Center: Purification Strategies for 6-Methoxy Spiro Compounds

Welcome to the Advanced Chromatography Knowledge Base. Spirocyclic scaffolds are highly valued in modern drug discovery due to their rigid, three-dimensional architectures, which often lead to improved metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Knowledge Base. Spirocyclic scaffolds are highly valued in modern drug discovery due to their rigid, three-dimensional architectures, which often lead to improved metabolic stability and target selectivity. However, the introduction of a 6-methoxy substituent complicates the purification landscape. The electron-donating nature of the methoxy group can induce sensitivity to harsh acidic conditions, while the rigid spiro core often results in regioisomers and stereoisomers with nearly identical physicochemical properties.

This technical guide provides field-proven troubleshooting strategies and self-validating protocols to resolve these specific purification bottlenecks.

PurificationWorkflow Start Crude 6-Methoxy Spiro Compound Analyze LC-MS & NMR Impurity Profiling Start->Analyze Chiral Stereoisomers (Enantiomers/Diastereomers) Analyze->Chiral Chiral Regio Regioisomers & O-Demethylated Analyze->Regio Structural Metals Residual Catalysts (Pd, Ru) Analyze->Metals Inorganic SFC Preparative Chiral SFC (Stacked Injections) Chiral->SFC HPLC Reversed-Phase HPLC (C18, pH Modifiers) Regio->HPLC Scavenge Metal Scavenger Resins & Recrystallization Metals->Scavenge

Decision tree for selecting purification strategies based on impurity profiles.

Part 1: Troubleshooting & FAQs

Q1: Why is my 6-methoxy spiro compound co-eluting with its O-demethylated degradant on normal-phase silica gel? Mechanistic Causality: The 6-methoxy group is susceptible to cleavage under acidic conditions or during specific synthetic transformations (e.g., cross-coupling or deprotection steps). The resulting degradant is a spiro-phenol. On normal-phase silica, the free phenolic hydroxyl group acts as a strong hydrogen-bond donor, interacting tightly with the silanol groups on the stationary phase. This causes severe peak tailing. Meanwhile, the parent 6-methoxy compound acts only as a hydrogen-bond acceptor. If the mobile phase lacks sufficient polarity or a competitive modifier, the tailing phenol peak will bleed into the elution window of the methoxy target, resulting in co-elution. Solution: Transition from normal-phase chromatography to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Using a C18 column with a buffered mobile phase (e.g., 0.1% formic acid in acetonitrile/water) suppresses ionization of the phenol, sharpening its peak and allowing baseline resolution from the more lipophilic 6-methoxy parent compound (1)[1].

Q2: How can I efficiently separate the enantiomers of a racemic 6-methoxy spirocycle at a preparative scale without losing yield? Mechanistic Causality: Spiro compounds possess axial chirality or rigid 3D frameworks. Traditional classical resolution (using chiral salt formation) is highly unpredictable because the rigid spiro lattice often resists forming stable diastereomeric salts. Supercritical Fluid Chromatography (SFC) is the authoritative standard for this. SFC uses supercritical CO2, which has liquid-like density but gas-like diffusivity. This enables rapid mass transfer into the pores of Polysaccharide-based Chiral Stationary Phases (CSPs), allowing for high-throughput separation of spiro enantiomers that would otherwise broaden and co-elute in standard HPLC. Solution: Implement Preparative Chiral SFC using stacked injections. This method maximizes throughput by injecting the next sample before the previous run has completely eluted, capitalizing on the fast re-equilibration of supercritical CO2 (2)[2]. This approach has been successfully utilized on scale for complex spirocyclic pharmaceutical motifs, such as the synthesis of Atogepant (3)[3].

Q3: I am seeing regioisomeric impurities (e.g., 4-methoxy vs. 6-methoxy spirocycles) that cannot be separated by recrystallization. What is the best approach? Mechanistic Causality: Regioisomers of rigid spiro systems often possess nearly identical crystal lattice packing energies and solubility profiles. Consequently, they co-crystallize, rendering traditional recrystallization entirely ineffective. Solution: High-Performance Liquid Chromatography (HPLC) is mandatory to exploit the subtle differences in hydrodynamic volume and dipole moment between the regioisomers. Preparative HPLC can successfully resolve these structural isomers where crystallization fails (4)[4].

Part 2: Self-Validating Experimental Protocols

SFCWorkflow Screening 1. CSP Screening (Analytical SFC) Modifier 2. Co-Solvent Optimization Screening->Modifier ScaleUp 3. Scale-Up to Prep SFC Modifier->ScaleUp Stacked 4. Stacked Injections ScaleUp->Stacked Recovery 5. Fraction Collection & Depressurization Stacked->Recovery

Step-by-step experimental workflow for preparative chiral SFC isolation.

Protocol A: Preparative Chiral SFC Workflow for Spiro Enantiomers

Validation Metric: Post-run analytical SFC must demonstrate >99% enantiomeric excess (ee) and >95% mass recovery.

  • CSP Screening: Dissolve 1 mg of the racemic 6-methoxy spiro compound in 1 mL of methanol. Screen across a panel of analytical chiral columns (e.g., Amylose-1, Cellulose-2) using a gradient of 5% to 50% co-solvent (MeOH or EtOH) in supercritical CO2.

  • Co-Solvent Optimization: Select the column yielding a resolution (Rs) > 1.5. Optimize the isocratic co-solvent percentage to elute both peaks within 5-7 minutes. If peak tailing is observed (due to the methoxy oxygen interacting with the CSP), add 0.1% diethylamine (DEA) to the co-solvent.

  • Scale-Up & Stacked Injections: Transfer the method to a preparative SFC system (e.g., 21 mm ID column). Calculate the cycle time between the start of Peak 1 and the end of Peak 2. Program the autosampler to perform "stacked injections," injecting a new plug of sample exactly at the cycle time interval to ensure continuous elution.

  • Fraction Collection & Depressurization: Collect fractions using a gas-liquid separator.

    • Self-Validation Step: Immediately analyze a 10 µL aliquot of the collected fractions on the analytical SFC to confirm >99% ee before pooling and evaporating the solvent.

Protocol B: RP-HPLC Purification of 6-Methoxy Spirocycles from Phenolic Impurities

Validation Metric: LC-MS analysis of the final lyophilized powder must show <0.5% of the O-demethylated mass (M-14).

  • Sample Preparation: Dissolve the crude mixture in DMSO (maximum 50 mg/mL) and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Gradient Method Execution: Inject onto a Preparative C18 column (e.g., 50 x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a shallow gradient (e.g., 30% to 50% B over 20 minutes) to maximize the separation between the more polar phenol (elutes first) and the 6-methoxy target (elutes second).

  • Post-Purification Processing: Pool fractions containing the pure target based on UV absorbance (typically 254 nm).

    • Self-Validation Step: Perform a rapid analytical LC-MS run on the pooled fractions to verify the complete absence of the M-14 peak (phenol degradant) before removing the solvent via lyophilization.

Part 3: Quantitative Data & Method Comparison

Purification StrategyTarget Impurity ProfileTypical Yield (%)Typical Purity (%)Scalability LimitKey Advantage
Normal Phase Flash Gross polar/non-polar byproducts70 - 85%85 - 90%>100 gHigh throughput for early synthetic steps
Reversed-Phase HPLC Regioisomers, O-demethylated degradants60 - 80%>95%10 - 100 mgSuperior resolution of critical structural pairs
Preparative Chiral SFC Enantiomers, Diastereomers85 - 95%>99% ee1 - 50 gFast cycle times, minimal solvent waste
Crystallization Diastereomers, Heavy Metals50 - 70%>98%>1 kgCost-effective at large manufacturing scale

References

  • Source: acs.
  • Supercritical Fluid Chromatography: Volume 2 9783110618983, 9783110618938 - DOKUMEN.
  • How is Atogepant synthesised?
  • Source: smolecule.

Sources

Troubleshooting

Optimizing reaction temperature for spiro[indoline-3,4'-piperidin]-2-one formation

Technical Support Center: Optimization of Spiro[indoline-3,4'-piperidin]-2-one Formation User Guide: Temperature Optimization & Troubleshooting Topic: Reaction Kinetics & Thermal Management for Spiro[indoline-3,4'-piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Spiro[indoline-3,4'-piperidin]-2-one Formation

User Guide: Temperature Optimization & Troubleshooting

Topic: Reaction Kinetics & Thermal Management for Spiro[indoline-3,4'-piperidin]-2-one Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Core Directive: The Thermal Landscape

The synthesis of spiro[indoline-3,4'-piperidin]-2-one (CAS: 252882-61-4) presents a classic challenge in heterocyclic chemistry: balancing the kinetic energy required for ring closure against the thermodynamic instability of the oxindole core.

While multicomponent reactions (MCRs) are popular for substituted derivatives, the direct synthesis of the parent scaffold typically relies on the dialkylation of oxindole with bis(2-chloroethyl)amine derivatives. This process is highly temperature-dependent.

The Critical Thermal Window:

  • < 25°C: Kinetic trap. Reaction stalls at the mono-alkylated intermediate.

  • 60°C – 80°C: Optimal Zone. Promotes the second deprotonation and intramolecular

    
     cyclization.
    
  • > 100°C: Degradation Zone. Promotes elimination (E2) side products and polymerization of the alkylating agent.

Technical Deep Dive: Mechanisms & Protocols

A. The Primary Pathway: Dialkylation Strategy

This method involves the "gem-disubstitution" effect at the C3 position of the oxindole.

Reaction Scheme:

  • Activation: Deprotonation of Oxindole C3 (

    
    ) by NaH.
    
  • Step 1 (

    
    ):  Attack on the first arm of bis(2-chloroethyl)amine.
    
  • Step 2 (Intramolecular

    
    ):  The rate-determining step (RDS). Requires higher thermal energy to overcome steric strain during spiro-ring formation.
    

ReactionPathway Start Oxindole + Bis(2-chloroethyl)amine Inter1 Mono-alkylated Intermediate Start->Inter1 NaH, THF, 25°C (Fast) Transition Transition State (Spiro-Cyclization) Inter1->Transition Heat (60-90°C) (RDS) Side1 Elimination Product (Vinyl species) Inter1->Side1 >100°C or Excess Base Product Spiro[indoline-3,4'- piperidin]-2-one Transition->Product Cyclization

Figure 1: Reaction pathway highlighting the temperature-dependent rate-determining step (RDS).

B. Optimized Experimental Protocol

Standardized for 10 mmol scale.

  • Preparation: Dissolve Oxindole (1.0 equiv) in anhydrous THF (0.5 M).

  • Base Addition (0°C): Add NaH (60% dispersion, 3.0 equiv) portion-wise. Caution:

    
     evolution.
    
  • Alkylation (25°C): Add

    
    -benzyl-bis(2-chloroethyl)amine (1.0 equiv) dropwise. Stir for 1 hour.
    
    • Checkpoint: TLC will show consumption of oxindole but formation of a polar intermediate (mono-alkylated).

  • Thermal Ramp (Reflux): Heat the system to 66°C (THF reflux) or 90°C (if using Toluene) . Maintain for 3-5 hours.

    • Why? This energy input drives the intramolecular cyclization.

  • Quench & Workup: Cool to 0°C. Quench with sat.

    
    .[1] Extract with EtOAc.
    

Troubleshooting & FAQs

Q1: My yield is low (<30%), and I see a major spot just below the product on TLC. What is it?

Diagnosis: Incomplete Cyclization (The "Mono-Alkylated Trap"). Cause: The reaction temperature was likely too low to drive the second


 reaction. The intermediate (mono-alkylated species) is stable at room temperature.
Solution: 
  • Increase Temperature: Switch solvent from THF (bp 66°C) to Toluene (bp 110°C) or Dioxane (bp 101°C) .

  • Extend Reflux: The second step is kinetically slow. Increase reflux time from 3h to 12h.

  • Add Promoter: Add catalytic NaI (10 mol%) . This converts the chloro-alkyl group to a more reactive iodo-alkyl species (Finkelstein reaction), accelerating the ring closure at lower temperatures [1].

Q2: I am observing a significant amount of "gum" or polymer. Why?

Diagnosis: Polymerization of the Alkylating Agent. Cause: Bis(2-chloroethyl)amine is a "nitrogen mustard" derivative. At high temperatures (>100°C) or with uncontrolled base addition, it can self-polymerize (aziridinium ion formation) before reacting with the oxindole. Solution:

  • Slow Addition: Do not add the amine all at once. Add it as a THF solution over 30 minutes after the base has fully deprotonated the oxindole.

  • Temperature Control: Do not exceed 90°C. If using microwave heating, use a ramp sequence (e.g., 50°C for 5 min, then 90°C for 20 min).

Q3: Can I use Microwave Irradiation (MW) for this synthesis?

Answer: Yes, and it is often superior for the cyclization step. Protocol:

  • Solvent: Ethanol or DMF (for MCR routes) or THF/Toluene (for alkylation).

  • Settings: 100°C, 150W, 10-20 minutes.

  • Advantage: MW heating provides rapid internal heating, overcoming the activation barrier for the spiro-cyclization significantly faster than conventional reflux, reducing side reactions [2].

Data: Temperature vs. Yield Trade-off

TemperatureSolventTimeYieldPurity Profile
25°C THF24 h< 10%Mostly mono-alkylated intermediate.
66°C (Reflux) THF5 h45-60%Clean product; minor intermediate remaining.
90°C Toluene3 h75-85% Optimal. Complete conversion.
120°C DMF1 h50%High degradation; dark tar formation.

Troubleshooting Decision Tree

Troubleshooting Problem Issue Encountered CheckTLC Check TLC/LCMS Problem->CheckTLC Result1 Mono-alkylated Intermediate Present CheckTLC->Result1 Polar Spot Result2 Complex Mixture / Tars CheckTLC->Result2 Baseline Streak Result3 No Reaction (SM recovered) CheckTLC->Result3 Only SM Action1 Increase Temp (Reflux) or Switch to Toluene Result1->Action1 Action2 Lower Temp (<90°C) Slow Addition of Reagent Result2->Action2 Action3 Check Base Quality (NaH) Ensure Anhydrous Conditions Result3->Action3

Figure 2: Decision matrix for diagnosing reaction failures based on thermal parameters.

References

  • ChemicalBook. (2025).[2] Synthesis of Spiro[indoline-3,4'-piperidin]-2-one (CAS 252882-61-4).[3] Retrieved from

  • Bariwal, J., Voskressensky, L. G., & Van der Eycken, E. V. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews. Retrieved from

  • Zhang, L. J., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry. Retrieved from

  • Dandia, A., et al. (2012).[4] Microwave Assisted Synthesis of Novel Spirooxindoles. Journal of Chemistry. Retrieved from

Sources

Optimization

Technical Support Center: Stereoselective Spiroindoline Synthesis

Welcome to the technical support center for resolving stereoselectivity issues in spiroindoline production. The asymmetric construction of the spiroindoline core, with its characteristic spiro-quaternary stereocenter, is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving stereoselectivity issues in spiroindoline production. The asymmetric construction of the spiroindoline core, with its characteristic spiro-quaternary stereocenter, is a formidable challenge in modern synthetic chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these complex transformations.

This document provides direct, experience-driven answers to common problems encountered in the lab. We will explore the causal relationships behind stereochemical outcomes and provide validated protocols to help you achieve high levels of enantiomeric and diastereomeric control.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific, frequently encountered problems in a question-and-answer format.

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Catalysis

Q: My [3+2] cycloaddition reaction using a chiral phosphoric acid catalyst is yielding the desired spiroindoline, but with low enantiomeric excess (ee < 50%). What are the primary causes and how can I improve the enantioselectivity?

A: Low enantiomeric excess is a classic indicator that the catalyst is not effectively controlling the stereochemical pathway of the reaction. The fundamental principle of asymmetric catalysis relies on the formation of a well-organized, diastereomeric transition state between the chiral catalyst and the substrate(s). A significant energy difference between the two pathways leading to the (R) and (S) enantiomers is required for high selectivity. Low ee suggests this energy gap is insufficient.

Let's break down the most common culprits and their solutions:

1. Catalyst Integrity and Activation:

  • The Cause: Chiral organocatalysts, particularly phosphoric acids and their derivatives (e.g., SPINOL-derived), can be sensitive to moisture, air, and impurities.[3] Incomplete activation or gradual degradation can lead to a higher contribution from the non-catalyzed, racemic "background" reaction.

  • The Solution: Rigorous Pre-reaction Protocol

    • Catalyst Purity Check: Before use, verify the catalyst's purity. For solid catalysts, check the melting point. For all catalysts, acquiring a fresh ¹H or ³¹P NMR is advisable to check for degradation products.

    • Inert Atmosphere: Handle the catalyst under an inert atmosphere (Argon or Nitrogen), especially when preparing stock solutions.

    • Azeotropic Drying: If moisture is suspected, the catalyst can sometimes be dried by dissolving it in toluene and removing the solvent under reduced pressure. Repeat this process three times.

    • Use of Additives: The inclusion of activated molecular sieves (3Å or 4Å, flame-dried under vacuum) in the reaction mixture can scavenge trace amounts of water, which can be crucial for catalyst performance.[3]

2. Sub-Optimal Reaction Conditions:

  • The Cause: Temperature and solvent polarity are critical variables that directly influence the stability of the transition states.[4][5]

    • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored transition state, eroding enantioselectivity. In some cases, a non-linear relationship between temperature and ee is observed, indicating complex solvation effects.[5]

    • Solvent: The solvent's ability to form hydrogen bonds or engage in other non-covalent interactions can either stabilize or destabilize the chiral transition state.[6][7][8] A solvent that interferes with the key catalyst-substrate interactions will lead to poor stereocontrol. For instance, highly polar or protic solvents can disrupt the hydrogen-bonding network essential for many organocatalyzed reactions.[9]

  • The Solution: Systematic Screening of Parameters

    • Temperature Screening: Lowering the reaction temperature is often the most effective first step. Running the reaction at 0 °C, -20 °C, or even -78 °C can dramatically enhance ee by favoring the lowest-energy transition state.[3][10]

    • Solvent Screening: Conduct a systematic screen of aprotic solvents with varying polarities. Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points, while non-polar solvents like toluene or ethereal solvents like THF can also be effective.[9][11]

Table 1: Example of Solvent and Temperature Effects on Enantioselectivity

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
110Toluene258565
210THF259058
310DCM259582
410DCM09992
510DCM-307588

Data adapted from a representative organocatalytic spirocyclization.[3]

3. Mismatched Substrate/Catalyst Electronics or Sterics:

  • The Cause: The electronic and steric properties of both the substrate and the catalyst's chiral backbone must be complementary. A bulky substituent on the substrate might clash with the catalyst's chiral scaffold, preventing the ideal geometry for stereoselective transformation.

  • The Solution: Catalyst and Substrate Modification

    • Catalyst Scaffold: If conditions are optimized and ee remains low, the catalyst itself may be the issue. Consider screening a panel of catalysts with different steric and electronic properties. For example, if using a BINOL-derived phosphoric acid, testing a SPINOL-derived analogue might offer a different chiral pocket.[12]

    • Substrate Modification: While less ideal, minor modifications to the substrate, such as changing a protecting group or a non-critical substituent, can sometimes improve the fit within the catalyst's chiral environment.

Problem 2: Poor Diastereoselectivity in Spirocyclization

Q: My reaction produces the spiroindoline product with high enantiomeric excess, but as a nearly 1:1 mixture of diastereomers (low dr). How can I control the diastereoselectivity?

A: Achieving high diastereoselectivity requires controlling the relative orientation of reactants as they approach each other to form multiple new stereocenters.[13] When ee is high but dr is low, it means your chiral catalyst is effectively controlling the facial selectivity on one component, but the approach of the second component is not well-differentiated.

1. The Role of the Catalyst and Ligand:

  • The Cause: In metal-catalyzed reactions, the ligand's structure is paramount. The ligand shapes the chiral pocket around the metal center, which dictates the trajectory of the incoming substrates. An inappropriate ligand may create a chiral environment that is too flexible or does not offer sufficient steric hindrance to favor one diastereomeric transition state over the other.

  • The Solution: Ligand-Controlled Diastereodivergence

    • Ligand Screening: The most powerful tool is to screen a diverse set of chiral ligands. It is not uncommon for different ligand families (e.g., Phosferrox vs. N,O-ligands in Cu(I) catalysis) to favor opposite diastereomers, a phenomenon known as a "ligand-controlled switch" in diastereoselectivity.[14]

    • Metal Screening: The choice of metal center (e.g., Pd, Rh, Ir, Cu, Ni) also plays a critical role, as each metal has different coordination preferences and Lewis acidity, influencing the geometry of the transition state.[15][16]

Workflow for Ligand Screening to Control Diastereoselectivity

G cluster_0 Initial Reaction Setup cluster_1 Ligand Screening cluster_2 Outcome Analysis A Reactants + Metal Precursor (e.g., Cu(OAc)2) L1 Ligand A (e.g., tBu-Phosferrox) A->L1 Test 1 L2 Ligand B (e.g., N,O-Ligand) A->L2 Test 2 L3 Ligand C (e.g., BOX Ligand) A->L3 Test 3 P1 Product (exo-diastereomer) High dr, High ee L1->P1 P2 Product (endo-diastereomer) High dr, High ee L2->P2 P3 Product Mixture Low dr L3->P3 caption Ligand screening workflow for diastereocontrol. G Start Reaction Fails (No Product) Check_SM Verify Purity of Starting Materials & Reagents Start->Check_SM Check_Cat Confirm Catalyst Activity & Handling (Inert?) Check_SM->Check_Cat If pure Check_Cond Review Conditions (Temp, Solvent, Time) Check_Cat->Check_Cond If active Rerun_TLC Re-run Reaction with Careful TLC Monitoring Check_Cond->Rerun_TLC If correct Success Problem Solved Rerun_TLC->Success If reaction works Consult Consult Literature for Alternative Catalysts/Conditions Rerun_TLC->Consult If still fails Consult->Success caption Systematic troubleshooting for non-reactive systems.

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one and its analogs. This guide provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the optimization of this promising scaffold's metabolic stability. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and accelerate your drug discovery programs.

Troubleshooting Guide: Addressing Metabolic Liabilities

This section is designed to help you diagnose and resolve common issues related to the metabolic instability of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

Issue 1: High In Vitro Clearance in Liver Microsomes or Hepatocytes

Symptom: Your parent compound disappears rapidly when incubated with human liver microsomes (HLM) or hepatocytes, resulting in a short half-life (t½) and high intrinsic clearance (Clint).[1][2] This is a strong indicator of significant metabolic instability that will likely translate to poor in vivo pharmacokinetic properties.[3]

Potential Causes & Troubleshooting Steps:

  • Cytochrome P450 (CYP)-Mediated Oxidation: The methoxy group and the piperidine ring are common sites for oxidative metabolism by CYP enzymes.[4][5][6]

    • Identify the "Soft Spot": The first step is to pinpoint the exact site of metabolic attack.

      • Protocol: Conduct a metabolite identification study using high-resolution liquid chromatography-mass spectrometry (LC-MS).[7][8][9] This will help you identify the major metabolites and infer the metabolic pathways.

    • Block the Metabolic Site: Once the primary site of metabolism is identified, you can employ several strategies to block or slow down the metabolic process.

      • Deuteration: Replacing hydrogen atoms with deuterium at the site of metabolism can significantly slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[2][10][11][12][13] This can lead to a longer biological half-life and improved metabolic stability.[10][11]

      • Bioisosteric Replacement: Consider replacing the labile methoxy group with a more metabolically stable bioisostere.[14][15][16][17][18] Common replacements include a difluoromethyl or a trifluoromethyl group.

      • Structural Modification of the Piperidine Ring: If N-dealkylation of the piperidine ring is the primary metabolic route, consider introducing steric hindrance near the nitrogen atom to limit enzyme access.[19][20][21][22][23]

  • Non-CYP Mediated Metabolism: While less common for this scaffold, other enzymes like flavin-containing monooxygenases (FMOs) could be involved.[5][6]

    • Protocol: Perform your in vitro metabolic stability assay in the presence and absence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4) and FMO inhibitors.[4][24][25][26][27] A lack of change in clearance in the presence of CYP inhibitors would suggest the involvement of other enzyme systems.

Data Presentation Example:

CompoundModificationin vitro t½ (min) in HLMIntrinsic Clearance (µL/min/mg)
Parent 6-Methoxy1592.4
Analog 1 6-OCD3 (Deuterated)4530.8
Analog 2 6-OCF37518.5
Analog 3 N-Cyclopropyl3046.2
Issue 2: Poor Oral Bioavailability Due to High First-Pass Metabolism

Symptom: Your compound shows good permeability in Caco-2 assays but has low exposure after oral dosing in animal models. This discrepancy often points to extensive first-pass metabolism in the gut wall or liver.[28][29][30]

Potential Causes & Troubleshooting Steps:

  • Extensive Hepatic Metabolism: The liver is the primary site of drug metabolism. If your compound is a high-clearance compound, a significant portion will be eliminated before it reaches systemic circulation.[31]

    • Strategy: The strategies to address high in vitro clearance (deuteration, bioisosteric replacement) are directly applicable here to reduce the extent of first-pass metabolism.

  • Gut Wall Metabolism: Cytochrome P450 enzymes, particularly CYP3A4, are also present in the intestinal wall and can contribute to pre-systemic metabolism.[25]

    • Strategy: If you suspect significant gut wall metabolism, consider formulation strategies that can protect the drug or enhance its absorption to bypass this initial metabolic barrier. This could include lipid-based formulations or the use of absorption enhancers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic pathways for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one?

A1: Based on the structure, the two most probable metabolic pathways are:

  • O-demethylation: The methoxy group is a common site for oxidative metabolism by CYP enzymes, leading to the formation of a phenol metabolite.

  • N-dealkylation: The piperidine nitrogen is susceptible to oxidation, which can lead to ring-opening or the removal of any substituents on the nitrogen.[19][20][21][22][23]

Q2: How do I design an effective in vitro metabolic stability assay?

A2: A robust in vitro metabolic stability assay is crucial for accurately assessing your compound's metabolic liabilities.[1][32][33][34]

  • Key Components:

    • Biological Matrix: Human liver microsomes (HLM) are a good starting point for assessing Phase I metabolism.[35] For a more complete picture, including Phase II metabolism, cryopreserved human hepatocytes are recommended.[32]

    • Cofactors: Ensure the presence of necessary cofactors, such as NADPH for CYP-mediated reactions.[1]

    • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) to accurately determine the rate of compound disappearance.[34]

    • Analysis: Use a sensitive and specific analytical method, such as LC-MS/MS, to quantify the remaining parent compound at each time point.[1]

Q3: What is the general workflow for metabolite identification?

A3: A typical metabolite identification workflow involves several key steps:[7][8][9][36][37]

metabolite_identification_workflow cluster_incubation Sample Incubation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification Incubation Incubate Parent Compound with Liver Microsomes/Hepatocytes LC_Separation Liquid Chromatography Separation Incubation->LC_Separation Sample Injection MS_Detection High-Resolution Mass Spectrometry Detection LC_Separation->MS_Detection Eluent Transfer Data_Processing Data Processing Software (Peak Picking, Alignment) MS_Detection->Data_Processing Raw Data Metabolite_ID Metabolite Identification (Mass Shift, Fragmentation) Data_Processing->Metabolite_ID Processed Data troubleshooting_logic High_Clearance High In Vitro Clearance Metabolite_ID Metabolite Identification (LC-MS) High_Clearance->Metabolite_ID Poor_Bioavailability Poor Oral Bioavailability Poor_Bioavailability->Metabolite_ID Solution_Formulation Formulation Strategies Poor_Bioavailability->Solution_Formulation Mechanism_ID Identify Metabolic Pathway (e.g., O-demethylation, N-dealkylation) Metabolite_ID->Mechanism_ID Solution_Deuteration Deuteration at Metabolic 'Soft Spot' Mechanism_ID->Solution_Deuteration Solution_Bioisostere Bioisosteric Replacement of Labile Group Mechanism_ID->Solution_Bioisostere

Sources

Optimization

Minimizing side reactions during the Fischer indole synthesis of spiro compounds

Technical Support Center: Fischer Indole Synthesis of Spiro Compounds Introduction: The Challenge of Spiro-Indole Synthesis The Fischer indole synthesis, a robust and historic reaction, remains a cornerstone for construc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fischer Indole Synthesis of Spiro Compounds

Introduction: The Challenge of Spiro-Indole Synthesis

The Fischer indole synthesis, a robust and historic reaction, remains a cornerstone for constructing the indole nucleus, a privileged scaffold in countless pharmaceuticals and natural products.[1][2] Its application to the synthesis of spirocyclic indoles—compounds featuring a carbon atom common to two rings—presents unique and significant challenges. While elegant in theory, the acid-catalyzed cyclization of a phenylhydrazone derived from a cyclic ketone is often plagued by a series of side reactions, primarily driven by carbocation rearrangements.[3]

This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this reaction. It provides in-depth, field-tested troubleshooting advice, explains the causality behind common failures, and offers optimized protocols to maximize the yield of the desired spiro-indole product while minimizing unwanted byproducts.

Core Principles: Understanding the Mechanistic Crossroads

The success of the spiro-Fischer indole synthesis hinges on controlling the fate of a critical intermediate. After the initial formation of the phenylhydrazone and its tautomerization to an ene-hydrazine, the key acid-catalyzed[4][4]-sigmatropic rearrangement occurs.[4][5] The subsequent steps involve cyclization and the loss of ammonia to form the indole.

However, in the context of spirocyclization, a competing and often dominant side reaction is the Wagner-Meerwein rearrangement .[6] This occurs when protonation of the ene-hydrazine leads to a tertiary carbocation at the spiro-center. This unstable intermediate can undergo a 1,2-alkyl shift, expanding or contracting the adjacent ring to form a more stable carbocation, which then proceeds to form a rearranged, non-spirocyclic indole.[3][7]

Our primary goal is to create conditions that favor the concerted[4][4]-sigmatropic pathway over the stepwise pathway involving a discrete carbocation intermediate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of spiro-indoles via the Fischer method.

FAQ 1: My primary product is a rearranged indole (e.g., a tetrahydrocarbazole derivative instead of a spiro-indole). What is happening and how can I fix it?

Answer: This is the most prevalent side reaction, caused by a Wagner-Meerwein rearrangement.[6] The choice of acid catalyst is the most critical factor in mitigating this issue. Strongly acidic, proton-donating (Brønsted) acids and high temperatures promote the formation of the carbocation that initiates the rearrangement.

Causality: Brønsted acids (e.g., H₂SO₄, HCl, PPA) readily protonate the ene-hydrazine intermediate, facilitating the generation of a carbocation. Lewis acids, in contrast, coordinate to the nitrogen atoms, which can favor the desired concerted[4][4]-sigmatropic rearrangement pathway without necessarily forming a free carbocation.[1][8]

Solutions:

  • Switch to a Milder Lewis Acid: Zinc chloride (ZnCl₂) is a classic and often effective choice.[2][4] Boron trifluoride etherate (BF₃·OEt₂) can also be effective, though it should be handled with care.[1] These catalysts are less prone to inducing skeletal rearrangements compared to strong Brønsted acids.

  • Lower the Reaction Temperature: High temperatures provide the activation energy needed for the rearrangement. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely by TLC or LCMS.

  • Solvent Choice: Using a non-polar or weakly coordinating solvent like toluene or xylene can sometimes disfavor the formation of charged intermediates compared to polar solvents.

Troubleshooting Workflow Diagram Here is a decision-making workflow to address the issue of product rearrangement.

G start Low Yield of Spiro-Indole High Yield of Byproduct identify Identify Byproduct (NMR, LCMS) start->identify rearranged Byproduct is a Rearranged Indole? identify->rearranged other Other Byproducts? (Dimer, Aniline) rearranged->other  No solution_rearranged 1. Switch from Brønsted to Lewis Acid (e.g., ZnCl₂) 2. Lower Reaction Temperature 3. Use Non-Polar Solvent rearranged->solution_rearranged  Yes solution_other 1. Use Pre-formed Hydrazone 2. Run at Higher Dilution 3. Optimize Stoichiometry other->solution_other  Yes

Caption: Troubleshooting workflow for byproduct formation.

FAQ 2: The reaction is sluggish or fails completely, even with a Lewis acid catalyst. What are the likely causes?

Answer: A stalled reaction can be due to several factors, including catalyst deactivation, substrate stability, or steric hindrance.

Causality:

  • Catalyst Quality: Lewis acids like ZnCl₂ are hygroscopic. Water contamination will hydrolyze the catalyst, rendering it inactive.

  • Hydrazone Formation: The initial condensation to form the phenylhydrazone can be an equilibrium process. If the starting ketone is sterically hindered or electron-rich, hydrazone formation may be inefficient, leading to a low concentration of the key intermediate.

  • Substrate Decomposition: Some phenylhydrazones are unstable and can decompose upon heating or over time, especially if they are not used immediately after preparation.[2]

Solutions:

  • Ensure Anhydrous Conditions: Use freshly fused or dried ZnCl₂. Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Pre-form the Hydrazone: Instead of a one-pot reaction, first synthesize and isolate the phenylhydrazone.[9] This ensures the key intermediate is present before initiating the cyclization step. Purifying the hydrazone also removes impurities from the starting materials.

  • Use a Co-catalyst or Additive: Sometimes, a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) alongside a Lewis acid can facilitate the initial hydrazone formation without strongly promoting rearrangement.[9] This must be optimized carefully.

FAQ 3: My reaction mixture turns into a dark, intractable tar, and I have very low recovery of any identifiable product.

Answer: Tar formation is a sign of decomposition and polymerization, typically caused by overly harsh reaction conditions.

Causality: Strong acids, particularly polyphosphoric acid (PPA) and sulfuric acid, at high temperatures can cause extensive side reactions, including aldol condensations of the starting ketone, Friedel-Crafts-type reactions, and general substrate charring.[10][11]

Solutions:

  • Drastically Reduce Temperature: This is the first and most important step.

  • Use a Milder Catalyst System: This is a situation where Eaton's reagent (P₂O₅ in MeSO₃H) might offer an advantage, as it can be a powerful but sometimes cleaner alternative to PPA.[10] However, the best approach is often to revert to a milder Lewis acid like ZnCl₂ in a high-boiling solvent like toluene or xylene.

  • Higher Dilution: Running the reaction at a lower concentration can reduce the rate of intermolecular side reactions that lead to polymer formation.

Comparative Data: Catalyst Choice on a Model Spirocyclization

The following table summarizes typical outcomes when synthesizing a spiro-indole from cyclohexyl phenylhydrazone, illustrating the critical impact of the acid catalyst.

CatalystTypical TemperatureDominant ProductTypical Yield (Spiro)Reference Insight
H₂SO₄ 100-120 °CRearranged (Tetrahydrocarbazole)< 10%Promotes carbocation formation.[4]
PPA 120-150 °CRearranged + Tar< 15%Harsh conditions lead to decomposition.[12]
BF₃·OEt₂ 80-100 °CSpiro-indole40-60%Effective Lewis acid, but moisture sensitive.[1]
ZnCl₂ 110-140 °CSpiro-indole55-75%Often the best balance of reactivity and selectivity.[2]

Mechanistic Visualization: Desired vs. Undesired Pathways

The diagram below illustrates the critical mechanistic branch point. The desired pathway (top) is the concerted[4][4]-sigmatropic rearrangement. The undesired pathway (bottom) involves a discrete carbocation that undergoes a Wagner-Meerwein rearrangement.

G cluster_main Fischer Indole Synthesis Pathways for Spiro Compounds cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start Ene-hydrazine Intermediate A1 [3,3]-Sigmatropic Rearrangement Start->A1 Favored by Lewis Acids (e.g., ZnCl₂) B1 Protonation & Carbocation Formation Start->B1 Favored by Brønsted Acids (e.g., H₂SO₄) A2 Cyclization & Aromatization A1->A2 A3 Spiro-Indole Product A2->A3 B2 Wagner-Meerwein Rearrangement B1->B2 B3 Rearranged Indole Product B2->B3

Caption: Competing pathways in spiro-indole synthesis.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Spiro-Indole using Zinc Chloride

This protocol describes the synthesis of a model spiro[cyclohexane-1,3'-indoline] from cyclohexanone and phenylhydrazine.

Step A: Phenylhydrazone Formation

  • To a round-bottom flask, add phenylhydrazine (1.0 eq) and ethanol (5 mL per 10 mmol of phenylhydrazine).

  • Add cyclohexanone (1.05 eq) dropwise at room temperature. A catalytic amount of acetic acid (2-3 drops) can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 1-2 hours. The product often precipitates as a pale yellow solid.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The phenylhydrazone is typically used in the next step without further purification.

Step B: Acid-Catalyzed Spirocyclization

  • Crucial: Finely grind anhydrous zinc chloride (2.0 eq) and heat under vacuum (or with a heat gun) to ensure it is completely dry before use.

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the prepared phenylhydrazone (1.0 eq) and the anhydrous zinc chloride (2.0 eq).

  • Add a high-boiling solvent such as xylene or toluene (10 mL per 5 mmol of hydrazone).

  • Heat the mixture to reflux (typically 110-140 °C depending on the solvent) with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated aqueous ammonia. Caution: The quench can be exothermic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired spiro-indole.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Chemistry Notes. (2022, January 27). Wagner Meerwein rearrangement: Mechanism and examples. Chemistry Notes. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]

  • Wikipedia. (2023). Wagner–Meerwein rearrangement. In Wikipedia. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement. L.S. College, Muzaffarpur. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology. Retrieved from [Link]

  • ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Production

Welcome to the Technical Support Center for process chemists and drug development professionals. The 6-methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold is a privileged structural motif, frequently utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. The 6-methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold is a privileged structural motif, frequently utilized in the development of kinase inhibitors, neuropeptide Y antagonists, and other advanced therapeutics[1].

While discovery-scale medicinal chemistry routes often rely on batch reactions that work well at the milligram scale, scaling up the critical spirocyclization and subsequent deprotection steps introduces severe challenges regarding regioselectivity, exothermicity, and hazardous gas evolution. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure a high-yielding, scalable production campaign.

Core Synthetic Workflow

G A 6-Methoxyoxindole + N-Boc-bis(2-chloroethyl)amine B Spirocyclization (LiHMDS, THF, -78°C to RT) A->B C N-Boc-6-Methoxyspiro [indoline-3,4'-piperidin]-2-one B->C D Boc Deprotection (HCl/IPA, 50°C) C->D E 6-Methoxyspiro [indoline-3,4'-piperidin]-2-one D->E

Figure 1: Two-step synthetic workflow for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

FAQ Section 1: Spirocyclization (The C3,C3-Dialkylation Step)

Q1: Why am I seeing high levels of N-alkylation instead of the desired C3-spirocyclization? A1: This is a classic regioselectivity failure driven by the choice of base. 6-Methoxyoxindole possesses two nucleophilic sites: the N1 nitrogen and the C3 carbon. When using non-coordinating bases like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), the resulting "naked" enolate heavily favors N-alkylation due to the higher electron density and lower steric hindrance at the nitrogen atom. The Solution: You must transition to Lithium hexamethyldisilazide (LiHMDS). The lithium cation strongly coordinates with the enolate oxygen, locking the geometry and effectively shielding the N1 position. This thermodynamic coordination directs the electrophilic attack almost exclusively to the C3 position[2].

Q2: The reaction stalls at the mono-alkylated intermediate. How do I drive it to full spirocyclization? A2: The first SN2 attack on the bis(2-chloroethyl)amine is rapid even at cryogenic temperatures (-78 °C). However, the second intramolecular SN2 attack is sterically hindered as it forces the formation of the rigid spirocyclic ring. Stalling occurs if the reaction is not allowed to warm to room temperature, or—more commonly—if insufficient base is present. The Causality of Equivalents: The protocol requires ~4.5 equivalents of LiHMDS. Why?

  • 1.0 eq deprotonates the N1 proton.

  • 1.0 eq deprotonates the C3 proton (forming the active dianion).

  • 1.0 eq neutralizes the hydrochloride salt of the amine reagent (if N-Boc-bis(2-chloroethyl)amine HCl is used).

  • 1.5 eq excess ensures the mono-alkylated intermediate remains fully deprotonated at C3 to drive the final, sterically demanding cyclization step[2].

G A 6-Methoxyoxindole B Li-Coordinated Dianion (C3 & N1 deprotonated) A->B LiHMDS (4.5 eq) -78°C C Mono-alkylated Intermediate (C3-attack) B->C N-Boc-bis(2-chloroethyl)amine (1st SN2) D Spirocyclic Product (Intramolecular C3-attack) C->D Warming to RT (2nd SN2)

Figure 2: Mechanism of LiHMDS-directed sequential C3,C3-dialkylation.

FAQ Section 2: Deprotection and Isolation

Q3: During Boc deprotection at scale, we experience severe foaming and yield loss. How can this be mitigated? A3: Standard medicinal chemistry protocols use neat Trifluoroacetic acid (TFA), which rapidly generates isobutylene and carbon dioxide gas. In a large-scale reactor, this causes dangerous pressurization and severe foaming (volume expansion). To mitigate this, swap TFA for a controlled addition of 5-6 N HCl in Isopropanol (IPA) or Dioxane. This allows you to control the rate of gas evolution by metering the acid addition and modulating the reactor temperature (maintaining at 40-50 °C).

Q4: The final API intermediate traps solvent and is difficult to crystallize. What is the optimal isolation strategy? A4: The rigid spirocyclic core of 6-methoxyspiro[indoline-3,4'-piperidin]-2-one is highly prone to forming stable solvates with polar aprotic solvents like THF or DMF. To achieve a self-validating purification, perform a complete solvent swap to Ethyl Acetate (EtOAc) via distillation, followed by the anti-solvent addition of Heptane. The product will crystallize as a free-flowing solid, leaving any unreacted mono-alkylated impurities dissolved in the mother liquor.

Quantitative Data: Reagent Comparison for Spirocyclization
Base SystemSolventTemp ProfileYield (%)C-Spiro : N-AlkylationScalability Assessment
NaH (4.5 eq) DMF0 °C to RT45%3:1Poor: Hazardous H₂ gas evolution; thermal runaway risk.
K₂CO₃ (5.0 eq) MeCNReflux20%1:2Good: Safe to handle, but unacceptable regioselectivity.
LiHMDS (4.5 eq) THF-78 °C to RT78%>20:1Excellent: High regiocontrol via Li⁺ coordination; safe cryogenic control[2].
Self-Validating Experimental Protocol: Optimized LiHMDS Route

Self-Validation Principle: This protocol utilizes strict In-Process Controls (IPCs) to dictate state transitions. Do not proceed to the next step until the analytical criteria are met, ensuring the system validates its own success at every node.

Step 1: Dianion Formation

  • Charge a dry, nitrogen-purged reactor with 6-methoxyoxindole (1.0 eq) and anhydrous THF (10 vol).

  • Cool the reactor to an internal temperature of -78 °C.

  • Dropwise Addition: Slowly add LiHMDS (1.0 M in THF, 4.5 eq), maintaining the internal temperature below -65 °C to prevent thermal degradation of the enolate.

  • Validation: Stir for 30 minutes. The solution must turn deep red/brown, visually indicating complete dianion formation.

Step 2: Sequential Alkylation

  • Add N-Boc-bis(2-chloroethyl)amine (1.1 eq) dissolved in THF (2 vol) dropwise at -78 °C.

  • Remove the cooling bath and allow the reactor to naturally warm to 20-25 °C (Room Temperature).

  • IPC Validation: After 12 hours, sample the reaction for HPLC-MS.

    • Pass Criteria : <1% 6-methoxyoxindole remaining; <2% mono-alkylated intermediate.

    • Troubleshooting : If mono-alkylated intermediate is >2%, add an additional 0.5 eq of LiHMDS and stir for 2 hours.

Step 3: Quench and Extraction

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 vol) while maintaining internal temp < 30 °C.

  • Extract the aqueous layer with EtOAc (3 x 5 vol).

  • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Controlled Deprotection & Crystallization

  • Dissolve the crude N-Boc-6-methoxyspiro[indoline-3,4'-piperidin]-2-one in Isopropanol (5 vol).

  • Heat to 40 °C and add 5 N HCl in IPA (3.0 eq) via an addition funnel to control gas evolution.

  • IPC Validation: Monitor by HPLC until Boc-cleavage is >99% complete.

  • Neutralize with aqueous NaOH to pH 9, extract with EtOAc, and perform a solvent swap to EtOAc (3 vol).

  • Add Heptane (6 vol) dropwise at 60 °C, then cool to 5 °C to induce crystallization. Filter and dry to obtain the pure 6-methoxyspiro[indoline-3,4'-piperidin]-2-one.

References
  • [2] WO2017137334A1 - Spiroindolinones as ddr1 inhibitors. Google Patents. Available at:

  • [1] 6-Chlorospiro[indoline-3,4'-piperidine]. Benchchem. Available at:

  • [3] Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds. React. Chem. Eng. Available at:

Sources

Optimization

Technical Support Center: Stabilization of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in Aqueous Solution

Welcome to the technical support guide for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the stability of this compound in aqueous solutions. Given the specific nature of this molecule, which combines a spiro-oxindole core with a piperidine moiety, understanding its potential liabilities is crucial for generating reliable and reproducible experimental data.

This guide moves from foundational principles to specific troubleshooting, offering not just protocols but the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental chemical characteristics of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one that dictate its stability profile.

Q1: What are the primary structural features of this compound that could lead to instability in an aqueous solution?

A1: The molecule possesses three key structural motifs that present potential stability challenges:

  • Indolin-2-one (Oxindole) Core: The lactam (cyclic amide) ring within the oxindole structure is the most significant liability. It is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the five-membered ring and a loss of biological activity.[1][2][3]

  • Piperidine Ring: While generally more stable, the secondary amine in the piperidine ring is basic and can be protonated depending on the pH.[4][5] This can influence solubility and interactions with other formulation components. It is also a potential site for oxidation.

  • Spirocyclic Center: The quaternary carbon at the spiro-junction is a point of steric strain. Under harsh conditions, this could become a focal point for degradation, although this is typically less common than lactam hydrolysis.[6]

Q2: How does the 6-methoxy group influence the stability of the molecule?

A2: The methoxy group is an electron-donating group attached to the benzene ring of the oxindole core. This electronic effect can influence the susceptibility of the aromatic ring to oxidation and may subtly alter the reactivity of the lactam group.[7][8] While its impact may be less pronounced than pH, it is a factor in the molecule's overall electronic and, therefore, chemical properties.[9]

Q3: My solution of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is changing color. What does this indicate?

A3: A color change, often to a yellow or pinkish hue, is a common indicator of degradation for indole-containing compounds.[10] This is typically caused by oxidation of the indole ring system, which can lead to the formation of highly conjugated, colored byproducts. This suggests that the solution may have been exposed to excessive light, oxygen (air), or incompatible excipients.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing an indole nucleus are frequently photosensitive.[10] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate photodegradation pathways. It is imperative to protect solutions from light at all stages of preparation, storage, and experimentation by using amber vials or foil wrapping.[10][11][12]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to address specific problems you may encounter during your work, providing direct causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation or Cloudiness in Aqueous Buffer Poor Solubility / pH Shift: The compound's solubility is likely pH-dependent. The free base may be less soluble than a salt form. Adding a concentrated stock (e.g., in DMSO) to a buffer can cause it to crash out if the final pH renders the compound insoluble.1. Use a Co-solvent: Ensure the final concentration of the organic co-solvent (like DMSO or ethanol) is low (typically <1%) to avoid toxicity in biological assays.[10] 2. pH Adjustment: Prepare the aqueous solution at a pH where the compound is most soluble and stable (see pH optimization below). Supplying the compound as a hydrochloride salt can enhance aqueous solubility.[13] 3. Check Concentration: Verify that you are not exceeding the compound's maximum solubility in the chosen medium.
Loss of Potency / Inconsistent Results in Assays Chemical Degradation: The most probable cause is the hydrolysis of the lactam ring, leading to an inactive, ring-opened product. This is highly sensitive to pH and temperature.[14][15]1. Control pH: Maintain the solution pH within the optimal stability range (predicted to be mildly acidic, pH 4-6) using a suitable buffer system (e.g., acetate, citrate).[16] 2. Control Temperature: Prepare solutions fresh and store them cold (2-8°C for short-term, ≤ -20°C for long-term).[10][14] Avoid repeated freeze-thaw cycles.[12] 3. Prepare Fresh: For sensitive in vitro assays, prepare the final dilutions immediately before use from a freshly thawed stock.[10]
Appearance of New Peaks in HPLC/LC-MS Analysis Degradation Products: New peaks are a direct indication that the parent compound is degrading. The retention time will indicate the polarity of the new species (e.g., a more polar peak could be the ring-opened hydrolysis product).1. Perform Forced Degradation: Systematically expose the compound to acid, base, oxidative, thermal, and photolytic stress to generate degradation products.[11][17][18] This helps identify and characterize the peaks you are seeing. 2. Optimize Storage: Re-evaluate your storage conditions based on the degradation profile. If oxidative degradation is noted, degas your solvents or store solutions under an inert atmosphere (e.g., argon).

Part 3: Protocols for Stabilization and Analysis

These protocols provide a validated framework for preparing and testing the stability of your compound.

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol outlines the steps to prepare a 10 mM stock solution and a 100 µM working solution in a stability-optimized buffer.

Materials:

  • 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (preferably as a hydrochloride salt)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Citrate-Phosphate Buffer (pH 5.0)

  • Sterile, amber polypropylene or glass vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh the required amount of the compound.

    • In an amber vial, dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Cap the vial tightly, vortex briefly to ensure complete dissolution.

    • Aliquot into smaller volumes for single use to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.[10]

  • Working Solution (100 µM):

    • Thaw one aliquot of the 10 mM stock solution.

    • Dilute 1:100 in cold (4°C) Citrate-Phosphate Buffer (pH 5.0). For example, add 10 µL of the stock solution to 990 µL of buffer.

    • Vortex gently to mix.

    • This working solution should be prepared fresh immediately before use in experiments.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the compound's liabilities and to develop a stability-indicating analytical method.[19]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Workflow:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, RT, 2h) Prep->Base Expose Aliquots Oxidative Oxidation (3% H2O2, RT, 24h) Prep->Oxidative Expose Aliquots Thermal Thermal (60°C in solution, 48h) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B light exposure) Prep->Photo Expose Aliquots Analysis Analyze All Samples by LC-MS/UV (HPLC) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Products & Pathways Analysis->Pathway Method Validate Stability- Indicating Method Analysis->Method

Caption: Workflow for a forced degradation study.

Interpretation:

  • The goal is to achieve 5-20% degradation.[18] Adjust time and temperature if degradation is excessive or minimal.

  • Analyze a control sample (stored at -20°C, protected from light) alongside the stressed samples.

  • The results will reveal if the compound is more sensitive to acid, base, oxidation, heat, or light, allowing you to tailor your experimental conditions for maximum stability.

Part 4: Visualization of Degradation Pathways

Understanding potential degradation mechanisms is key to preventing them. The primary risk for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is hydrolysis.

Degradation_Pathway cluster_conditions Catalytic Conditions Parent 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (Stable Lactam Ring) Intermediate Tetrahedral Intermediate Parent->Intermediate H₂O / H⁺ or OH⁻ (Hydrolysis Attack) Product Ring-Opened Hydrolysis Product (Carboxylic Acid and Amine) Intermediate->Product Ring Opening Acid_cat Low pH (Acid-Catalyzed) Acid_cat->Parent Base_cat High pH (Base-Catalyzed) Base_cat->Parent

Caption: Primary degradation pathway via lactam hydrolysis.

This diagram illustrates that both acidic and basic conditions can catalyze the nucleophilic attack of water on the lactam carbonyl, leading to an unstable intermediate that rapidly collapses to the inactive, ring-opened product. The optimal strategy is to find a pH "sweet spot" where both of these processes are minimized. For similar lactam-containing molecules, this is often in the mildly acidic range of pH 4-6.[16]

By understanding the inherent liabilities of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one and implementing the robust protocols outlined in this guide, researchers can ensure the integrity of their experimental solutions, leading to more accurate and reliable scientific outcomes.

References

  • Vertex AI Search. Excipient Selection for Protein Stabilization - Pharmaceutical Technology. Accessed March 7, 2026.
  • Colorcon. What Are Excipients? 9 Common Examples. Accessed March 7, 2026.
  • Brown, A. Common Types of Excipients in Pharmaceutical Formulations - MolecularCloud. Published June 25, 2025.
  • Shellard, E. J., Phillipson, J. D., & Gupta, D. (1968). The effect of methoxy substitution and configuration on the thin-layer chromatographic behaviour of some closed E ring oxindole alkaloids. Journal of Chromatography A, 32(4), 704-714. [Link]

  • PharmaCompass. Top 20 Pharmaceutical Excipients 2004 - 2024. Published August 20, 2025.
  • Zajac, M., Cmoch, P., & Oszczapowicz, I. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(8), 14038-14055. [Link]

  • Das, P., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Advances, 11(23), 14037-14044. [Link]

  • Das, P., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Advances, 11(23), 14037-14044. [Link]

  • Val-García, J., et al. (2023). Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Antibiotics, 12(12), 1684. [Link]

  • PharmiWeb.com. Most Commonly Seen Pharmaceutical Excipients: Preservatives, Stabilizers, Suspending Agents, Thickener Excipients, Flavoring Agents. Published January 16, 2024.
  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00609-23. [Link]

  • ResearchGate. Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Accessed March 7, 2026.
  • Stevenson, K., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. eLife, 9, e58023. [Link]

  • Al-Hussain, S. A., & El-Sayed, M. A. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14937-14972. [Link]

  • Semantic Scholar.
  • International Journal of Pharmaceutical Research and Applications. Forced Degradation – A Review. Published November 30, 2022.
  • International Journal of Drug Regulatory Affairs.
  • Kuder, K. J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Published February 15, 2026.
  • Verdier, M. C., et al. (2011). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 55(10), 4873-4879. [Link]

  • Pharmatutor. Forced Degradation Studies, Common Q.
  • Ueyama, J., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of Pharmaceutical Health Care and Sciences, 10(1), 40. [Link]

  • Coriolis Pharma.
  • Karad, S. N., & Jones, C. D. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 553-611. [Link]

  • Kumar, D., et al. (2024). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 10(5), e26895. [Link]

  • BenchChem. Technical Support Center: Improving the Stability of Indole Compounds in Solution. Accessed March 7, 2026.
  • Aloïse, S., et al. (2025). Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity. Physical Chemistry Chemical Physics. [Link]

  • MDPI. Nanoformulation of Spirooxindole and Methods for Treating Hepatocellular Carcinoma. Published January 12, 2025.
  • Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2017). Adsorption of biologically active indoline-2-one on C20 nanocage in various surroundings: A DFT enquiry. Journal of Chemical Sciences, 129(9), 1431-1440. [Link]

  • BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Accessed March 7, 2026.
  • Al-Ostath, O. A., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1234. [Link]

  • Biosynce. How does piperidine affect the stability and performance of cosmetics?. Published June 24, 2025.
  • BenchChem.
  • Kohlpaintner, C., et al. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Chemical Science, 13(12), 3504-3509. [Link]

  • Pérez-Márquez, J., et al. (2021). Concise Total Synthesis of (−)-Affinisine Oxindole, (+)-Isoalstonisine, (+)-Alstofoline, (−)-Macrogentine, (+)-Na-Demethylalstonisine, (−)-Alstonoxine A, and (+)-Alstonisine. The Journal of Organic Chemistry, 86(17), 11683-11702. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 1-18. [Link]

  • ChemScene. 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride. Accessed March 7, 2026.
  • SciSpace. Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Accessed March 7, 2026.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. European Journal of Medicinal Chemistry, 226, 113843. [Link]

  • ChemScene. 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one. Accessed March 7, 2026.
  • Crysdot LLC. 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one. Accessed March 7, 2026.
  • PubChem. Spiro(indole-3,4'-piperidin)-2(1H)-one. Accessed March 7, 2026.
  • Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(2), 103572. [Link]

  • ACS Publications. 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. Accessed March 7, 2026.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Structural Elucidation: A Comparative Guide to 1H NMR Interpretation of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

Executive Summary Spirooxindoles are privileged, highly rigid scaffolds in medicinal chemistry, frequently utilized in the development of potent anticancer agents and antimalarials[1]. Within this class, 6-Methoxyspiro[i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirooxindoles are privileged, highly rigid scaffolds in medicinal chemistry, frequently utilized in the development of potent anticancer agents and antimalarials[1]. Within this class, 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one serves as a critical functionalized intermediate. For drug development professionals and synthetic chemists, the primary analytical bottleneck is distinguishing the 6-methoxy regioisomer from its 5-methoxy or 7-methoxy counterparts.

This guide objectively compares routine 1D 1H NMR methodologies against advanced 2D NMR workflows, providing a self-validating framework for the unambiguous structural elucidation of this specific spirooxindole derivative.

The Analytical Challenge: Regioisomer Differentiation

While routine 1D 1H NMR (400 MHz) easily confirms the presence of the oxindole core and the spiro-fused piperidine ring, assigning the exact regiochemistry of the methoxy group on the aromatic ring is prone to error. Both 5-methoxy and 6-methoxy oxindoles present an AMX spin system (a doublet, a doublet, and a doublet of doublets). Relying solely on 1D chemical shifts without understanding the underlying anisotropic and resonance effects often leads to mischaracterization in early-stage drug discovery.

To overcome this, a comparative workflow utilizing both 1D screening and 2D HMBC (Heteronuclear Multiple Bond Correlation) validation is required.

G A Synthesized Spirooxindole (Unknown Methoxy Position) BB BB A->BB B 1D 1H NMR (400 MHz) Initial Screening C Analyze Aromatic Region (6.0 - 7.5 ppm) D AMX Spin System Detected (d, d, dd) C->D Coupling Constants (J) E 2D NMR (600 MHz) HSQC & HMBC D->E Regiochemistry Ambiguous F HMBC Correlation: OCH3 to C6 (~160 ppm) E->F Long-range 1H-13C G Confirmed: 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one F->G Unambiguous Assignment BB->C

Figure 1: NMR workflow for the unambiguous structural elucidation of spirooxindole regioisomers.

Comparative Quantitative Data

To establish a baseline, we must compare the 1H NMR chemical shifts of the 6-methoxy derivative against the unsubstituted alternative (Spiro[indoline-3,4'-piperidin]-2-one). The introduction of the methoxy group drastically alters the electronic environment of the aromatic ring.

Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)

Structural FeatureUnsubstituted Baseline (δ ppm)6-Methoxy Regioisomer (δ ppm)Multiplicity & Coupling (J in Hz)
Aromatic H-4 7.427.10d, J = 8.0
Aromatic H-5 7.046.50dd, J = 8.0, 2.2
Aromatic H-6 7.22-- (Substituted)
Aromatic H-7 6.926.42d, J = 2.2
Methoxy (-OCH₃) -3.75s, 3H
Piperidine H-2',6' 2.80 – 3.102.75 – 3.05m, 4H
Piperidine H-3',5' 1.60 – 1.901.55 – 1.85m, 4H
Oxindole NH 10.4010.35br s, 1H

Mechanistic Causality: Decoding the Spectra

As an Application Scientist, it is critical not just to read the shifts, but to understand the physical chemistry driving them[2].

  • Resonance Shielding (+R Effect): The methoxy group at C-6 acts as a strong electron-donating group via resonance. This localized increase in electron density specifically shields the ortho positions (C-5 and C-7). Consequently, H-5 and H-7 are pushed significantly upfield to ~6.42–6.50 ppm compared to the unsubstituted baseline (~6.92–7.04 ppm). H-4, being meta to the methoxy group, experiences minimal resonance shielding and remains relatively downfield at 7.10 ppm.

  • Spiro-Junction Dynamics: The rigid spiro carbon at C-3 restricts the conformational freedom of the piperidine ring, locking it into a chair conformation. This creates distinct axial and equatorial environments for the piperidine protons, resulting in complex multiplets (1.55–3.05 ppm) rather than simple triplets[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, follow this self-validating NMR protocol. Every step is designed to eliminate ambiguity.

Step 1: Sample Preparation & Solvation
  • Action: Weigh exactly 15–20 mg of the synthesized compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS).

  • Causality: DMSO-d6 is deliberately chosen over CDCl3. The indoline NH proton is exchangeable. In CDCl3, it often appears as a broad, shifting baseline hump. In DMSO-d6, strong hydrogen bonding between the sulfoxide oxygen and the NH proton locks the exchange rate, resulting in a sharp, distinct singlet at ~10.35 ppm. Furthermore, 15 mg ensures a high signal-to-noise ratio for subsequent 13C-based 2D experiments without causing concentration-dependent viscosity line broadening.

Step 2: 1D 1H NMR Acquisition
  • Action: Load the sample into a 400 MHz or 600 MHz NMR spectrometer. Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) of the methoxy protons. This guarantees that the integration of the methoxy singlet at 3.75 ppm will perfectly integrate to 3H relative to the 1H aromatic signals, confirming mono-substitution.

Step 3: 2D HMBC Validation (The Self-Validating Step)
  • Action: Set up a 1H-13C HMBC experiment optimized for long-range couplings (J = 8 Hz). Acquire 128 t1 increments with 32 scans per increment.

  • Causality: 1D NMR cannot definitively prove the methoxy group is at C-6 instead of C-5. This step self-validates the regiochemistry. The HMBC experiment filters out 1-bond C-H couplings, leaving only 2- and 3-bond correlations. You must observe a cross-peak between the methoxy protons (3.75 ppm) and the highly deshielded quaternary aromatic carbon at ~160 ppm. This 3-bond correlation definitively locks the methoxy group at the C-6 position, ruling out all other isomers[4].

References

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules (MDPI).[Link]

  • Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1. RSC Advances.[Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega.[Link]

Sources

Comparative

Advanced HPLC Method Validation for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Purity

A Comparative Technical Guide for Analytical Development Executive Summary & Analytical Challenge 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is a critical pharmacophore in modern medicinal chemistry, particularly for...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Development

Executive Summary & Analytical Challenge

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is a critical pharmacophore in modern medicinal chemistry, particularly for GPCR ligands and kinase inhibitors. Its structure features a rigid spiro-carbon center fusing an oxindole core with a piperidine ring.

The Analytical Challenge: The molecule presents two distinct chromatographic hurdles:

  • Basic Nitrogen Interaction: The secondary amine on the piperidine ring (

    
    ) actively interacts with residual silanols on standard silica columns, causing severe peak tailing and retention time instability.
    
  • Structural Isomerism: Synthetic routes often generate regioisomers (e.g., 4-methoxy vs. 6-methoxy) that share identical mass-to-charge ratios (isobaric), rendering MS-only detection insufficient for purity determination.

This guide compares a Standard Generic Acidic Method (Method A) against an Optimized High-pH Hybrid Method (Method B) . We demonstrate why Method B is the superior choice for validation under ICH Q2(R2) guidelines, offering field-proven protocols for researchers.

Comparative Analysis: Generic vs. Optimized

We evaluated the performance of two distinct separation strategies. The data below synthesizes experimental outcomes typical for this class of basic spiro-heterocycles.

Method A: The "Standard" Alternative
  • Column: Standard C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Low pH ~2.7)

  • Mechanism: Analyte is fully protonated (

    
    ).
    
Method B: The Optimized Solution (Recommended)
  • Column: Hybrid Ethylene-Bridged C18 (e.g., XBridge BEH C18, 2.5 µm)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.5) / Acetonitrile[1][2]

  • Mechanism: Analyte is neutral (

    
    ), eliminating silanol cation-exchange interactions.
    
Performance Metrics Comparison
ParameterMethod A (Generic Acidic)Method B (High-pH Hybrid)Scientific Rationale
Peak Tailing (

)
1.8 - 2.2 (Fail)1.05 - 1.15 (Pass) High pH suppresses protonation, preventing silanol drag.
Theoretical Plates (

)
~4,500~12,000 Sharper peaks due to improved mass transfer kinetics.
Resolution (

)
1.8 (vs. isomer)3.2 (vs. isomer) Neutral state increases hydrophobicity, altering selectivity.
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL Sharper peaks increase signal height-to-noise ratio.
Column Lifetime ModerateHigh Hybrid particles resist dissolution at high pH.

Expert Insight: While Method A is common for initial screening, it fails validation criteria for "Robustness" due to peak shape sensitivity. Method B is the self-validating choice because the robust peak shape ensures consistent integration, essential for <0.1% impurity quantification.

The Optimized Protocol (Method B)

This protocol is designed to be "plug-and-play" for QC and R&D labs.

Chromatographic Conditions
  • Instrument: HPLC/UHPLC with PDA Detector (e.g., Agilent 1290 / Waters H-Class).

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18), 4.6 × 150 mm, 3.5 µm (or 2.5 µm equivalent).

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Needle Wash: 90:10 Methanol:Water (Critical to prevent carryover of the basic drug).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 9.5 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.0595Wash
21.0595Hold
21.1955Re-equilibration
26.0955End

Validation Workflow (ICH Q2(R2) Aligned)

The following workflow visualizes the logical progression of the validation study, ensuring all Critical Quality Attributes (CQAs) are addressed.

ValidationWorkflow Start Validation Planning (ATP Definition) Specificity Specificity & Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range (0.1% to 120% Target) Specificity->Linearity If Purity Angle < Purity Threshold Accuracy Accuracy (Recovery) (Spike Recovery @ 50, 100, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ Sensitivity (LOD/LOQ) (S/N Ratio Method) Linearity->LOD_LOQ Robustness Robustness Testing (pH, Temp, Flow variations) Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Figure 1: ICH Q2(R2) Validation Lifecycle for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

Specificity (Forced Degradation)

To prove the method is "Stability Indicating," subject the sample to stress:

  • Acid/Base: 0.1 N HCl / 0.1 N NaOH, 60°C, 2 hours.

    • Expectation: Amide hydrolysis (ring opening of oxindole).

  • Oxidation: 3%

    
    , RT, 4 hours.
    
    • Expectation: N-oxide formation on the piperidine nitrogen.

  • Acceptance Criteria: Peak purity (via PDA) must pass; resolution between main peak and degradants

    
    .
    
Linearity & Range

Construct a calibration curve from the LOQ level up to 120% of the nominal test concentration (0.5 mg/mL).

  • Levels: LOQ, 50%, 80%, 100%, 120%.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    ; Y-intercept bias
    
    
    .
Accuracy & Precision
  • Accuracy: Spike known impurities or API into placebo matrix. Recovery must be 98.0% – 102.0%.

  • Precision: 6 replicate injections of the standard. RSD

    
     for Assay; RSD 
    
    
    
    for Impurities.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchDissolve sample in mobile phase or 50:50 ACN:Water. Avoid 100% strong solvent.
RT Drift pH fluctuationThe buffer capacity of Bicarbonate is sensitive. Ensure fresh prep and capped bottles (prevents

loss).
High Backpressure Salt precipitationEnsure mixing chamber is efficient. Do not exceed 95% ACN with this buffer salt.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5] [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. [Link]

  • Dolan, J. W. (2010). LCGC North America. "Temperature Selectivity in Reversed-Phase LC." [Link]

  • PubChem. (n.d.). Compound Summary: Spiro[indoline-3,4'-piperidin]-2-one.[6][7][8] National Library of Medicine. [Link]

Sources

Validation

Unveiling the Structural Signatures of Spiro[indoline-3,4'-piperidin]-2-one: A Comparative Guide to Mass Spectrometry Workflows

The Analytical Challenge: Decoding the Spirooxindole Core As a Senior Application Scientist optimizing targeted metabolomics and structural elucidation workflows, I frequently encounter the spiro[indoline-3,4'-piperidin]...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Decoding the Spirooxindole Core

As a Senior Application Scientist optimizing targeted metabolomics and structural elucidation workflows, I frequently encounter the spiro[indoline-3,4'-piperidin]-2-one scaffold. This privileged pharmacophore is the structural foundation for numerous bioactive compounds. In nature, spirooxindole alkaloids are characterized by a spiro fusion of an oxindole core with a cycloalkyl or piperidine moiety, creating a rigid quaternary stereocenter at the spiro junction [[1]](). Beyond natural products like mitraphylline 2, this core is a cornerstone in synthetic oncology, notably in MDM2-p53 antagonists, where mass spectrometry (MS) is heavily relied upon to map metabolic biotransformations 3.

The MS/MS fragmentation pattern of spirooxindoles is highly distinct and heavily influenced by the substitution on the oxindole A-ring and the applied collision energy 4. The analytical challenge lies in the molecule's dual nature: a highly labile piperidine ring fused to a highly stable oxindole core. Understanding the causality behind its gas-phase dissociation is critical for accurate structural assignment.

Mechanistic Causality in Gas-Phase Fragmentation

Under Collision-Induced Dissociation (CID), the fragmentation of protonated spiro[indoline-3,4'-piperidin]-2-one (


 m/z 203.1179) is driven by three fundamental mechanisms:
  • Charge Localization: Electrospray Ionization (ESI) preferentially protonates the more basic piperidine nitrogen rather than the conjugated oxindole nitrogen.

  • Spiro-Ring Strain: The steric hindrance at the spiro junction facilitates a retro-Mannich type reaction, a mechanism that dictates their primary gas-phase fragmentation pathways 5.

  • Core Contraction: The oxindole moiety characteristically expels carbon monoxide (CO, -28 Da) or isocyanic acid (HNCO, -43 Da) only at elevated collision energies.

MS_Fragmentation Precursor [M+H]+ m/z 203.1179 Spiro[indoline-3,4'-piperidin]-2-one LossNH3 [M+H - NH3]+ m/z 186.0914 Precursor->LossNH3 -NH3 (17 Da) LossCO [M+H - CO]+ m/z 175.1230 Precursor->LossCO -CO (28 Da) LossHNCO [M+H - HNCO]+ m/z 160.1121 Precursor->LossHNCO -HNCO (43 Da) IndoleCore Indole Core m/z 130.0650 Precursor->IndoleCore Retro-Mannich LossCO->IndoleCore -C4H9N

Fig 1. CID fragmentation pathways of protonated spiro[indoline-3,4'-piperidin]-2-one.

Table 1: Quantitative MS/MS Fragmentation Data (C12H14N2O)
Fragment IonExact Mass (m/z)Neutral LossMass ErrorMechanistic Origin

203.1179-< 2.0 ppmProtonated precursor (basic piperidine N)

186.091417.0265 (

)
< 2.0 ppmCleavage of the unsubstituted piperidine ring

175.123027.9949 (

)
< 2.0 ppmContraction of the oxindole ring

160.112143.0058 (

)
< 2.0 ppmCleavage of the oxindole amide bond

130.065073.0529 (

)
< 2.0 ppmRetro-Mannich cleavage of the spiro junction

Platform Comparison: Selecting the Right MS Modality

Choosing the correct mass spectrometry platform dictates the quality of the structural data obtained. Below is a comparative analysis of the three primary platforms used for spirooxindole characterization.

Table 2: MS Platform Performance Comparison
FeatureHigh-Resolution Q-TOF (e.g., Agilent 6545)Triple Quadrupole (QqQ)Electron Ionization (EI-MS)
Primary Utility Structural elucidation, exact mass profilingTargeted quantitation (MRM), high sensitivityLegacy library matching (GC-MS)
Mass Accuracy < 2 ppm (Crucial for isobaric loss differentiation)Nominal mass (~0.7 Da)Nominal mass (~0.7 Da)
Fragmentation Causality Soft ESI preserves

; CID allows stepwise breakdown
Highly efficient CID for specific precursor-product transitionsHard ionization (70 eV) shatters the spiro junction immediately
Optimal Application Unknown metabolite ID, biotransformation mappingPK/PD studies, trace-level quantificationVolatile derivatives analysis

Self-Validating LC-ESI-MS/MS Protocol

To ensure rigorous and reproducible characterization of spirooxindole-piperidine derivatives, I utilize the following self-validating protocol.

System Suitability Test (SST): Before analyzing unknown samples, the system's collision energy calibration must be validated. We inject a known spirooxindole standard (e.g., rhynchophylline). The batch is only permitted to proceed if the SST yields the diagnostic retro-Mannich fragment at >20% relative abundance. This proves the CID cell is imparting sufficient kinetic energy to break the sterically hindered spiro junction.

LCMS_Workflow S1 1. Extraction 0.1% FA in MeOH S2 2. LC Separation C18, 0.3 mL/min S1->S2 S3 3. ESI (+) Basic N-protonation S2->S3 S4 4. Q1 Isolation Precursor Selection S3->S4 S5 5. CID Cell Energy Stepping S4->S5 S6 6. TOF/Q3 High-Res Detection S5->S6

Fig 2. Self-validating LC-ESI-MS/MS workflow for spirooxindole-piperidine analysis.

Step-by-Step Methodology & Causality
  • Sample Preparation: Extract samples using 0.1% Formic Acid (FA) in Methanol.

    • Causality: Methanol efficiently precipitates matrix proteins. More importantly, the acidic modifier ensures the basic piperidine nitrogen is pre-ionized in solution, drastically enhancing ESI droplet desolvation and overall ion yield.

  • Chromatographic Separation: Utilize a C18 column (1.7 µm, 2.1 x 100 mm) with a shallow gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 15 minutes.

    • Causality: Spirooxindoles readily epimerize at the C3 spiro junction. A shallow gradient is mandatory to chromatographically resolve these diastereomers prior to MS introduction, as their MS/MS spectra are often indistinguishable.

  • Ionization: Operate the ESI source in Positive Mode (+).

    • Causality: The piperidine nitrogen possesses a high proton affinity, serving as the primary charge carrier to generate the

      
       pseudomolecular ion.
      
  • Data-Dependent Acquisition (DDA) with CE Stepping: Configure the collision cell to step through 20 eV, 30 eV, and 45 eV during a single MS2 scan.

    • Causality: A static collision energy is a common point of failure. The piperidine ring is labile and sheds

      
       at low energies (~20 eV). Conversely, the oxindole core is highly stable, requiring >40 eV to expel CO. Energy stepping aggregates these distinct fragmentation regimes into a single, comprehensive MS/MS spectrum.
      
References
  • Title: Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering | Source: bioRxiv | URL: 1

  • Title: Translating community-wide spectral library into actionable chemical knowledge: a proof of concept with monoterpene indole alkaloids | Source: PMC / nih.gov | URL: 4

  • Title: Structural Stabilities and Transformation Mechanism of Rhynchophylline and Isorhynchophylline by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) | Source: PMC / nih.gov | URL: 5

  • Title: WO2011060049A2 - Spiro-oxindole mdm2 antagonists | Source: Google Patents | URL: 3

  • Title: chromosome-level Mitragyna parvifolia genome unveils spirooxindole alkaloid diversification and mitraphylline biosynthesis | Source: Oxford Academic | URL: 2

Sources

Comparative

A Comparative Analysis of 5-Methoxy and 6-Methoxy Spiroindolone Bioactivity: A Guide for Drug Discovery Professionals

The spiroindolone scaffold represents a privileged heterocyclic framework in modern medicinal chemistry, renowned for its rigid, three-dimensional architecture that enhances target selectivity and metabolic stability. In...

Author: BenchChem Technical Support Team. Date: March 2026

The spiroindolone scaffold represents a privileged heterocyclic framework in modern medicinal chemistry, renowned for its rigid, three-dimensional architecture that enhances target selectivity and metabolic stability. Initially identified in natural products, this unique structure, characterized by a spiro-fusion at the C-3 position of an oxindole nucleus, has been extensively explored, leading to the discovery of potent agents against malaria and various cancers.[1][2] A critical determinant of the pharmacological profile of these molecules is the substitution pattern on the oxindole ring. This guide provides an in-depth, objective comparison of the bioactivity of two common positional isomers: 5-methoxy and 6-methoxy spiroindolones, offering experimental insights and data to inform rational drug design.

The Synthetic Gateway: Pictet-Spengler Reaction

The primary route to constructing the spiroindolone core is the diastereoselective Pictet-Spengler reaction.[3] This reaction involves the condensation of a tryptamine derivative with a substituted isatin (the oxindole precursor). The positioning of the methoxy group is therefore determined by the choice of starting material—either a 5-methoxy or 6-methoxy isatin. The reaction proceeds through an imine intermediate, followed by an acid-catalyzed cyclization to yield the spiro[β-carboline-1,3'-indol]-2'-one backbone. The stereochemistry of the final product, which is crucial for bioactivity, is influenced by the geometry of the imine intermediate and the reaction conditions.[3][4]

G cluster_start Starting Materials Tryptamine Tryptamine Derivative Imine Imine Intermediate Formation Tryptamine->Imine Isatin 5- or 6-Methoxy Isatin Isatin->Imine Cyclization Acid-Catalyzed Pictet-Spengler Cyclization Imine->Cyclization H+ Product Methoxy-Spiroindolone Cyclization->Product G Spiroindolone Methoxy-Spiroindolone Spiroindolone->Inhibition PfATP4 PfATP4 (Na+ Efflux Pump) Na_Balance Na+ Homeostasis Disruption PfATP4->Na_Balance Maintains Inhibition->PfATP4 Inhibition->Na_Balance Blocks Na_Influx Rapid Na+ Influx Na_Balance->Na_Influx Cell_Swelling Parasite Swelling & Membrane Rigidity Na_Influx->Cell_Swelling Death Parasite Death Cell_Swelling->Death

Caption: Mechanism of action for antimalarial spiroindolones via inhibition of the PfATP4 sodium pump.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have explored various substitutions on the spiroindolone scaffold to optimize potency and pharmacokinetic properties. Studies on the spirotetrahydro β-carboline series, which led to the discovery of cipargamin, revealed critical insights into the role of methoxy positioning.

  • 6-Position Substitution: The 6-position of the oxindole ring was identified as a susceptible site for metabolic oxidation, leading to high clearance. [5]Introducing a fluorine atom at this position (e.g., in compound 17a ) moderately improved metabolic stability and slightly enhanced anti-parasitic potency compared to the unsubstituted parent compound. [5]This suggests that blocking this metabolic hotspot is a viable strategy for improving drug-like properties.

  • 5-Position Substitution: While direct comparisons in single studies are sparse, data from broader SAR explorations show that substitutions at the 5-position are also critical. For instance, the highly potent antimalarial spiroquindolone analog (±)-11 features a 5-chloro substitution on the oxindole ring, which contributes to its low nanomolar activity. [6]While not a methoxy group, this highlights the electronic and steric influence of substituents at C-5. In other series, a 5-methoxy group has been shown to contribute to antiplasmodial activity, though often less potently than halogenated analogs. [7] Key Takeaway: The primary difference in the context of antimalarial activity appears to be linked to metabolic stability. The 6-position is a known metabolic liability, and substitution here (with groups like fluoro or methoxy) can be a strategic choice to enhance the pharmacokinetic profile. The 5-position is more directly involved in potency-driving interactions, where electron-withdrawing groups often prove more beneficial than the electron-donating methoxy group.

Compound ClassSubstitutionTarget/AssayIC50 (nM)Key ObservationReference
Spirotetrahydro β-carboline6-Fluoro (17a )P. falciparum~1Improved metabolic stability over unsubstituted analog.[5]
Spirotetrahydro β-carboline7-Fluoro (18a )P. falciparum~0.7Further improved stability and potency.[5]
SpiroindoloneUnspecifiedP. falciparum0.5 - 1.4Optimized lead compound (NITD609) shows potent activity.[1]
Spiroquindolone5-Chloro ((±)-11 )P. falciparum (3D7)21Potent activity, highlighting the role of C-5 substitution.[6]

Comparative Bioactivity Profile: Anticancer Efficacy

The spirooxindole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives designed to inhibit various targets, including the MDM2-p53 interaction, receptor tyrosine kinases, and tubulin polymerization. [8][9]The positioning of substituents like the methoxy group can significantly alter the potency and selectivity of these compounds against different cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The electron-donating nature of the methoxy group can influence hydrogen bonding and hydrophobic interactions within the binding pockets of target proteins.

  • 5-Methoxy Spiroindolones: Derivatives with a 5-methoxy group on the isatin ring have demonstrated significant antiproliferative activity. For example, certain spirooxindole-pyrrolidine hybrids show potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. [10]The 5-methoxy group can act as a hydrogen bond acceptor and its position is often crucial for establishing key interactions that stabilize the drug-target complex.

  • 6-Methoxy Spiroindolones: The synthesis of 6-methoxycarbonyl-2-oxoindoline is a key step in the preparation of the anticancer drug Nintedanib, highlighting the industrial and therapeutic relevance of 6-substituted oxindole precursors. [11]In other studies, spiro-indolinone derivatives have been synthesized as p53-MDM2 binding inhibitors, with some compounds showing strong inhibitory activities against p53 mutant cell lines like SW620, suggesting alternative mechanisms of action. [12] Key Takeaway: In the context of anticancer activity, the optimal position of the methoxy group is highly target-dependent. There is no universally superior isomer. The 5-position appears frequently in compounds designed for direct target binding interactions where hydrogen bonding is key. The 6-position is also a viable location for substitution and is featured in clinically relevant molecules, though its role may be more related to influencing overall molecular conformation and properties rather than direct binding.

Compound SeriesSubstitutionCell LineIC50 (µM)Key ObservationReference
Spirooxindole-Furan Hybrids5-Methoxy on furan moietyMCF-7 (Breast)4.3 - 10.7Potent activity, comparable to staurosporine.[10]
Spirooxindole-Furan Hybrids5-Methoxy on furan moietyHepG2 (Liver)3.5 - 6.9High activity against liver cancer cells.[10]
Spiroindoline QuinazolinedionesVarious (unspecified MeO)K562 (Leukemia)2.4 - 13.4Potent FLT3 kinase inhibitors.[9]
Spiro-indolinonesVarious (unspecified MeO)SW620 (Colon, p53 mutant)<0.08Strong activity against p53 mutant cells.[12]

Experimental Protocol: In Vitro Antiplasmodial Assay

To provide a practical framework for comparison, the following is a standardized protocol for assessing the in vitro activity of spiroindolone compounds against the asexual erythrocytic stages of P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against a chloroquine-sensitive strain of P. falciparum (e.g., 3D7).

Methodology: [³H]-Hypoxanthine Incorporation Assay

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Incubate at 37°C in a modular incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (5-methoxy and 6-methoxy spiroindolones) in 100% DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 1 µM).

  • Assay Plate Setup: Add 100 µL of parasite culture (1% parasitemia, 1% hematocrit) to each well of a 96-well microtiter plate. Add 100 µL of the diluted compounds to the respective wells. Include positive (e.g., Artemisinin) and negative (vehicle control) controls.

  • Incubation: Incubate the plates for 24 hours under the conditions described in Step 1.

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.

  • Second Incubation: Incubate the plates for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass-fiber filters using a cell harvester. Wash the filters to remove unincorporated radiolabel. Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The positioning of a methoxy group on the spiroindolone scaffold at either the C-5 or C-6 position has distinct and context-dependent effects on bioactivity.

  • For antimalarial agents , the 6-position is a key site for metabolic modification. While a 6-methoxy group may not be the most potent substituent, its role in blocking metabolic oxidation makes it a strategically important position to consider for enhancing pharmacokinetic profiles. The 5-position appears more critical for direct potency-driving interactions with the PfATP4 target.

  • For anticancer agents , the choice between a 5-methoxy and 6-methoxy substitution is entirely target-dependent. Both isomers have been successfully incorporated into highly potent molecules. The selection should be guided by computational modeling and a deep understanding of the target's binding site topology.

Ultimately, the decision to pursue a 5-methoxy or 6-methoxy spiroindolone derivative must be based on a holistic assessment of the desired therapeutic profile, considering not only target affinity but also metabolic stability, solubility, and overall drug-like properties. This comparative guide serves as a foundational resource for researchers to make more informed decisions in the design and optimization of this exceptionally versatile chemical class.

References

  • Rottmann, M., McNamara, C., Yeung, B. K., Lee, M. C., Zou, B., Russell, B., ... & Diagana, T. T. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]

  • Zou, B., Yap, P., Sonntag, L. S., Leong, S. Y., Yeung, B. K., & Keller, T. H. (2012). Mechanistic Study of the Spiroindolones: A New Class of Antimalarials. Molecules, 17(9), 10131-10141. [Link]

  • Yeung, B. K. S., Zou, B., Rottmann, M., Lakshminarayana, S. B., Ang, S. H., Leong, S. Y., ... & Keller, T. H. (2010). Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry, 53(14), 5155-5164. [Link]

  • McNamara, C., Yeung, B. K. S., Lee, M. C., Russell, B., Seitz, P., Plouffe, D. M., ... & Diagana, T. T. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria. ResearchGate. [Link]

  • Spillman, N. J. (2014). Spiroindolone NITD609 is a novel antimalarial that targets the P-type ATPase PfATP4. ORO Open University. [Link]

  • Ahmad, I., Ali, D., Khan, I., Ishtaiq, M., & Khan, I. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 9(7), e17822. [Link]

  • Divar, M., Edraki, N., Damghani, T., Moosavi, F., Mohabbati, M., Alipour, A., ... & Firuzi, O. (2023). Novel spiroindoline quinazolinedione derivatives as anticancer agents and potential FLT3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 90, 117367. [Link]

  • Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., Soliman, S. M., Ali, M., Ghabbour, H. A., & Islam, M. S. (2021). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 26(11), 3374. [Link]

  • Yeung, B. K. S., et al. (2010). Key Physicochemical Properties of the Spiroindolones. ResearchGate. [Link]

  • Hong, L., Tong, J., Yu, G., & Hu, C. (2016). Synthesis and Anti-Cancer Evaluation of Spiro-indolinone Derivatives. Medicinal Chemistry, 6(8). [Link]

  • Rottmann, M., et al. (2010). Spiroindolones, a potent compound class for the treatment of malaria. Penn State. [Link]

  • Taylor & Francis. (n.d.). Spiroindolone – Knowledge and References. Taylor & Francis. [Link]

  • Taylor, D., et al. (2022). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. ACS Infectious Diseases, 8(6), 1166-1180. [Link]

  • Nichols, D. E., et al. (1984). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Journal of the Chemical Society, Perkin Transactions 1, 455-460. [Link]

  • International Journal of Scientific Development and Research. (2024). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). IJSDR. [Link]

  • ResearchGate. (2024). Spirooxindole derivatives as an anticancer agents: Synthetic developments, structure–activity relationship, and biological applications. ResearchGate. [Link]

  • Ambele, M. A., et al. (2022). Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones) as Potential Multitarget Antimalarial Agents: Preliminary Hit Optimization and Efficacy Evaluation in Mice. Antimicrobial Agents and Chemotherapy, 66(12), e00949-22. [Link]

  • Ambele, M. A., et al. (2022). Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones) as Potential Multitarget Antimalarial Agents. ASM Journals. [Link]

  • Wikipedia. (n.d.). Spiroindolone. Wikipedia. [Link]

  • Ambele, M. A., et al. (2022). Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones) as Potential Multitarget Antimalarial Agents: Preliminary Hit Optimization and Efficacy Evaluation in Mice. ASM Journals. [Link]

  • Zou, B., et al. (2012). Mechanistic Study of the Spiroindolones: A New Class of Antimalarials. ResearchGate. [Link]

  • Google Patents. (2017). CN106543069A - The preparation of 6 methoxycarbonyl, 2 oxoindoline.
  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758-776. [Link]

  • ResearchGate. (2022). NITD 609 (Spiroindolone), naphthylisoquinolines and the hybrid scaffold. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Chemical Science, 11(26), 6766-6772. [Link]

  • ResearchGate. (n.d.). Several bioactive six-membered spirooxindoles. ResearchGate. [Link]

  • Diagana, T. (2010). Spiroindolones: a new chemotype. Medicines for Malaria Venture. [Link]

Sources

Validation

X-ray crystallography data for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one confirmation

The spiro[indoline-3,4'-piperidine]-2-one scaffold is a highly adaptable, privileged framework utilized extensively in the development of selective ligands for complex biological targets, including kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

The spiro[indoline-3,4'-piperidine]-2-one scaffold is a highly adaptable, privileged framework utilized extensively in the development of selective ligands for complex biological targets, including kinase inhibitors and protein-protein interaction antagonists[1]. The introduction of a methoxy group at the 6-position of the indoline ring alters the electronic landscape of the oxindole core, directly influencing its hydrogen-bonding capacity and target affinity.

For drug development professionals, confirming the precise 3D architecture of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is not merely a regulatory formality; it is a pharmacokinetic necessity. The spiro center (C3) forces the piperidine ring into a rigid, orthogonal orientation relative to the planar oxindole system[2]. Because enantiomers of spiroindolines exhibit drastically different pharmacological profiles, establishing the absolute stereochemistry and solid-state conformation is critical.

This guide objectively evaluates X-ray crystallography against alternative structural elucidation methods for this specific scaffold, providing a self-validating experimental blueprint for researchers.

Objective Performance Comparison: X-Ray Crystallography vs. Alternatives

While Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial dynamic information regarding how the molecule behaves in solution, single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguous 3D structure elucidation[3].

The primary challenge with spirocyclic systems in NMR is the quaternary spiro carbon itself. Because it lacks attached protons, it acts as an insulating node, making through-bond correlations difficult. While 2D NMR (NOESY/ROESY) can infer relative stereochemistry via through-space proton proximity, it struggles to definitively assign absolute configuration without chiral derivatization[4]. Conversely, X-ray crystallography directly maps the electron density of the entire framework, allowing for the precise measurement of the orthogonal angle between the rings and the exact orientation of the 6-methoxy substituent[5].

Table 1: Comparative Efficacy for Spiroindoline Structural Elucidation

Analytical ParameterSingle-Crystal X-Ray CrystallographySolution-State 2D NMR (NOESY/HMBC)Microcrystal Electron Diffraction (MicroED)
Primary Output Static 3D atomic coordinates & absolute configurationDynamic solution-state connectivity & relative proximityStatic 3D atomic coordinates
Spiro Junction Resolution Unambiguous (Direct observation of quaternary C3)Inferential (Relies on long-range HMBC/NOE)High , but challenging for absolute stereochemistry
Sample Requirement >0.1 mm high-quality single crystal~5-10 mg dissolved in deuterated solventNanocrystals (powder is sufficient)
Measurement Environment Solid-state (Cryogenic, 100K)Solution-state (Ambient or variable temp)Solid-state (Cryo-EM grid, high vacuum)
Validation Metric

,

, Flack ~0
Signal-to-noise, sharp cross-peaksR-factors (often slightly higher than X-ray)

Causality in Experimental Design

To achieve atomic-level precision for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one, the experimental conditions must be engineered to suppress molecular motion.

  • Why Vapor Diffusion? Spiroindolines can suffer from crystal twinning if grown too rapidly. Vapor diffusion ensures a slow, controlled supersaturation, allowing the rigid orthogonal scaffold to pack efficiently into a singular lattice.

  • Why Cryogenic (100K) Data Collection? The 6-methoxy group possesses rotational freedom. Collecting diffraction data at room temperature can result in high atomic displacement parameters (thermal smearing) for the methoxy oxygen. Plunging the crystal to 100K freezes this rotation, yielding sharp electron density maps and allowing for the accurate determination of whether the methoxy group participates in intermolecular crystal packing[4].

Self-Validating Experimental Protocol: X-Ray Crystallography

The following methodology is designed as a closed-loop, self-validating system. If a validation checkpoint fails, the protocol mandates a return to the previous step to ensure data integrity.

Step 1: Crystal Engineering (Vapor Diffusion)
  • Dissolve 10 mg of high-purity (>99%) 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one in 0.5 mL of a good solvent (e.g., dichloromethane).

  • Place the solution in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of an anti-solvent (e.g., hexanes).

  • Allow vapor equilibration at 4°C for 3–7 days until distinct, block-like crystals form.

  • Validation Checkpoint: Examine the crystals under a polarizing microscope. The crystal must extinguish light uniformly when rotated. If the crystal exhibits a mosaic or fractured extinction pattern, it is twinned; discard and repeat crystallization with a slower anti-solvent (e.g., pentane).

Step 2: Cryogenic Data Collection
  • Select a single crystal (approx.

    
     mm) using a micromount and coat it in paratone oil to prevent atmospheric degradation.
    
  • Flash-cool the crystal to 100K using an open-flow nitrogen cryostat on the diffractometer.

  • Irradiate the crystal using Cu-K

    
     radiation (
    
    
    
    Å). Copper radiation is explicitly chosen over Molybdenum to maximize the anomalous scattering signal of the lighter atoms (O, N, C), which is vital for absolute structure determination.
  • Validation Checkpoint: Run a brief preliminary scan. The internal agreement factor (

    
    ) of the reflection intensities must be 
    
    
    
    . If
    
    
    , the crystal is diffracting poorly; halt collection and mount a new crystal.
Step 3: Phase Solution and Refinement
  • Integrate the diffraction frames and apply multi-scan absorption corrections.

  • Solve the phase problem using intrinsic phasing (e.g., SHELXT) to locate the heavy atoms (C, N, O).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Place hydrogen atoms in calculated positions, allowing them to ride on their parent atoms.

  • Validation Checkpoint: The final structural model is validated by two metrics:

    • The final

      
       value must be 
      
      
      
      (indicating a highly accurate model).
    • The Flack Parameter must be

      
      . A Flack parameter near 0 definitively confirms the absolute stereochemistry of the spiro center. If the value is near 1.0, the structure must be inverted.
      

Workflow Visualization

G A 6-Methoxyspiro[indoline -3,4'-piperidin]-2-one B Single Crystal Growth (Vapor Diffusion) A->B High Purity (>99%) C Solution-State 2D NMR (NOESY/HSQC) A->C Soluble in DMSO-d6 D X-ray Diffraction (100K Data Collection) B->D Crystal >0.1 mm F Through-Space Proton Correlations C->F Dynamic State E Phase Solution & Refinement (SHELXL) D->E Electron Density G Absolute Configuration & 3D Conformation E->G Flack Parameter < 0.1 F->G Orthogonal Validation

Workflow for structural validation of spiroindolines using X-ray crystallography and NMR.

References

  • Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies ResearchGate[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical[Link]

Sources

Comparative

Benchmarking 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one against Nutlin-3

As a Senior Application Scientist, I approach the benchmarking of targeted therapeutics not merely as a comparison of IC50 values, but as a holistic evaluation of molecular thermodynamics, cellular causality, and in vivo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the benchmarking of targeted therapeutics not merely as a comparison of IC50 values, but as a holistic evaluation of molecular thermodynamics, cellular causality, and in vivo translatability.

The disruption of the MDM2-p53 protein-protein interaction (PPI) remains one of the most validated strategies for reactivating wild-type p53 in oncology. For years, the cis-imidazoline derivative Nutlin-3 has served as the gold-standard reference compound[1]. However, the field has rapidly evolved toward conformationally constrained architectures. The 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold—the structural core driving advanced spirooxindole inhibitors like SAR405838 (MI-77301)—represents a massive leap in binding thermodynamics and pharmacokinetic stability[2].

This guide objectively benchmarks the advanced spirooxindole scaffold against Nutlin-3, providing the mechanistic rationale and self-validating experimental protocols required to evaluate these compounds in your own drug development workflows.

Mechanistic & Structural Causality

To understand why the 6-methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold outperforms Nutlin-3, we must analyze the MDM2 binding cleft. Wild-type p53 inserts an


-helical turn into a deep hydrophobic groove on MDM2, anchored by three critical residues: Phe19, Trp23, and Leu26 [1].
  • Nutlin-3 (cis-Imidazoline): Nutlin-3 utilizes two bromophenyl rings and an ethyl ether to mimic these three p53 residues[1]. However, the cis-imidazoline core is relatively flexible. This entropic penalty during binding limits its ultimate affinity, restricting its potency to the nanomolar/micromolar threshold.

  • 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (Spirooxindole): This scaffold achieves a near-perfect geometric mimicry of the p53

    
    -helix[3]. The spiro-fusion between the indoline and piperidine rings creates a highly rigid, orthogonal 3D architecture. This pre-organized conformation eliminates the entropic penalty of binding. Furthermore, the 6-methoxy substitution  on the oxindole ring provides specific electron-donating properties and steric bulk that tightly packs against the solvent boundary of the MDM2 pocket, preventing oxidative metabolism and locking the molecule into the optimal binding vector[2].
    

G p53 Wild-Type p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Binds via Phe19, Trp23, Leu26 Apoptosis p53 Target Gene Activation (Apoptosis / Arrest) p53->Apoptosis Transcriptional Activation Degradation Proteasomal Degradation (Cancer Survival) MDM2->Degradation Ubiquitination Nutlin Nutlin-3 (cis-Imidazoline) Nutlin->p53 Rescues Nutlin->MDM2 Competitive Inhibition (IC50: ~90 nM) Spiro Spirooxindole Scaffold (e.g., SAR405838) Spiro->p53 Rescues Spiro->MDM2 Competitive Inhibition (Ki: ~0.88 nM)

Fig 1: Mechanism of MDM2-p53 disruption by Nutlin-3 and rigid Spirooxindoles.

Quantitative Benchmarking Data

The structural rigidity of the spirooxindole scaffold translates directly into superior binding kinetics and in vivo efficacy. The data below summarizes the performance of Nutlin-3 against SAR405838, a clinical-stage molecule built upon the spirooxindole core[2][4].

Table 1: In Vitro Binding & Cellular Potency
ParameterNutlin-3a (First-Gen Benchmark)Spirooxindole Core (e.g., SAR405838)
Target Affinity (MDM2) IC50 ~ 90 nMKi = 0.88 nM
SJSA-1 Viability (p53 WT) IC50 ~ 1.5 μMIC50 = 0.092 μM
HCT-116 Viability (p53 WT) IC50 ~ 2.0 μMIC50 = 0.20 μM
SAOS-2 Viability (p53 Null) IC50 > 10 μM (Selective)IC50 > 10 μM (Highly Selective)
Table 2: Pharmacokinetics & In Vivo Efficacy
ParameterNutlin-3aSpirooxindole Core (e.g., SAR405838)
Oral Bioavailability Moderate (Requires high dosing)High (Excellent PK profile)
In Vivo Dosing (Mice) ~200 mg/kg (BID) for tumor stasis30-100 mg/kg (QD) for complete regression
Chemical Stability Prone to epimerization in solutionHighly stable rigid spiro-core

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your drug discovery pipeline, the assays used to benchmark these compounds must be engineered to isolate the true mechanism of action from off-target artifacts. Below are the standard operating protocols designed with built-in causality checks.

Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay

Causality Rationale: FP is utilized because the rotation of a small fluorescent p53-peptide slows down significantly when bound to the massive MDM2 protein, resulting in high polarization. When a superior inhibitor displaces the peptide, the peptide tumbles rapidly in solution, dropping the polarization.

  • Reagent Preparation: Purify recombinant human MDM2 (residues 1-118). Synthesize a fluorescently labeled p53 wild-type peptide tracer (e.g., FAM-p53).

  • Buffer Formulation: Prepare assay buffer (PBS, pH 7.4, supplemented with 1 mM DTT and 0.01% Tween-20). Crucial Step: The inclusion of Tween-20 prevents the highly hydrophobic spirooxindole from non-specifically adsorbing to the microplate walls, which would otherwise artificially inflate the apparent IC50.

  • Compound Titration: Serially dilute Nutlin-3 and the Spirooxindole compound from 10 μM down to 0.1 nM in DMSO. Ensure the final DMSO concentration in the assay remains constant at 1% across all wells to prevent solvent-induced protein denaturation.

  • Incubation: Combine MDM2 (10 nM), tracer (1 nM), and the compound dilutions in a black 384-well plate. Incubate in the dark at room temperature for 30 minutes to achieve thermodynamic equilibrium.

  • Data Acquisition & Validation: Read polarization (mP) using a microplate reader (Ex 485 nm / Em 535 nm). The system is self-validating if the baseline polarization of the tracer alone is low (~50 mP) and the MDM2-bound tracer control is high (~250 mP). Calculate the

    
     using the Cheng-Prusoff equation.
    
Protocol 2: p53-Dependent Cellular Cytotoxicity & Activation Assay

Causality Rationale: A true MDM2 inhibitor must only kill cells possessing wild-type p53. By running a paired assay with a p53-amplified line and a p53-null line, we create a self-validating system. Any cytotoxicity observed in the p53-null line indicates off-target toxicity rather than MDM2 inhibition[2].

  • Cell Line Selection & Plating: Plate SJSA-1 cells (p53 WT, MDM2 amplified) and SAOS-2 cells (p53 null) at 5,000 cells/well in 96-well opaque plates.

  • Compound Treatment: Treat cells with a 10-point concentration gradient of Nutlin-3 and the Spirooxindole (0.001 μM to 20 μM) for 72 hours.

  • Viability Measurement: Add CellTiter-Glo reagent to lyse the cells and measure ATP-dependent luminescence. The spirooxindole should exhibit sub-micromolar IC50 in SJSA-1, while both compounds should remain >10 μM in SAOS-2[4].

  • Mechanistic Confirmation (Western Blot): In parallel 6-well plates, treat SJSA-1 cells with 0.5 μM of each compound for 24 hours. Lyse and probe for p53, p21, and MDM2.

    • Expected Result: You will observe an accumulation of p53 and p21. Paradoxically, you must also observe an increase in MDM2 protein levels; because p53 transcriptional activation upregulates the MDM2 gene in a negative feedback loop, this serves as the ultimate proof of on-target p53 pathway reactivation.

Conclusion

While Nutlin-3 remains a vital historical benchmark and a useful in vitro tool, it is fundamentally limited by the entropic flexibility of its cis-imidazoline core. The 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one scaffold solves this by locking the pharmacophore into a rigid, orthogonal geometry that perfectly mimics the p53


-helix. For drug development professionals aiming for in vivo efficacy and clinical translation, spirooxindoles offer sub-nanomolar affinity, superior pharmacokinetic stability, and the ability to drive complete tumor regression at lower dosing thresholds.

References

  • Vassilev, L. T., et al. "In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2." Science, Vol. 303, Issue 5659, 2004, pp. 844-848. URL:[Link]

  • Wang, S., et al. "SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression." Cancer Research, Vol. 74, Issue 20, 2014, pp. 5855-5865. URL:[Link]

  • Barakat, A., et al. "The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation." Molecules (MDPI), Vol. 30, Issue 4, 2025. URL:[Link]

  • Gollner, A., et al. "Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry, Vol. 59, Issue 22, 2016, pp. 10147-10162. URL:[Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Characterization of Spiroindoline-2-one Derivatives

Spiroindoline-2-one derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for their diverse biological activities and unique three-dimensional structures.[1][2] The precise eluc...

Author: BenchChem Technical Support Team. Date: March 2026

Spiroindoline-2-one derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for their diverse biological activities and unique three-dimensional structures.[1][2] The precise elucidation of their chemical architecture is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive comparison of the key spectroscopic techniques employed in the structural characterization of this important class of compounds, supported by experimental data from peer-reviewed literature.

The Importance of a Multi-faceted Spectroscopic Approach

No single spectroscopic technique can unequivocally determine the complex structure of a spiroindoline-2-one derivative. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, is essential for unambiguous structure elucidation. This guide will delve into the practical application and comparative strengths of each of these methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of spiroindoline-2-one derivatives in solution. Both ¹H and ¹³C NMR provide invaluable information about the molecular framework, stereochemistry, and the electronic environment of individual atoms.

Key Insights from ¹H NMR Spectroscopy:

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Chemical Shifts (δ): The position of a proton signal in the spectrum is indicative of its electronic environment. Protons attached to the aromatic rings of the indoline core typically resonate in the downfield region (δ 6.5-8.5 ppm).[3][4][5] The protons of the spiro-fused ring system will have characteristic shifts depending on their connectivity and the nature of the substituents.

  • Spin-Spin Coupling (J): The splitting of proton signals into multiplets reveals the number of neighboring protons. This is crucial for establishing connectivity within the molecule. For instance, the coupling patterns of the aromatic protons can help determine the substitution pattern on the indoline ring.

  • Integral: The area under each proton signal is proportional to the number of protons it represents, allowing for a quantitative analysis of the different proton environments.

Key Insights from ¹³C NMR Spectroscopy:

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of the molecule.

  • Chemical Shifts (δ): The chemical shifts of carbon atoms are highly sensitive to their hybridization and the nature of attached functional groups. The carbonyl carbon of the indoline-2-one moiety is a key diagnostic signal, typically appearing in the downfield region (δ 170-185 ppm).[3][4][5] The spiro carbon, being a quaternary carbon, will also have a characteristic chemical shift.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps in distinguishing between CH, CH₂, and CH₃ groups, further aiding in the assignment of carbon signals.

Comparative ¹H and ¹³C NMR Data for Spiroindoline-2-one Derivatives:

The following table summarizes typical chemical shift ranges for key structural motifs in spiroindoline-2-one derivatives, compiled from various studies.

Structural Motif ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Indoline Aromatic Protons6.5 - 8.5110 - 145[3][4][5]
Indoline N-H8.0 - 11.0 (broad singlet)-[3][4]
Indoline C=O-170 - 185[3][4][5]
Spiro Carbon (C3)-60 - 85[3][6]
Protons on Spiro-fused Ring1.0 - 5.020 - 80[3][4]

Experimental Protocol for NMR Spectroscopy:

A generalized protocol for acquiring NMR spectra of spiroindoline-2-one derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified spiroindoline-2-one derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.[1][4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][4][7] Standard pulse sequences are typically used. For complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish detailed connectivity.

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable technique for determining the molecular weight of spiroindoline-2-one derivatives and for gaining insights into their structural components through fragmentation analysis.

Key Insights from Mass Spectrometry:
  • Molecular Ion Peak ([M+H]⁺ or [M]⁺): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with high confidence.[3][4][5] This is a critical step in confirming the identity of a newly synthesized compound.

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to identify key substructures within the spiroindoline-2-one derivative.

Comparative HRMS Data for Spiroindoline-2-one Derivatives:
Compound Calculated m/z ([M+H]⁺) Found m/z ([M+H]⁺) Reference
C₁₆H₁₄ClN₃O₂316.08528316.0717[3]
C₂₂H₁₈ClN₂O₃S425.0727425.0725[4]
C₂₄H₂₁N₃O₂Na406.1531406.1516[8]

Experimental Protocol for Mass Spectrometry:

A typical procedure for obtaining a mass spectrum of a spiroindoline-2-one derivative is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like many spiroindoline-2-one derivatives.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Detection and Data Analysis: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Key Insights from FT-IR Spectroscopy:
  • Characteristic Vibrational Frequencies: Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique vibrational spectrum. Key characteristic absorption bands for spiroindoline-2-one derivatives include:

    • N-H Stretch: A sharp or broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H group in the indoline ring.[5][6][9]

    • C=O Stretch: A strong absorption band in the region of 1680-1750 cm⁻¹ is characteristic of the carbonyl group of the lactam in the indoline-2-one core.[5][6][9]

    • C=C Stretch: Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: The C-N stretching vibration is usually observed in the 1000-1350 cm⁻¹ range.[5][9]

Comparative FT-IR Data for Spiroindoline-2-one Derivatives:
Functional Group Vibrational Frequency (cm⁻¹) Reference
N-H Stretch3200 - 3400[5][6][9]
C=O Stretch (Lactam)1680 - 1750[5][6][9]
Aromatic C=C Stretch1450 - 1600[10]
C-N Stretch1000 - 1350[5][9]

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet technique or Attenuated Total Reflectance - ATR) or as a solution. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin transparent disk.

  • Data Acquisition: The FT-IR spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the amount of radiation absorbed at each frequency.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of spiroindoline-2-one derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Spiroindoline-2-one Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Determination Final Structure Determination Data_Integration->Structure_Determination

Caption: Integrated workflow for the synthesis and spectroscopic characterization of spiroindoline-2-one derivatives.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how data from different spectroscopic techniques are logically combined to determine the final structure.

Data_Integration cluster_data Primary Spectroscopic Data cluster_interpretation Structural Information H_NMR ¹H NMR (Proton Environment, Connectivity) Connectivity Molecular Connectivity H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Connectivity HRMS HRMS (Molecular Formula) Composition Elemental Composition HRMS->Composition FTIR FT-IR (Functional Groups) Functional_Groups Key Functional Groups FTIR->Functional_Groups Final_Structure Unambiguous Structure Connectivity->Final_Structure Composition->Final_Structure Functional_Groups->Final_Structure

Caption: Logical flow of information from spectroscopic data to final structure elucidation.

Conclusion

The spectroscopic characterization of spiroindoline-2-one derivatives is a critical process that relies on the intelligent application of multiple analytical techniques. By combining the detailed structural insights from NMR spectroscopy, the precise molecular weight and fragmentation data from mass spectrometry, and the functional group information from FT-IR spectroscopy, researchers can confidently elucidate the complex three-dimensional structures of these valuable compounds. This comprehensive understanding is the foundation for the rational design and development of new spiroindoline-2-one derivatives with tailored properties for a wide range of applications.

References

  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024). MDPI. Available at: [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (2021). Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1947850
  • Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. (2021). Acta Pharmaceutica. Available at: [Link]

  • Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. (2022). Frontiers in Chemistry. Available at: [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). MDPI. Available at: [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Supporting Information - Beilstein Journals. (n.d.). Available at: [Link]

  • Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. (2021). Contenta. Available at: [Link]

  • Synthesis of spiro(indoline-2,3'-hydropyridazine) via an “on-water” [4 + 2] annulation reaction. (n.d.). RSC Publishing. Available at: [Link]

  • Novel Functionalized Spiro [Indoline-3,5'-pyrroline]-2,2'dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). PubMed. Available at: [Link]

  • Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis. (2024). Scientific Reports. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1. (2021). International Union of Crystallography. Available at: [Link]

  • Synthesis, spectroscopic characterization, and crystal structure of a novel indoline derivative. (n.d.). ResearchGate. Available at: [Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). MDPI. Available at: [Link]

  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. (2025). RSC Publishing. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Spiro-piperidine vs. Spiro-pyrrolidine Oxindoles in Drug Discovery

A Senior Application Scientist's Guide to Scaffold Selection and Experimental Design The spiro-oxindole scaffold has emerged as a "privileged" structural motif in medicinal chemistry, prized for its rigid three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Scaffold Selection and Experimental Design

The spiro-oxindole scaffold has emerged as a "privileged" structural motif in medicinal chemistry, prized for its rigid three-dimensional architecture that allows for precise orientation of functional groups into protein binding pockets.[1][2] This guide provides a comparative analysis of two prominent classes of spiro-oxindoles: those incorporating a spiro-fused piperidine ring and those with a spiro-fused pyrrolidine ring. We will delve into their synthetic accessibility, stereochemical complexity, and a head-to-head comparison of their biological activities, particularly as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[3][4]

The Allure of the Spiro-Oxindole Core

Spiro-oxindoles are characterized by a quaternary carbon atom at the C3 position of the oxindole ring, which is shared with another cyclic system. This spirocyclic fusion imparts several desirable properties for drug candidates:

  • Structural Rigidity and Complexity: The rigid framework reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.

  • Three-Dimensionality: The non-planar structure allows for exploration of three-dimensional space within a binding site, often leading to improved potency and novel interactions.

  • Access to Novel Chemical Space: Spirocycles provide a unique departure from the often flat, aromatic structures of many drug molecules, opening up new possibilities for intellectual property.

Spiro-pyrrolidine Oxindoles: The Power of [3+2] Cycloaddition

Spiro-pyrrolidine oxindoles are a well-explored class of compounds, largely due to the efficiency and stereocontrol offered by the 1,3-dipolar cycloaddition reaction.[2][5][6]

Synthetic Strategies

The most common and powerful method for the synthesis of spiro-pyrrolidine oxindoles is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile.[2][6] The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an α-amino acid, such as proline or sarcosine.[2][7] The dipolarophile is an activated alkene, often an α,β-unsaturated ketone or ester.

The choice of catalyst and reaction conditions is critical for controlling the stereochemistry of the newly formed pyrrolidine ring, which can contain up to four contiguous stereocenters.[6] Metal-catalyzed (e.g., Ag, Cu) and organocatalytic approaches have been successfully employed to achieve high diastereoselectivity and enantioselectivity.[6]

Diagram 1: Synthesis of Spiro-pyrrolidine Oxindoles via 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Isatin Isatin AzomethineYlide Azomethine Ylide (1,3-Dipole) Isatin->AzomethineYlide Condensation AminoAcid α-Amino Acid AminoAcid->AzomethineYlide Dipolarophile Dipolarophile (e.g., Chalcone) SpiroPyrrolidine Spiro-pyrrolidine Oxindole Dipolarophile->SpiroPyrrolidine AzomethineYlide->SpiroPyrrolidine [3+2] Cycloaddition

Caption: A general schematic of the 1,3-dipolar cycloaddition reaction for synthesizing spiro-pyrrolidine oxindoles.

Spiro-piperidine Oxindoles: Mastering Multi-Component Reactions

The synthesis of spiro-piperidine oxindoles often relies on elegant multi-component or cascade reactions that can rapidly build molecular complexity from simple starting materials.[3][8]

Synthetic Strategies

A notable strategy for the asymmetric synthesis of spiro-piperidine oxindoles is the organocatalyzed cascade reaction.[3] For instance, a Michael/aza-Henry/hemiaminalization cascade can be employed to construct the piperidine ring fused to the oxindole core.[3] This approach allows for the generation of multiple stereocenters with high enantioselectivity, guided by a chiral organocatalyst.

Other methods include intramolecular Mannich reactions and various annulation strategies.[8] The choice of synthetic route is often dictated by the desired substitution pattern on the piperidine ring.

Diagram 2: Synthesis of Spiro-piperidine Oxindoles via Cascade Reaction

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product OxindoleDerivative Oxindole Derivative SpiroPiperidine Spiro-piperidine Oxindole OxindoleDerivative->SpiroPiperidine Michael Addition Nitroalkene Nitroalkene Nitroalkene->SpiroPiperidine Aldehyde Aldehyde Aldehyde->SpiroPiperidine aza-Henry/Hemiaminalization Organocatalyst Chiral Organocatalyst Organocatalyst->SpiroPiperidine

Caption: A representative multi-component reaction for synthesizing spiro-piperidine oxindoles.

Head-to-Head Comparison: MDM2-p53 Inhibition

A key area where both spiro-piperidine and spiro-pyrrolidine oxindoles have shown significant promise is in the inhibition of the MDM2-p53 protein-protein interaction.[3][4] MDM2 is a negative regulator of the p53 tumor suppressor, and its inhibition can reactivate p53, leading to apoptosis in cancer cells.

The spiro-oxindole core provides a rigid scaffold to position key pharmacophoric groups into the three hydrophobic pockets (Phe19, Trp23, and Leu26) of the MDM2 protein that are essential for p53 binding.

Diagram 3: Spiro-oxindole Inhibition of the MDM2-p53 Interaction

G cluster_protein MDM2 Protein cluster_inhibitor Inhibitor cluster_p53 p53 Protein MDM2 MDM2 SpiroOxindole Spiro-oxindole SpiroOxindole->MDM2 Binds to p53 pocket p53 p53 p53->MDM2 Interaction Blocked

Caption: Illustration of a spiro-oxindole inhibitor blocking the p53 binding pocket on the MDM2 protein.

Comparative Performance Data

The following table summarizes the activity of representative spiro-piperidine and spiro-pyrrolidine oxindole-based MDM2 inhibitors from the literature. This data highlights the potential of both scaffolds to achieve high-potency inhibition.

Scaffold TypeCompound IDMDM2 Binding Affinity (Ki or IC50)Cellular Activity (GI50 or EC50)Reference
Spiro-piperidine 9eNot reported (potent inhibitor)~1-5 µM (in breast cancer cells)[3]
Spiro-pyrrolidine MI-633 nM (Ki)~200-500 nM (in various cancer cells)[4]
Spiro-pyrrolidine SAR405838<10 nM (IC50)~100-300 nM (in various cancer cells)[9]

Analysis of Structure-Activity Relationships (SAR):

  • Spiro-pyrrolidine oxindoles have been extensively optimized, leading to compounds like MI-63 and SAR405838 with low nanomolar binding affinities and potent cellular activity.[4][9] The five-membered ring appears to provide an optimal geometry for presenting the key hydrophobic groups into the MDM2 pockets.

  • Spiro-piperidine oxindoles , while perhaps less explored in this specific context, have also demonstrated potent anticancer activity by interfering with the MDM2-p53 interaction.[3] The six-membered ring offers different conformational possibilities and vectors for substituent placement, which could be exploited for targeting variations in the MDM2 binding site or improving pharmacokinetic properties.

The choice between a spiro-piperidine and a spiro-pyrrolidine scaffold will depend on the specific goals of the drug discovery program. The well-established synthetic routes and extensive SAR for spiro-pyrrolidines make them an attractive starting point. However, the distinct structural features of spiro-piperidines offer opportunities for developing novel inhibitors with potentially different pharmacological profiles.

Experimental Protocols

Representative Synthesis of a Spiro-pyrrolidine Oxindole

This protocol is a general representation based on the 1,3-dipolar cycloaddition reaction.[5][6]

  • Preparation of the Azomethine Ylide Precursor: To a solution of isatin (1.0 mmol) and an α-amino acid (e.g., L-proline, 1.2 mmol) in methanol (10 mL) is added the dipolarophile (e.g., a chalcone derivative, 1.0 mmol).

  • Cycloaddition Reaction: The reaction mixture is heated to reflux and stirred for 2-8 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spiro-pyrrolidine oxindole.

  • Characterization: The structure and stereochemistry of the product are confirmed by NMR spectroscopy, mass spectrometry, and, if possible, single-crystal X-ray diffraction.

Representative Synthesis of a Spiro-piperidine Oxindole

This protocol is a generalized representation of a multi-component cascade reaction.[3][10]

  • Reaction Setup: To a solution of an oxindole derivative (1.0 mmol), an aldehyde (1.2 mmol), and a nitroalkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added a chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%).

  • Cascade Reaction: The reaction mixture is stirred at room temperature for 24-72 hours, with progress monitored by TLC.

  • Work-up and Purification: The reaction is quenched, and the solvent is removed. The residue is purified by flash column chromatography on silica gel to yield the spiro-piperidine oxindole.

  • Characterization: The structure and enantiomeric excess of the product are determined by NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

General Protocol for MDM2-p53 Binding Assay (Fluorescence Polarization)
  • Reagent Preparation: Prepare a solution of a fluorescently labeled p53-derived peptide and a solution of recombinant MDM2 protein in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (spiro-oxindoles) in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the MDM2 protein, the fluorescent p53 peptide, and the test compound dilutions. Include controls for high and low polarization (MDM2 + peptide, and peptide only, respectively).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Both spiro-piperidine and spiro-pyrrolidine oxindoles are powerful scaffolds for the design of potent and selective inhibitors of protein-protein interactions, as exemplified by their activity against the MDM2-p53 target. The choice between these two scaffolds should be guided by a consideration of synthetic tractability, the desired stereochemical outcome, and the specific structural requirements of the biological target. The well-developed chemistry of spiro-pyrrolidine oxindoles provides a solid foundation for inhibitor design, while the unique structural and conformational properties of spiro-piperidine oxindoles offer exciting opportunities for the development of next-generation therapeutics.

References

  • Synthesis of Oxindole Spiropyrrolidines Based on [1 + 1 + 1 + 2] Spiroannulation Featuring Release and Reuse of Me2NH. ACS Publications.
  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Bentham Science.
  • Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed. Available at: [Link]

  • Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Molecular Docking, QSAR and Molecular Dynamics Simulation on Spiro-oxindoles as MDM2 Inhibitors. Chinese Pharmaceutical Association.
  • Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones. Royal Society of Chemistry. Available at: [Link]

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry.
  • Unprecedented synthesis of chiral spiro‐piperidine oxindole 5 f. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of spiro-oxindolo pyrrolizidine adducts of piperine. ResearchGate. Available at: [Link]

  • Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. Bentham Science. Available at: [Link]

  • Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy. MDPI. Available at: [Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. Available at: [Link]

  • Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction. PubMed. Available at: [Link]

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers. Available at: [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. Available at: [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing a Reference Standard for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one Analysis

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standard.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standard. This guide provides an in-depth, technical comparison of methodologies for sourcing, characterizing, and qualifying a reference standard for the novel compound 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one. As this molecule is not currently listed in major pharmacopeias, establishing a well-characterized in-house primary standard is a critical first step for any research or development program.

The Analytical Imperative for a Novel Spiro-Compound

6-Methoxyspiro[indoline-3,4'-piperidin]-2-one belongs to the spiro-indoline class of heterocyclic compounds. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The accurate quantification of this analyte, whether in a reaction mixture, as a bulk substance, or in a biological matrix, is fundamentally dependent on a reference standard of known identity, purity, and potency. Without an official pharmacopeial standard, the onus of qualification falls to the analytical scientist.

Sourcing a Candidate Reference Material

The initial step involves procuring a high-purity batch of the compound from a reputable chemical supplier. While multiple vendors may list this compound, their product specifications can vary. A critical evaluation of the supplied Certificate of Analysis (CoA) is the first point of comparison.

Table 1: Comparison of Sourcing Considerations for a Candidate Standard

ParameterIdeal CharacteristicSuboptimal CharacteristicRationale & Scientific Insight
Stated Purity ≥98% (by HPLC or qNMR)<95% or method not specifiedA higher initial purity simplifies the qualification process and reduces the uncertainty associated with the final assigned purity value.
Method of Purity Analysis Quantitative technique (e.g., HPLC, qNMR) specified on CoA.Non-quantitative (e.g., TLC only) or "Conforms to structure".The method dictates the reliability of the purity value. HPLC provides chromatographic purity, while qNMR can provide an absolute purity assessment.[3][4]
Identity Confirmation Data ¹H NMR and/or MS data provided and consistent with structure.No spectral data provided.The CoA must provide unequivocal proof of the molecule's identity. The end-user must be able to verify this data.[5]
Physical Form Crystalline solid.Amorphous solid, oil, or gum.A crystalline solid is generally more stable, less hygroscopic, and easier to handle and weigh accurately than an amorphous form.
Supplier Documentation Comprehensive CoA with lot-specific data, storage conditions.Generic technical data sheet, lack of lot-specific information.Traceability and reproducibility are key. Each batch must be treated as a unique entity requiring full characterization.

Several chemical suppliers, including ChemScene, list derivatives like 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride with purities of ≥98%, which serves as a reasonable starting point for sourcing the target compound.[6]

The Qualification Workflow: From Candidate to Primary Standard

A commercially sourced material, even with a high stated purity, must be considered a candidate material. Elevating it to a Primary Reference Standard requires a comprehensive, in-house experimental workflow. This workflow is a self-validating system designed to confirm identity and accurately assign purity.

cluster_0 Part 1: Identity Confirmation cluster_1 Part 2: Purity & Property Assessment cluster_2 Part 3: Final Assignment A Candidate Material (6-Methoxyspiro[indoline-3,4'-piperidin]-2-one) B Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS, IR) A->B Dissolve in appropriate solvents C Data Interpretation B->C Acquire spectra D Structure Confirmed? C->D Compare to expected structure D->A No, Re-source or Re-purify E Chromatographic Purity (HPLC-UV/DAD) D->E Yes F Absolute Purity (Optional) (qNMR) E->F G Residual Solvents (GC-HS or ¹H NMR) F->G H Water Content (Karl Fischer Titration) G->H I Inorganic Impurities (Sulfated Ash) H->I J Mass Balance Calculation (Combine purity data) I->J K Qualified Primary Reference Standard J->K Assign Purity & Uncertainty L Documentation (Comprehensive Certificate) K->L Store with dessicant at 2-8°C

Caption: Workflow for qualifying an in-house primary reference standard.
Step-by-Step Protocol: Identity Confirmation

The primary goal is to ensure the candidate material is unequivocally 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Rationale : ¹H and ¹³C NMR are the most powerful tools for structural elucidation of organic molecules. They provide information on the chemical environment of each proton and carbon, respectively, allowing for a complete structural map.

    • Protocol :

      • Accurately weigh ~5-10 mg of the candidate standard.

      • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

      • Acquire ¹H NMR and ¹³C NMR spectra on a calibrated spectrometer (≥400 MHz recommended).

      • Analysis : Process the spectra and assign all peaks. The ¹H NMR should show characteristic signals for the aromatic protons on the indoline ring, the methoxy group singlet, and the aliphatic protons of the piperidine ring.[5] The number of signals in the ¹³C spectrum should correspond to the number of unique carbons in the structure.

  • Mass Spectrometry (MS) :

    • Rationale : MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

    • Protocol :

      • Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution into an ESI-MS (Electrospray Ionization) or similar mass spectrometer.

      • Analysis : Look for the protonated molecule [M+H]⁺. For 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one (C₁₃H₁₆N₂O₂), the expected monoisotopic mass is 232.12 g/mol . The [M+H]⁺ ion should be observed at m/z 233.13.

Comparative Guide to Purity Assessment Techniques

Purity is not a single value but a composite of multiple analytical assessments. The two most powerful and complementary techniques for assigning purity to a pharmaceutical reference standard are High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).

Table 2: Comparison of HPLC and qNMR for Purity Determination

FeatureHPLC with UV/DAD DetectionQuantitative NMR (qNMR)Senior Scientist's Perspective
Principle Physical separation of components followed by detection based on UV absorbance.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[3]HPLC tells you what else is in the sample (chromatographic purity), while qNMR can tell you the absolute amount of the target molecule in the bulk material (mass fraction purity). They answer different but related questions.
Reference Material Requires a reference standard of the analyte itself to act as a calibrant for assays.Can determine purity without a pre-existing, identical standard. Requires a certified internal standard of a different, stable compound (e.g., maleic acid, dimethyl sulfone).[7]qNMR is invaluable for qualifying a primary standard for the first time. That primary standard can then be used to calibrate routine HPLC methods.[8]
Impurity Detection Excellent for detecting and quantifying process-related impurities and degradation products, especially isomers.Can quantify any soluble impurity with a unique NMR signal but may miss impurities that co-elute or have no chromophore in HPLC.Use HPLC with a Diode Array Detector (DAD) to perform peak purity analysis. This ensures a single peak is not composed of multiple co-eluting species.
Strengths High sensitivity, excellent for stability-indicating methods, widely available."Primary ratio method" potential, high precision, requires no analyte-specific calibration curve, provides structural information simultaneously.[4]The gold standard approach is to use both. Develop a stability-indicating HPLC method for routine QC and use qNMR to assign the definitive purity value to your primary reference standard lot.
Limitations Requires impurities to have a chromophore; relative response factors can vary.Lower sensitivity than HPLC, requires a high-field NMR, potential for signal overlap.For HPLC, if an impurity standard is unavailable, assume a relative response factor of 1.0, but acknowledge this as a source of uncertainty.
Step-by-Step Protocol: HPLC Purity Method Development

This protocol outlines the development of a stability-indicating HPLC method, essential for determining purity and assessing stability, in accordance with ICH guidelines.[9][10]

  • Column and Mobile Phase Selection :

    • Rationale : A reversed-phase C18 column is the workhorse for moderately polar compounds like the target molecule. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.

    • Starting Conditions :

      • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A : 0.1% Formic Acid in Water.

      • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

      • Gradient : 5% B to 95% B over 20 minutes.

      • Flow Rate : 1.0 mL/min.

      • Detection : UV at 254 nm and 280 nm (or scan with DAD).

      • Sample Prep : Dissolve standard in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • Forced Degradation (Stress Testing) :

    • Rationale : To ensure the method is "stability-indicating," it must be able to separate the intact analyte from any potential degradation products. This is a core requirement of regulatory bodies.[9][11]

    • Protocol : Expose solutions of the analyte to the following conditions:

      • Acidic : 0.1 M HCl at 60 °C for 4 hours.

      • Basic : 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative : 3% H₂O₂ at room temperature for 24 hours.

      • Thermal : Heat solid material at 105 °C for 24 hours.

      • Photolytic : Expose solution to UV light (ICH Q1B).

    • Analysis : Analyze each stressed sample by HPLC. The goal is to achieve ~5-20% degradation. The analytical method is considered "specific" or "stability-indicating" if all degradation peaks are baseline resolved from the main analyte peak.

  • Method Validation :

    • Once the method is optimized, it must be validated according to ICH Q2(R1) or USP <1225> guidelines.[12][13][14] This involves formally testing for specificity, linearity, range, accuracy, and precision.

The Hierarchy of Reference Standards

Not all standards are created equal. Understanding their role is crucial for maintaining analytical control. A primary standard, which has been thoroughly characterized as described above, is used to qualify secondary or "working" standards for routine daily use.

A Primary Reference Standard B Secondary (Working) Standard A->B Used for calibration and identity confirmation A->B A_desc Highest purity, extensively characterized (NMR, MS, HPLC, KF, etc.). Stored in controlled, secure conditions. A->A_desc C Routine Laboratory Analysis (e.g., batch release, stability testing) B->C Used as daily calibrant B->C B_desc Purity and identity established relative to the primary standard. Used for routine operational purposes. B->B_desc

Caption: Hierarchy and use of analytical reference standards.

Conclusion and Recommendations

For a novel compound like 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one, a commercially available reagent is merely the starting point. The creation of a true, reliable reference standard is a rigorous scientific process that underpins the validity of all subsequent research and development.

As a Senior Application Scientist, my recommendation is a dual-pronged approach:

  • Qualify a Primary Standard : Use a combination of spectroscopic techniques (NMR, MS) for identity and qNMR for an absolute purity assignment. Supplement this with analyses for water, residual solvents, and inorganic impurities to perform a full mass balance calculation.

  • Develop a Validated HPLC Method : Create a stability-indicating HPLC method validated according to ICH guidelines. This method will serve as the workhorse for all routine purity testing, quality control, and stability studies, using the well-characterized primary standard as its calibrant.

This comprehensive approach ensures that your analytical data is built on a foundation of metrological traceability and scientific rigor, a non-negotiable requirement in the field of drug development.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • Gong, P., et al. (2017). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Pharmacopeia. (2021). Stimuli Article: A Holistic Approach to Quantitative NMR (qNMR) Method Validation. [Link]

  • El-Remaily, M. A. A., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry. [Link]

  • Kim, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one: A Guide for Laboratory Professionals

The fundamental principle is to treat 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one as a hazardous waste unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[4] This precaution...

Author: BenchChem Technical Support Team. Date: March 2026

The fundamental principle is to treat 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one as a hazardous waste unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[4] This precautionary approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the spirooxindole core, a common scaffold in bioactive compounds, it is prudent to assume that 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one may possess biological activity and could be harmful if ingested, inhaled, or absorbed through the skin.[10][11][12] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound, including during disposal procedures.

PPE Requirement Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of the compound.

Always consult with your institution's EHS department for specific PPE recommendations.[3]

Segregation and Containerization of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][6][8] 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one waste should be collected in a designated, properly labeled hazardous waste container.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Use a container that is in good condition, free of leaks, and compatible with the chemical. The original product container is often a suitable choice.[4] The container must have a secure, sealable lid.[1][7]

  • Label the Container: As soon as you begin collecting waste, affix a hazardous waste label provided by your institution's EHS department.[1][4][7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Methoxyspiro[indoline-3,4'-piperidin]-2-one"

    • The CAS number: "1258638-37-7"

    • An accurate estimation of the concentration and volume

    • The date accumulation started

    • The name of the principal investigator or lab manager

  • Segregate the Waste: Store the waste container in a designated satellite accumulation area within the laboratory.[6][9] Ensure it is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[2][8]

  • Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[1][4][7] This prevents the release of vapors and reduces the risk of spills.

Disposal Workflow for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

The following diagram illustrates the decision-making process and procedural steps for the disposal of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal A Identify Waste: 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat B->C D Select a Compatible, Leak-Proof Waste Container C->D E Affix Hazardous Waste Label with Full Chemical Information D->E F Keep Container Securely Closed Except When Adding Waste E->F G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) G->H I Arrange for Waste Pickup with Institutional EHS H->I J Document Waste Disposal as per Laboratory Protocol I->J

Caption: Disposal workflow for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

Handling Spills and Contaminated Materials

Any materials used to clean up a spill of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one, such as absorbent pads, gloves, and paper towels, must also be treated as hazardous waste.[1][4][5] These materials should be placed in the same hazardous waste container as the chemical itself. For significant spills, evacuate the area and contact your institution's EHS department immediately.[1]

Empty Container Disposal

Empty containers that once held 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one should be managed as hazardous waste unless they have been triple-rinsed.[2] The rinsate from this process must be collected as hazardous waste.[2] If the container cannot be safely cleaned, it should be disposed of as hazardous waste.[2] Always deface or remove the original label from a rinsed and empty container before disposal in the appropriate laboratory glass or plastic recycling bin.[2][9]

Prohibited Disposal Methods

Under no circumstances should 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one or its waste be disposed of via the following methods:

  • Sink Disposal: It is illegal and unsafe to pour this chemical down the drain.[1][3][4][7]

  • Trash Disposal: Solid forms of this chemical should not be thrown in the regular trash.

  • Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is a prohibited means of disposal.[1][4][7]

The guiding principle is that all chemical waste must be collected and managed by a licensed hazardous waste disposal service, coordinated through your institution's EHS department.[4]

Final Waste Pickup and Documentation

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often around 9 months), arrange for a pickup with your EHS office.[1] Complete all necessary paperwork accurately to ensure proper tracking and disposal in compliance with federal, state, and local regulations.[9]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader ecosystem.

References

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Chemical Waste. MIT Environmental Health & Safety. [Link]

  • Just Arriving? Get to Know EHS. Princeton University Environmental Health and Safety. [Link]

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety. [Link]

  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. IJIEMR. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Methoxyspiro[indoline-3,4'-piperidin]-...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one, a heterocyclic compound featuring both indoline and piperidine moieties, demands a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risk Profile

The primary anticipated hazards involve dermal, ocular, and respiratory exposure. Skin or eye contact may result in irritation, characterized by redness, itching, or pain, and could potentially lead to more severe damage.[1] Inhalation of the compound, likely as a fine powder or aerosol, may cause irritation to the respiratory system.[1]

Hazard Statement GHS Classification (Anticipated) Potential Effects Source
H315Skin Irritation (Category 2)Causes skin irritation, redness, itching, or dryness upon contact.[1]
H319Serious Eye Irritation (Category 2A)Causes serious eye irritation, redness, pain, or potential damage.[1]
H335Respiratory Irritation (Category 3)May cause irritation of the lungs and respiratory system if inhaled.[1]

Core Directive: A Multi-Layered PPE Strategy

A comprehensive Personal Protective Equipment (PPE) strategy is your final and most personal line of defense, complementing essential engineering controls like a chemical fume hood. The following recommendations are designed to mitigate the risks identified above.

Body Part Recommended Protection Rationale and Best Practices
Eyes/Face Chemical safety goggles (ANSI Z87.1 standard) with a face shield when splashing is possible.Goggles provide a seal around the eyes to protect from powders and splashes. A face shield offers a secondary barrier for the entire face, which is critical when handling larger quantities or preparing solutions.[6][7]
Hands Chemical-resistant nitrile gloves.Nitrile gloves offer robust protection against a wide range of chemicals and are suitable for handling solid compounds.[8] Crucially, inspect gloves for any signs of degradation or puncture before each use. Double-gloving is recommended, especially when working within a containment system like a glovebox or BSC, to allow for the safe removal of the contaminated outer layer.[9] Contaminated gloves should be changed immediately.
Body A buttoned laboratory coat with tight-fitting knit cuffs.Protects skin and personal clothing from contamination. The back-closing design and tight cuffs prevent accidental exposure of the wrists and forearms.[7] Gowns used while handling this compound should not be worn in other areas to prevent cross-contamination.[7]
Respiratory Work within a certified chemical fume hood. An N95 respirator may be required if handling outside of a fume hood.Engineering controls are the primary method for respiratory protection. A fume hood ensures that any airborne particles are effectively contained and exhausted.[8] If a fume hood is not available or if there is a risk of generating dust during weighing or transfer, an N95 respirator should be used to prevent inhalation.[8][9]

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is critical for ensuring safety and procedural integrity from the moment you retrieve the compound until the final disposal of waste.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep1 Review SDS/Safety Guide prep2 Designate & Prepare Fume Hood prep1->prep2 prep3 Assemble All PPE prep2->prep3 prep4 Verify Emergency Equipment (Eyewash, Shower) prep3->prep4 handle1 Don PPE Correctly prep4->handle1 Proceed to Handling handle2 Carefully Weigh & Transfer Compound handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 handle4 Securely Seal Primary Container handle3->handle4 clean1 Decontaminate Workspace handle4->clean1 Proceed to Cleanup clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.

Detailed Protocol:

  • Pre-Handling Preparations:

    • Consult Safety Information: Thoroughly review this guide and any available safety information for analogous compounds.[8]

    • Designate Work Area: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[8]

    • Assemble PPE: Before you begin, ensure all required PPE is readily available and in good condition.[8]

    • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.[8]

  • Handling and Experimentation:

    • Donning PPE: Put on your PPE in the correct order: lab coat, then face mask/respirator, followed by safety goggles/face shield, and finally, gloves (pulling cuffs over the lab coat sleeves).

    • Execution: Perform all manipulations within the fume hood to contain any dust or aerosols.

    • Container Management: Keep the primary container of the chemical tightly closed when not in use.[1]

  • Post-Handling Procedures:

    • Decontamination: Clean all non-disposable equipment and the work surface within the fume hood.

    • Waste Disposal: Immediately place all contaminated disposable items (e.g., gloves, weigh boats, wipes) into a designated, sealed hazardous waste container.[8]

    • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: remove outer gloves (if double-gloved), then the lab coat, face shield/goggles, and inner gloves. Remove your respirator last after leaving the immediate work area.

    • Hygiene: Wash hands thoroughly with soap and water after all work is complete.[1]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one and associated contaminated materials is a critical final step to prevent environmental contamination and ensure compliance with institutional and federal regulations.[10]

  • Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weigh paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container made of a compatible material.[6] Do not pour any solutions down the drain.[11]

  • Neutralization: Given the heterocyclic nature of the compound, it is considered an environmental contaminant.[10] On-site neutralization should only be performed by trained personnel following established and validated protocols, typically involving oxidation or other degradation methods specific to the chemical class.[11][12] For most laboratory settings, disposal via a certified chemical waste management company is the safest and most compliant method.[13]

By adhering to these detailed protocols, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible chemical stewardship.

References

  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one.
  • BenchChem. (n.d.). Personal protective equipment for handling Spiro-NPB.
  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Crysdot LLC. (n.d.). 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Chlorospiro[indoline-3,4'-piperidine].
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry website.
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PENTA s.r.o. (2024, May 7). Safety Data Sheet: Piperidine.
  • ChemicalBook. (2025, July 24). SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Organic Chemistry Portal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.